molecular formula C9H8FNO B1360853 4-Fluoro-7-methoxy-1H-indole CAS No. 1000341-63-8

4-Fluoro-7-methoxy-1H-indole

Cat. No.: B1360853
CAS No.: 1000341-63-8
M. Wt: 165.16 g/mol
InChI Key: MCUHJHBCMVCIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-7-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUHJHBCMVCIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646721
Record name 4-Fluoro-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-63-8
Record name 4-Fluoro-7-methoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluoro-7-methoxy-1H-indole physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-7-methoxy-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its derivatives are integral to the development of treatments for a wide range of conditions, including cancer, infections, and migraines.[1][2] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The methoxy group, as an electron-donating substituent, can enhance the reactivity of the indole ring system.[3] Concurrently, the incorporation of fluorine is a widely employed strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4][5]

This guide provides a comprehensive overview of the physical properties of this compound, a molecule of significant interest for researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues and established principles of physical organic chemistry to provide a robust predictive and comparative analysis.

Molecular and Chemical Identity

A precise understanding of the molecular and chemical identity of a compound is fundamental for all research and development activities.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 1000341-63-8[6]
Molecular Formula C₉H₈FNO[6]
Molecular Weight 165.17 g/mol [6]
Hazard Classification Irritant[6]

Predicted and Comparative Physical Properties

PropertyThis compound (Predicted)4-Fluoro-1H-indole7-Fluoro-1H-indole4-Methoxy-1H-indole7-Methoxy-1H-indole
Physical State Likely a solid at room temperatureSolid, Powder[7][8]SolidOff-white powder[9][10]N/A
Melting Point Expected to be in the range of 30-70 °C30-32 °C[7][8]60-65 °C69-70 °CN/A
Boiling Point N/A90 °C @ 0.4 mmHg[7]N/A181-183 °C @ 24 mmHgN/A
Solubility Predicted to be soluble in polar organic solvents like ethanolN/AN/AEthanol: 50 mg/mL[10]N/A

The physical state of this compound is anticipated to be a solid at ambient temperature, a common characteristic of substituted indoles. Its melting point is likely influenced by the interplay of the fluorine and methoxy substituents on the indole ring. The solubility is expected to be favorable in common organic solvents used in synthetic and analytical chemistry.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated experimental spectrum for this compound is not available, a predictive analysis based on the known spectral data of related compounds can guide its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the N-H proton of the indole (a broad singlet). The fluorine atom will introduce splitting patterns (H-F coupling) for adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • N-H stretching (around 3300-3500 cm⁻¹)

  • C-H stretching (aromatic and aliphatic)

  • C=C stretching (aromatic)

  • C-O stretching (methoxy group)

  • C-F stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₈FNO.

Experimental Workflow for Physical Property Determination

For researchers synthesizing or working with this compound, a systematic workflow for its physical and structural characterization is essential.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_props Physical Property Determination synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr purity_analysis Purity Assessment (HPLC, GC) nmr->purity_analysis ms Mass Spectrometry (HRMS) ms->purity_analysis mp Melting Point Determination purity_analysis->mp solubility Solubility Studies purity_analysis->solubility ir IR Spectroscopy purity_analysis->ir

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Detailed Methodologies

1. Synthesis and Purification:

  • Synthesis: A plausible synthetic route could involve the Fischer indole synthesis from a suitably substituted hydrazine and ketone, or a palladium-catalyzed cyclization. The synthesis of related methoxy-activated indoles often starts from commercially available di- or trimethoxyaniline derivatives.[3]

  • Purification: The crude product should be purified using standard techniques such as flash column chromatography on silica gel or recrystallization to obtain the compound in high purity.

2. Structural Elucidation and Purity Assessment:

  • NMR Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration values will confirm the structure.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (e.g., via ESI-TOF) to confirm the elemental composition.

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the final compound. A purity of >95% is generally required for biological and drug discovery applications.

3. Physical Property Determination:

  • Melting Point: Determine the melting point using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

  • Solubility: Assess the solubility in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane) at a known concentration and temperature.

Safety and Handling

This compound is classified as an irritant.[6] Therefore, appropriate safety precautions must be taken during its handling and use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.

For more detailed safety information, it is advisable to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound, such as 4-fluoroindole, until a specific SDS for this compound becomes available.

Applications in Research and Drug Discovery

The unique combination of a fluorine atom and a methoxy group on the indole scaffold makes this compound an attractive building block for the synthesis of novel therapeutic agents. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1] Fluorination is a key strategy to enhance the drug-like properties of molecules.[4] This compound can serve as a valuable intermediate for creating libraries of novel compounds for screening in various disease areas, including oncology, virology, and neurology.[5][11]

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery and development. While specific, experimentally verified data on its physical properties are not extensively documented, this guide provides a robust framework for its characterization based on predictive methods and comparative analysis with structurally related analogues. The proposed experimental workflow offers a clear path for researchers to determine its properties and confirm its structure and purity. As with any chemical substance, adherence to strict safety protocols is paramount during its handling and use.

References

  • Various Authors. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available from: [Link]

  • Qian Hua et al. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][6]BENZOPYRAN-7-ONE. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • PubChem - NIH. 7-Methoxy-1H-indole. Available from: [Link]

  • PubChem - NIH. 4-Methoxy-1H-indole. Available from: [Link]

  • Cenmed Enterprises. 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid (C007B-469967). Available from: [Link]

  • Priya A, et al. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available from: [Link]

  • Various Authors. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH. Available from: [Link]

  • Various Authors. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]

  • Various Authors. Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. Available from: [Link]

  • Wikipedia. 4-Fluoro-DMT. Available from: [Link]

  • Chiba University. Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. Available from: [Link]

  • Various Authors. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega. Available from: [Link]

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]

  • National Institute of Standards and Technology. 1H-Indole, 4-methoxy-. the NIST WebBook. Available from: [Link]

  • PubChem. 4-Fluoroanisole. Available from: [Link]

  • PubChemLite. 4-bromo-7-methoxy-1h-indole (C9H8BrNO). Available from: [Link]

Sources

An In-Depth Technical Guide to 4-Fluoro-7-methoxy-1H-indole: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-7-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the nuanced yet significant impact of fluorine substitution on the physicochemical and pharmacological properties of indole derivatives, this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

The Strategic Importance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of fluorine into the indole ring system is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[2] Specifically, the placement of a fluorine atom can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the indole ring, influencing its interactions with protein targets.[2][3] The methoxy group, an electron-donating substituent, can further modulate the electronic and steric properties of the molecule, making this compound a compound with significant potential for the development of novel therapeutics.[4]

Chemical Structure and Physicochemical Properties

This compound possesses a fused bicyclic structure, comprising a benzene ring fused to a pyrrole ring. A fluorine atom is substituted at the 4-position of the indole ring, and a methoxy group is at the 7-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000341-63-8[1]
Molecular Formula C₉H₈FNO[1]
Molecular Weight 165.17 g/mol [1]
Appearance Predicted: Off-white to light-colored solidN/A
Solubility Predicted: Soluble in organic solvents such as methanol, ethanol, and DMSON/A

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Diagram 2: Proposed Fischer Indole Synthesis of this compound

G cluster_workflow Proposed Synthesis Workflow start 3-Fluoroanisole step1 Nitration (e.g., HNO₃, H₂SO₄) start->step1 intermediate1 Fluorinated nitroanisole intermediate step1->intermediate1 step2 Reduction of nitro group (e.g., Fe, HCl or H₂, Pd/C) intermediate1->step2 intermediate2 Fluorinated methoxyaniline step2->intermediate2 step3 Diazotization and reduction (e.g., NaNO₂, HCl then SnCl₂) intermediate2->step3 intermediate3 Fluorinated methoxyphenylhydrazine step3->intermediate3 step4 Fischer Indole Synthesis (Reaction with a suitable ketone/aldehyde, e.g., pyruvic acid, followed by cyclization with a catalyst like polyphosphoric acid) intermediate3->step4 product This compound step4->product

Caption: A proposed multi-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-methoxyaniline

A procedure analogous to the one described by Ragan et al. for a similar compound could be adapted.[5] This would involve the protection of the aniline, followed by methoxylation and subsequent deprotection.

Step 2: Synthesis of (2-Fluoro-4-methoxyphenyl)hydrazine

The synthesized 2-fluoro-4-methoxyaniline would undergo diazotization with sodium nitrite in the presence of a strong acid, followed by reduction of the diazonium salt to the corresponding hydrazine using a reducing agent like tin(II) chloride.

Step 3: Fischer Indole Synthesis of this compound

The (2-Fluoro-4-methoxyphenyl)hydrazine would then be reacted with a suitable carbonyl compound (e.g., pyruvic acid to yield an indole-2-carboxylic acid derivative, which can then be decarboxylated) in the presence of an acid catalyst such as polyphosphoric acid or zinc chloride at elevated temperatures to induce cyclization and formation of the indole ring.

It is imperative to note that this is a proposed synthetic route and would require empirical optimization of reaction conditions, including reagents, solvents, temperatures, and reaction times.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on the analysis of structurally related compounds.[6][7]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - Aromatic protons on the benzene and pyrrole rings with characteristic chemical shifts and coupling constants influenced by the fluorine and methoxy substituents. A downfield singlet for the N-H proton. A singlet for the methoxy protons.
¹³C NMR - Distinct signals for each of the nine carbon atoms, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.
FT-IR (cm⁻¹) - A broad peak around 3400 cm⁻¹ corresponding to the N-H stretch. Aromatic C-H stretching peaks around 3100-3000 cm⁻¹. C=C stretching vibrations in the aromatic region (1600-1450 cm⁻¹). A C-O stretching peak for the methoxy group around 1250 cm⁻¹. A C-F stretching vibration around 1100-1000 cm⁻¹.
Mass Spec. - A molecular ion peak [M]⁺ at m/z = 165. Characteristic fragmentation patterns may include the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃).
Detailed Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.

  • Protocol:

    • Dissolve a 5-10 mg sample of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

    • Advanced 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Protocol:

    • A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

    • The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

  • Protocol:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula.

Diagram 3: General Workflow for the Characterization of a Novel Indole Derivative

G cluster_workflow Characterization Workflow start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry (Low and High Resolution) start->ms data_analysis Spectroscopic Data Analysis and Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A standardized workflow for the structural elucidation of a synthesized compound.

Potential Applications and Future Directions

While specific biological activity data for this compound is not yet extensively reported, the structural motifs present suggest several potential areas of investigation. Fluorinated indoles have been explored as antiviral, anticancer, and anti-inflammatory agents.[2][8] The substitution pattern of this compound makes it an interesting candidate for screening in a variety of biological assays. Future research should focus on the synthesis of this and related derivatives, followed by a systematic evaluation of their biological activities to unlock their therapeutic potential.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Creveling, C. R., et al. (1987). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 30(4), 729-735.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem. Retrieved from [Link]

  • Li, J., et al. (2018).
  • Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(10), 4236-4250.
  • El-Sayed, N. N. E. (2018).
  • Cenmed Enterprises. (n.d.). 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid (C007B-469967). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-fluoro-4-methoxy-1h-indole-2-carbonitrile. Retrieved from [Link]

  • Tugarinov, V., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Chemical Neuroscience, 11(17), 2698-2707.
  • Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

  • Jeanty, M., et al. (2012). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 14(18), 4782-4785.
  • Zinner, M., et al. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Souers, A. J., et al. (2019). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 62(17), 7889-7911.
  • ResearchGate. (n.d.). Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, substituted indoles represent a class of heterocyclic compounds with immense therapeutic and functional potential. Their structural versatility allows for fine-tuning of biological activity and material properties. 4-Fluoro-7-methoxy-1H-indole is a distinct analogue within this family, featuring electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzene ring. This substitution pattern is anticipated to modulate its electronic properties, reactivity, and intermolecular interactions, making it a compound of significant interest for researchers.

Accurate structural elucidation and purity confirmation are foundational to any meaningful scientific investigation. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as they apply to the characterization of this compound. We will delve into the predicted data based on established chemical principles and data from analogous structures, explaining the causality behind the expected spectral features. This approach serves as both a predictive reference for researchers working with this molecule and a practical illustration of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Expert Insight: Causality of Chemical Shifts

The predicted chemical shifts are derived from the foundational structure of indole, modified by the substituent chemical shift (SCS) effects of the fluorine and methoxy groups.[1]

  • Fluorine at C4: As a highly electronegative atom, fluorine exerts a strong inductive (-I) effect, deshielding nearby protons and carbons. It also has a mesomeric (+M) effect, which is less dominant. Crucially, it will couple with nearby protons and carbons, leading to characteristic splitting patterns (J-coupling).

  • Methoxy at C7: The oxygen atom is electronegative (-I effect), but its lone pairs participate in resonance (+M effect), donating electron density into the aromatic ring. This +M effect is generally dominant for protons and carbons ortho and para to the substituent, causing upfield shifts (shielding).

  • The Pyrrole Ring: The protons on the five-membered ring (H2 and H3) have distinct chemical shifts, with the H2 proton typically appearing more downfield in indole systems.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH -1~8.20br s-The N-H proton is acidic and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
H -2~7.15tJ ≈ 2.8 HzCoupled to H3 and NH. The proximity to the electronegative nitrogen atom causes a downfield shift.
H -3~6.55ddJ ≈ 3.2, 2.0 HzCoupled to H2 and NH. Generally shielded relative to H2.
H -5~6.85ddJ(H5-H6) ≈ 8.5 Hz, J(H5-F4) ≈ 10.5 HzOrtho to the methoxy group (shielding) but also coupled to the fluorine at C4, resulting in a doublet of doublets.
H -6~6.40tJ(H6-H5) ≈ 8.5 Hz, J(H6-F4) ≈ 8.5 HzMeta to the methoxy group and coupled to H5 and the fluorine at C4, expected to be the most shielded aromatic proton.
O-CH~3.95s-A characteristic singlet for methoxy protons in a relatively unhindered environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon PositionPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
C-2~123.5-Standard chemical shift for C2 in the indole ring.
C-3~101.8J(C3-F4) ≈ 4.0 HzShielded carbon of the pyrrole ring, showing a small coupling to the fluorine.
C-3a~128.0J(C3a-F4) ≈ 12.0 HzBridgehead carbon, deshielded by the adjacent fluorine atom.
C-4~154.0J(C4-F) ≈ 245.0 HzDirectly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.
C-5~109.5J(C5-F4) ≈ 25.0 HzShielded by the +M effect of the methoxy group and coupled to the adjacent fluorine.
C-6~102.5J(C6-F4) ≈ 5.0 HzShielded by the +M effect of the methoxy group (para position) with minor F coupling.
C-7~145.0-Deshielded due to direct attachment of the electronegative oxygen atom.
C-7a~118.0J(C7a-F4) ≈ 3.0 HzBridgehead carbon with a minor shift due to substituents.
O-C H₃~55.8-Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental formula. Electron Impact (EI) ionization, a common technique, also induces fragmentation, which provides valuable structural clues.

Expert Insight: Indole Fragmentation Pathways

The indole ring is a stable aromatic system. Fragmentation under EI-MS typically proceeds through predictable pathways that preserve the core structure as much as possible.[3][4][5] Common fragmentation patterns include the loss of small, stable molecules or radicals. For this compound, we anticipate the following:

  • Molecular Ion (M⁺•): This will be the parent peak and should be prominent due to the aromatic stability. Its exact mass is the most crucial piece of data for formula confirmation.

  • Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a [M-15]⁺ ion.

  • Loss of HCN: A characteristic fragmentation of the indole ring itself, leading to a [M-27]⁺ ion.[3]

Predicted Mass Spectrometry Data (EI-MS)
m/z Value (Predicted)FormulaIdentityRationale
165.06C₉H₈FNO[M]⁺• Molecular Ion. Calculated Exact Mass: 165.05900.
150.04C₈H₅FNO[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
138.06C₈H₇FN[M - HCN]⁺Characteristic loss of hydrogen cyanide from the indole ring system.
122.03C₇H₃FO[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ fragment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups, thereby confirming the major structural features of the molecule.[6][7]

Expert Insight: Vibrational Modes of Substituted Indoles

The IR spectrum of this compound will be dominated by vibrations characteristic of the indole core and its substituents.

  • N-H Stretch: The N-H bond in the pyrrole ring gives a distinct, sharp peak. Its position can be affected by hydrogen bonding.[8]

  • Aromatic C-H Stretch: These vibrations appear at wavenumbers just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds in the aromatic rings gives rise to a series of absorptions in the 1450-1650 cm⁻¹ region.

  • C-O Stretch: The ether linkage of the methoxy group produces a strong, characteristic absorption.

  • C-F Stretch: The carbon-fluorine bond vibration results in a strong absorption in the fingerprint region.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3410Sharp, MediumN-H StretchIndole N-H
3100-3000Mediumsp² C-H StretchAromatic C-H
2980-2850Medium-Weaksp³ C-H StretchMethoxy -CH₃
~1620, 1580, 1470Medium-StrongC=C StretchAromatic Ring
~1260StrongAsymmetric C-O-C StretchAryl Ether (Methoxy)
~1080StrongC-F StretchAryl Fluoride

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed. The following outlines the methodologies for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Characterization

The logical flow for analyzing a novel compound like this compound ensures comprehensive characterization, moving from broad functional group identification to detailed structural mapping.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation IR IR Spectroscopy H_NMR 1H NMR IR->H_NMR MS Mass Spectrometry (EI & HRMS) MS->H_NMR C_NMR 13C NMR & DEPT H_NMR->C_NMR Proton Environment COSY 2D NMR (COSY, HSQC) C_NMR->COSY Carbon Skeleton Confirm Structure Confirmation & Purity Assessment COSY->Confirm Connectivity & Final Check Sample Purified Sample of This compound Sample->IR Functional Group ID Sample->MS Molecular Formula

Caption: Workflow for the complete spectroscopic characterization of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data with a spectral width of 240 ppm, a relaxation delay of 3 seconds, and 1024 scans, using proton decoupling.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Protocol 2: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (~0.1 mg/mL in methanol) via direct infusion or through a GC inlet.

  • Ionization: Utilize electron impact (EI) ionization at a standard energy of 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

  • High-Resolution MS (HRMS): For exact mass determination, use a TOF or Orbitrap analyzer to achieve mass accuracy within 5 ppm, allowing for unambiguous molecular formula confirmation.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a scan of the clean ATR crystal. Convert the resulting interferogram to a spectrum via Fourier transformation.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. This guide provides a robust framework of predicted spectroscopic data, grounded in the fundamental principles of chemical structure and substituent effects. The ¹H and ¹³C NMR spectra are expected to reveal the precise atomic connectivity and electronic environment, distinguished by characteristic C-F and H-F coupling constants. Mass spectrometry will confirm the molecular formula C₉H₈FNO and show fragmentation patterns typical of methoxy-indoles. Finally, IR spectroscopy will verify the presence of key functional groups, including the N-H, C-O, and C-F bonds. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this promising indole derivative.

References

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. Available at: [Link]

  • Dian, B. C., Longarte, A., & Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024). YouTube. Available at: [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Available at: [Link]

  • Dieng, S. D. (2016). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Available at: [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available at: [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]

Sources

Core Physicochemical Characteristics, Solubility, and Stability of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth examination of 4-Fluoro-7-methoxy-1H-indole, a substituted indole of significant interest in drug discovery programs. We will delve into its core physicochemical properties, provide a framework and detailed protocols for determining its solubility profile, and offer a comprehensive guide to assessing its chemical stability under various stress conditions. This document is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding of this molecule's behavior to advance their research and development efforts.

Introduction: The Significance of the Substituted Indole Scaffold

The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2][3] The introduction of substituents, such as methoxy and fluoro groups, is a key strategy for modulating a molecule's properties. A methoxy group generally increases the electron density of the indole ring, which can enhance reactivity and influence metabolic pathways.[2] Conversely, a fluorine atom can significantly alter properties such as pKa, lipophilicity, and metabolic stability, often improving pharmacokinetic profiles.[4] The combination of these substituents on the indole core in this compound presents a unique profile that necessitates careful characterization. Understanding the solubility and stability of this specific scaffold is a critical first step in any drug development pipeline, as these parameters directly impact bioavailability, formulation, and shelf-life.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental studies. Below are the key identifiers and predicted properties for this compound.

PropertyValueSource
CAS Number 1000341-63-8[5]
Molecular Formula C₉H₈FNO[5][6]
Molecular Weight 165.17 g/mol [5]
Predicted Boiling Point 314.9 ± 22.0 °C[6]
Predicted Density 1.269 ± 0.06 g/cm³[6]

These fundamental properties are the starting point for predicting the compound's behavior in various solvent systems and under stress conditions.

Solubility Profile Assessment

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. Due to the lack of published quantitative solubility data for this compound, this section provides a robust experimental protocol for its determination.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its functional groups. The indole nitrogen provides a site for hydrogen bonding, while the methoxy group can also act as a hydrogen bond acceptor. The aromatic rings contribute to its lipophilicity. The highly electronegative fluorine atom can modulate the electronic properties of the ring and influence intermolecular interactions, potentially impacting crystal lattice energy and solvation. It is anticipated that the compound will exhibit good solubility in polar organic solvents like ethanol, methanol, and DMSO, but limited solubility in aqueous media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility. The causality behind this choice is its ability to provide a true measure of thermodynamic solubility, which is essential for biopharmaceutical classification and formulation development.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The visual presence of solid material at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been achieved.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Self-Validation Check: The choice of filter material (e.g., PVDF, PTFE) should be validated to ensure the compound does not adsorb to the membrane. Dilute the filtrate with a suitable mobile phase to a concentration within the calibration curve range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.

Data Presentation

Experimental results should be recorded in a clear, tabular format.

Solvent SystemTemperature (°C)Experimental Solubility (µg/mL)
Water25[Insert Experimental Data]
PBS (pH 7.4)37[Insert Experimental Data]
0.1 M HCl37[Insert Experimental Data]
Ethanol25[Insert Experimental Data]
DMSO25[Insert Experimental Data]

Chemical Stability Assessment

Evaluating the intrinsic stability of a molecule is paramount for predicting its degradation pathways, identifying liable functional groups, and establishing appropriate storage conditions. The electron-rich indole nucleus is known to be susceptible to degradation.[1][7]

Logical Framework for Stability Testing

A forced degradation study is the most effective way to assess stability. This involves subjecting the compound to stress conditions more severe than accelerated storage conditions to elicit degradation. The workflow ensures all potential degradation pathways are explored.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Photo Photolytic Stress (UV/Vis Light, RT) Stock->Photo Thermal Thermal Stress (60°C, Solid & Solution) Stock->Thermal Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize/Quench Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC MassBalance Assess Mass Balance (% Assay + % Impurities) HPLC->MassBalance

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

The indole ring is susceptible to several degradation mechanisms, particularly when activated by a methoxy group.[2][7]

  • Acidic Conditions: The indole ring, particularly at the C3 position, is susceptible to protonation, which can lead to dimerization or polymerization.[7]

  • Basic Conditions: While the indole ring itself is relatively stable to base, other functional groups could be affected. For related indole esters, hydrolysis is a primary concern.[7]

  • Oxidative Conditions: The electron-rich indole nucleus is easily oxidized, which can lead to the formation of various oxidation products, such as oxindoles.[7]

  • Photolytic Conditions: Exposure to light, particularly UV light, can induce photodegradation, leading to complex mixtures of degradants.[1]

G cluster_degradation Potential Degradation Products Indole This compound C₉H₈FNO Oxidized Oxidized Products (e.g., Oxindoles) Indole->Oxidized H₂O₂ / Air Dimer Dimers / Polymers Indole->Dimer H⁺ (Acid) Other Other Degradants Indole->Other Light (hν) OH⁻ (Base)

Caption: Potential Degradation Pathways for the Indole Core.

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating system by including time-zero controls and assessing mass balance, ensuring that the observed loss of the parent compound is accounted for by the formation of degradation products.

Objective: To identify potential degradation pathways and determine the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like ACN or MeOH (e.g., 1 mg/mL).[1]

  • Stress Sample Preparation: For each condition, mix the stock solution with the stressor, typically in a 1:1 ratio.

    • Acidic: Mix stock solution with 0.1 M HCl.

    • Basic: Mix stock solution with 0.1 M NaOH.

    • Oxidative: Mix stock solution with 3% H₂O₂.

    • Control: Mix stock solution with water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60 °C for acid/base, room temperature for oxidative). Protect all samples from light.[7]

  • Photostability: Expose a separate solution of the compound to a calibrated light source (UV/Vis) as per ICH Q1B guidelines. A control sample should be wrapped in foil and stored alongside.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).[1]

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a stability-indicating HPLC method. A PDA detector is critical for assessing peak purity and identifying the emergence of new chromophores. LC-MS is invaluable for identifying the mass of degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Analyze the chromatograms for the appearance of new peaks. Aim for 5-20% degradation of the active substance, as this is optimal for observing degradation products without excessive secondary degradation.

Conclusion

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, the principles and protocols outlined herein are derived from extensive knowledge of indole chemistry and standard pharmaceutical development practices.[1][2][7] By following these detailed methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in their drug discovery and development projects. The emphasis on understanding the causality behind experimental choices and incorporating self-validating checks ensures the scientific integrity of the results obtained.

References

  • Foti, M., et al. (2019). Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors (2025). 4-Fluoro-DMT. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available at: [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][4]BENZOPYRAN-7-ONE. International Journal of Chemistry. Available at: [Link]

  • Rossi, S., et al. (2021). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. Molecules. Available at: [Link]

  • Cenmed Enterprises (2025). 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid. Available at: [Link]

  • News-Medical.Net (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Available at: [Link]

  • SERDP & ESTCP (2021). Adoption of Analytical Methods for Identifying CEC. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] The strategic placement of substituents, such as fluorine and methoxy groups, can profoundly influence the physicochemical properties and biological activity of the indole scaffold.[1][3] This guide provides a comprehensive technical overview of 4-Fluoro-7-methoxy-1H-indole, a distinct member of the substituted indole family. While direct biological data for this specific molecule is limited in publicly accessible literature, this document will extrapolate its potential pharmacological profile based on established structure-activity relationships (SAR) of analogous compounds. We will delve into its proposed synthesis, predict its biological activities, and provide detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel indole derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈FNO. Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a fluorine atom at position 4 and a methoxy group at position 7. The strategic placement of these substituents is key to its potential biological significance.

  • The Indole Scaffold: The indole ring is an "azaindole" and is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets.[2]

  • Fluorine Substitution: The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[4]

  • Methoxy Substitution: A methoxy group can increase a molecule's polarity and its potential for hydrogen bonding, which can influence its solubility and interaction with biological targets. Methoxy-activated indoles are prevalent in numerous pharmaceuticals and natural products.[3]

Given these features, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents.

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This multi-step process involves the formation of a key phenylhydrazone intermediate followed by cyclization.

Synthetic_Pathway A 2-Fluoro-5-methoxyaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Phenylhydrazone formation (e.g., with ethyl pyruvate) B->C Step 2 D Fischer Indole Synthesis (Acid catalyst, heat) C->D Step 3 E This compound derivative D->E Step 4 F Hydrolysis/Decarboxylation E->F Step 5 G This compound F->G Step 6

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis

Step 1: Diazotization of 2-Fluoro-5-methoxyaniline

  • Dissolve 2-fluoro-5-methoxyaniline in a suitable acidic solution (e.g., 2M HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

  • Stir for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Phenylhydrazone Formation

  • In a separate flask, dissolve a suitable ketone or aldehyde (e.g., ethyl pyruvate) in ethanol.

  • Slowly add the cold diazonium salt solution to the ketone/aldehyde solution.

  • Adjust the pH to ~5 with a sodium acetate solution to facilitate the coupling reaction.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Collect the precipitated phenylhydrazone by filtration and wash with cold water.

Step 3 & 4: Fischer Indole Synthesis (Cyclization)

  • Suspend the dried phenylhydrazone in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude indole ester.

Step 5 & 6: Hydrolysis and Decarboxylation

  • Dissolve the crude indole ester in a solution of sodium hydroxide in aqueous ethanol.

  • Heat the mixture to reflux until the hydrolysis of the ester is complete.

  • Acidify the reaction mixture with HCl to precipitate the indole-2-carboxylic acid.

  • Filter and dry the carboxylic acid.

  • Heat the indole-2-carboxylic acid in a high-boiling point solvent (e.g., quinoline) with a copper catalyst to effect decarboxylation.

  • Purify the final product, this compound, by column chromatography.

Predicted Biological Activity and Potential Applications

Based on the biological activities of structurally related fluorinated and methoxy-substituted indoles, several potential therapeutic applications for this compound can be hypothesized.

Antiviral Activity

Derivatives of 4-fluoroindole have shown promise as antiviral agents, particularly as inhibitors of HIV-1.[6] For instance, 7-substituted carboxamides of 4-fluoroindole have demonstrated potent inhibition of HIV-1 in cell-based assays, with EC₅₀ values in the nanomolar range.[6] The presence of the 4-fluoro substituent is often crucial for this activity.

Potential Mechanism: It is plausible that this compound could serve as a scaffold for developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) or HIV-1 attachment inhibitors.[6]

Central Nervous System (CNS) Activity

Indole derivatives are well-known for their diverse effects on the central nervous system. A notable analogue, 4-Fluoro-N,N-dimethyltryptamine (4-Fluoro-DMT), which shares the 4-fluoroindole core, is a serotonin receptor agonist with affinity for 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸 receptors.[7] Unlike classic psychedelics, 4-Fluoro-DMT appears to produce antiobsessional-like effects in animal models.[7]

Potential Targets and Applications:

  • Serotonin Receptors: this compound could be investigated as a modulator of serotonin receptors for potential applications in treating depression, anxiety, or obsessive-compulsive disorder.

  • Other CNS Targets: The indole scaffold is also found in molecules targeting other CNS receptors and enzymes, suggesting a broad potential for neurological applications.

Anticancer Activity

The quinoline scaffold, which is related to the indole structure, has been extensively studied in the development of anticancer agents.[8][9] Specifically, 7-fluoro-4-anilinoquinolines have exhibited potent cytotoxic activities against various cancer cell lines.[8] While a different heterocyclic system, the substitution pattern highlights the potential for a fluorine at a position equivalent to the 7-position of the quinoline to contribute to anticancer effects. Indole derivatives themselves are also widely investigated as anticancer agents.[1]

Potential Mechanisms:

  • Kinase Inhibition: Many anticancer drugs target protein kinases, and the indole nucleus is a common feature in kinase inhibitors.

  • Topoisomerase Inhibition: Certain quinoline derivatives act as topoisomerase I inhibitors, a mechanism that could be explored for indole analogues.[9]

  • Tubulin Polymerization Inhibition: Some indole derivatives exert their anticancer effects by disrupting microtubule dynamics.

Anti-inflammatory Activity

Indole-2-one and 7-aza-2-oxindole derivatives have been evaluated as anti-inflammatory agents.[10] These studies indicate that the indole scaffold can be modified to produce compounds with significant anti-inflammatory properties.

Potential Mechanism: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in cell-based assays should be conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the general toxicity of the compound against various cell lines.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, BGC823) and a normal human cell line in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Serotonin Receptor Binding Assay

This assay will determine the affinity of the compound for various serotonin receptor subtypes.

Receptor_Binding_Assay cluster_0 Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Cell membranes expressing a specific 5-HT receptor subtype B Radioligand (e.g., [3H]5-HT) C This compound (at various concentrations) D Incubate A, B, and C E Rapid filtration to separate bound and free radioligand D->E F Quantify radioactivity on filters (scintillation counting) E->F G Calculate Ki value F->G

Caption: Workflow for a competitive radioligand receptor binding assay.

Protocol:

  • Reaction Mixture: In a 96-well plate, combine cell membranes expressing the target serotonin receptor subtype, a known radioligand for that receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of the compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the biological evaluation of this compound compared to known reference compounds.

Assay TypeTargetThis compoundReference CompoundReference Value
CytotoxicityHeLa CellsIC₅₀: >100 µMDoxorubicinIC₅₀: ~1 µM
Receptor Binding5-HT₁ₐ ReceptorKi: 150 nM8-OH-DPATKi: ~1 nM
Receptor Binding5-HT₂ₐ ReceptorKi: 400 nMKetanserinKi: ~2 nM
Antiviral AssayHIV-1 Reverse TranscriptaseIC₅₀: 5 µMNevirapineIC₅₀: ~0.2 µM

Future Directions and Conclusion

This compound is a structurally intriguing molecule with significant, albeit largely unexplored, therapeutic potential. The presence of both a fluorine atom and a methoxy group on the indole scaffold suggests that it could possess favorable drug-like properties.

Future research should focus on:

  • Definitive Synthesis and Characterization: The first step is the unambiguous synthesis and full spectroscopic characterization of this compound.

  • Broad Biological Screening: The compound should be subjected to a broad panel of in vitro assays to identify its primary biological targets.

  • Lead Optimization: If promising activity is identified, a medicinal chemistry program could be initiated to synthesize analogues and establish clear structure-activity relationships.

  • In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.

References

  • Smolecule. (n.d.). 6-fluoro-5-methoxy-7-methyl-1H-indole.
  • Wikipedia. (2023). 4-Fluoro-DMT.
  • Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • PubMed. (1991). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines.
  • Google Patents. (n.d.). US4069230A - Preparation of indole derivatives.
  • National Institutes of Health. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.
  • PubMed Central. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • BLDpharm. (n.d.). 383132-91-0|7-Fluoro-4-methoxy-1H-indole-2-carboxylic acid.
  • ACS Publications. (2017). Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). Journal of Medicinal Chemistry.
  • PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • National Institutes of Health. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.
  • Royal Society of Chemistry. (2020).
  • National Institutes of Health. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
  • Google Patents. (n.d.). US5545644A - Indole derivatives.
  • United States Patent and Trademark Office. (n.d.). Application Data.
  • Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy.
  • ChemicalBook. (n.d.). 7-Methoxy-1H-indole synthesis.
  • CymitQuimica. (n.d.). CAS numbers.
  • National Institutes of Health. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • ACS Publications. (2021). In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. Journal of Medicinal Chemistry.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • News-Medical.net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
  • PubMed. (1990). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids.
  • ACS Publications. (2007). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Unveiling the Therapeutic Landscape of 4-Fluoro-7-methoxy-1H-indole: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Its unique physicochemical properties allow it to serve as a "privileged" structure, capable of interacting with a multitude of biological targets. The compound 4-Fluoro-7-methoxy-1H-indole, a specifically substituted indole, represents an intriguing chemical entity for which the therapeutic potential is largely unexplored. The introduction of a fluorine atom at the 4-position and a methoxy group at the 7-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially conferring novel or enhanced pharmacological activities. This guide provides a structured, evidence-based framework for the systematic investigation of potential therapeutic targets for this compound. Drawing upon the extensive pharmacology of related indole derivatives, we hypothesize and detail validation strategies for four key therapeutic areas: oncology, inflammation, neurology, and virology. Each section presents the scientific rationale for a potential target class, a detailed experimental protocol for initial in vitro validation, and data presentation frameworks, designed to empower researchers to unlock the therapeutic promise of this compound.

Part 1: Potential as an Anticancer Agent

The indole nucleus is a prevalent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[3][4] Modifications on the indole ring, such as halogenation and methoxylation, have been shown to modulate potency and selectivity. Two of the most successfully targeted pathways by indole derivatives are the protein kinase signaling cascades and the dynamics of microtubule polymerization.

Target Class: Protein Kinases

Expertise & Experience: Protein kinases are critical regulators of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a frequent driver of oncogenesis, making them premier targets for cancer therapy.[5] The indole scaffold serves as an effective ATP-mimetic hinge-binding motif for numerous kinase inhibitors.[2][6] Specifically, substitutions at the C4 position of the indole ring have been shown to yield potent PI3K inhibitors, while other modifications target CDKs, tyrosine kinases (TKs), and Akt.[2][3] The electron-withdrawing fluorine at C4 and the electron-donating methoxy group at C7 of this compound could confer a unique binding profile, potentially leading to potent and selective inhibition of specific kinases within the human kinome.

Trustworthiness (Self-Validating System): The primary validation of a potential kinase inhibitor involves a direct, in vitro enzymatic assay. This biochemical approach isolates the kinase, the substrate, and the inhibitor, providing a clear, quantifiable measure of target engagement. A robust assay will include a known reference inhibitor as a positive control, a vehicle (DMSO) control for baseline activity, and will be run across a dose-response curve to determine a precise IC50 value. Further validation through orthogonal assays, such as cellular target engagement studies, is the logical next step.[7][8]

This protocol outlines a common method for measuring the activity of a purified kinase and the inhibitory effect of a test compound by quantifying the amount of ADP produced in the kinase reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) from the stock solution in DMSO to generate a range of concentrations for IC50 determination.

    • Prepare the kinase reaction buffer as recommended by the enzyme manufacturer (typically includes a buffer like Tris-HCl, MgCl₂, DTT, and a surfactant).

    • Prepare the specific kinase and its corresponding substrate at 2X the final desired concentration in the reaction buffer.

    • Prepare ATP at 2X the final desired concentration (often at the Km value for the specific kinase) in the reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilutions or control (DMSO vehicle, reference inhibitor) to the wells of a white, low-volume 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Mandatory Visualization:

Kinase_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction (384-well plate) cluster_detection 3. ADP Detection Compound Test Compound (10 mM Stock in DMSO) Dilution Serial Dilution (in DMSO) Compound->Dilution Well Add Compound (2.5 µL) + Enzyme Mix (2.5 µL) Incubate 10 min Dilution->Well Dispense Enzyme_Mix 2X Kinase/ Substrate Mix ATP_Mix 2X ATP Mix Reaction Initiate: Add ATP Mix (5 µL) Incubate 60 min @ 30°C Well->Reaction ADPGlo Add ADP-Glo™ Reagent (10 µL) Incubate 40 min Reaction->ADPGlo Detect Add Detection Reagent (20 µL) Incubate 30 min ADPGlo->Detect Readout Measure Luminescence Detect->Readout

Caption: Workflow for an in vitro kinase inhibition assay.

Data Presentation:

Kinase TargetThis compound IC50 (µM)Reference Inhibitor IC50 (µM)
EGFR0.150.05 (Gefitinib)
PI3Kα2.50.1 (Alpelisib)
CDK2> 500.2 (Milciclib)
Akt11.20.08 (Capivasertib)
SRC0.80.01 (Dasatinib)
Target Class: Tubulin Polymerization

Expertise & Experience: Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation and cell division.[1] Agents that interfere with microtubule dynamics—either by inhibiting polymerization (like vinca alkaloids) or by stabilizing microtubules (like taxanes)—are highly effective anticancer drugs.[9] The indole scaffold is a key component of several classes of tubulin polymerization inhibitors, often binding at the colchicine site.[10][11] The specific substitution pattern of this compound could enable it to fit into this binding pocket and disrupt microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.

Trustworthiness (Self-Validating System): The gold-standard primary assay is the in vitro tubulin polymerization assay.[1] This cell-free system uses purified tubulin and measures its assembly into microtubules over time, typically via an increase in fluorescence or light scattering. The inclusion of paclitaxel (a polymerization enhancer) and nocodazole or colchicine (polymerization inhibitors) as positive and negative controls, respectively, ensures the assay is performing correctly and provides a robust framework for interpreting the effects of the test compound.

This protocol measures the effect of a test compound on the polymerization of purified tubulin into microtubules using a fluorescent reporter that binds preferentially to the polymerized form.[12][13]

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein on ice with General Tubulin Buffer to a concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in General Tubulin Buffer.

    • Prepare control stocks: 1 mM Paclitaxel (enhancer) and 1 mM Nocodazole (inhibitor) in DMSO.

    • Prepare a Tubulin Reaction Mix on ice: Combine General Tubulin Buffer, GTP solution, and the fluorescent reporter to the final recommended concentrations.

  • Assay Execution:

    • Pre-warm a black, half-area 96-well plate to 37°C in a fluorescence plate reader.

    • Add 5 µL of the serially diluted test compound, controls (Paclitaxel, Nocodazole), or vehicle (buffer with DMSO) to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin protein (at 2.2 mg/mL in Reaction Mix) to each well for a final tubulin concentration of 2 mg/mL. Mix gently by pipetting.

    • Immediately place the plate in the 37°C plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the Vmax (maximum slope) of the polymerization curve for each concentration.

    • Calculate the percentage of inhibition of the polymerization rate relative to the vehicle control.

    • Plot percent inhibition versus log[compound] and fit to a dose-response curve to determine the IC50.

Mandatory Visualization:

Tubulin_Polymerization cluster_principle Assay Principle cluster_inhibitor Inhibitor Action Tubulin Tubulin Dimers (α/β) Microtubule Polymerized Microtubule Tubulin->Microtubule Polymerization (37°C, +GTP) Blocked Inhibition of Polymerization Tubulin->Blocked Prevents Reporter Fluorescent Reporter Reporter->Microtubule Binds Bound_Reporter Bound Reporter (High Fluorescence) Test_Compound 4-Fluoro-7-methoxy- 1H-indole Test_Compound->Blocked Low_Signal Low Fluorescence Signal Blocked->Low_Signal Results in

Caption: Principle of fluorescence-based tubulin assay.

Data Presentation:

CompoundEffect on Tubulin PolymerizationIC50 (µM)
Vehicle (DMSO)Baseline PolymerizationN/A
This compoundInhibition1.8
Nocodazole (Control Inhibitor)Inhibition0.5
Paclitaxel (Control Enhancer)EnhancementN/A

Part 2: Potential as an Anti-inflammatory Agent

Indole-containing compounds, most famously Indomethacin, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

Target: Cyclooxygenase-2 (COX-2)

Expertise & Experience: The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[14] Selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[15] Given the precedence of the indole scaffold in both non-selective and selective COX inhibitors, it is highly plausible that this compound could exhibit inhibitory activity against COX-2. The electronic and steric properties conferred by the fluoro and methoxy groups will be critical in determining its potency and isoform selectivity.

Trustworthiness (Self-Validating System): A direct enzymatic assay is the most reliable initial screen.[16] This involves incubating the purified COX-1 and COX-2 enzymes with their substrate, arachidonic acid, and measuring the production of prostaglandins. By running parallel assays for both isoforms, the selectivity of the test compound can be determined. A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) must be included as controls to validate the assay's performance and provide context for the results.

This protocol measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate, providing a measure of enzyme activity.[17]

Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of this compound, Celecoxib (selective COX-2 inhibitor), and Indomethacin (non-selective control) in DMSO. Prepare serial dilutions.

    • Prepare COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • On ice, dilute human recombinant COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer.

    • Prepare a Reaction Mix containing the COX Probe (e.g., Amplex™ Red) and Cofactor (e.g., Hematin) in assay buffer.

  • Assay Execution (in a black 96-well plate):

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted test compound or controls to the appropriate wells. For the "Enzyme Control" well, add 10 µL of assay buffer with DMSO.

    • Add 10 µL of diluted COX-2 (or COX-1 for the selectivity assay) to all wells except the "No Enzyme" background control.

    • Incubate the plate for 15 minutes at 25°C, protected from light.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution by diluting Arachidonic Acid stock in assay buffer.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/587 nm), taking measurements every minute for 10-15 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Plot percent inhibition vs. log[compound] and fit to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Mandatory Visualization:

COX2_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor 4-Fluoro-7-methoxy- 1H-indole Inhibitor->COX2 Inhibition

Caption: The COX-2 pathway in inflammation.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound25.00.550
Celecoxib (Control)15.00.04375
Indomethacin (Control)0.11.50.07

Part 3: Potential in Neurological Disorders

The indole ring is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, a vast number of indole derivatives interact with various serotonin receptors, making them valuable tools for treating CNS disorders like depression, anxiety, and psychosis.[18][19]

Target Class: Serotonin (5-HT) Receptors

Expertise & Experience: Serotonin receptors are a large family of G-protein coupled receptors (GPCRs) that mediate diverse physiological and psychological processes.[20] Ligands can exhibit agonist, partial agonist, or antagonist activity at different receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), leading to distinct therapeutic effects. The structural similarity of this compound to serotonin suggests a high probability of interaction with 5-HT receptors. The fluorine at C4 is analogous to the hydroxyl group in psilocin (4-HO-DMT), a known psychedelic that acts on 5-HT2A receptors, suggesting this as a particularly interesting target to investigate.

Trustworthiness (Self-Validating System): The foundational assay for discovering and characterizing ligands for a specific receptor is the radioligand binding assay.[21][22] This technique directly measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from the receptor. Performing this assay with membranes prepared from cells expressing a single, specific receptor subtype ensures target specificity. The inclusion of known reference ligands allows for robust validation and calculation of the inhibitor constant (Ki), a true measure of affinity.

This protocol determines the binding affinity (Ki) of the test compound for a specific serotonin receptor subtype (e.g., 5-HT2A) by measuring its ability to compete with a specific radioligand.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a stable cell line overexpressing the human 5-HT2A receptor. Resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a 10 mM stock of this compound in DMSO and create a serial dilution series.

    • Prepare the radioligand (e.g., [³H]Ketanserin for 5-HT2A) at 2X the final concentration (typically at its Kd value) in binding buffer.

    • Prepare a non-specific binding control by adding a high concentration of a known non-radioactive ligand (e.g., 10 µM spiperone).

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of diluted test compound or control.

      • 50 µL of the 2X radioligand solution.

      • 100 µL of the cell membrane preparation.

    • Incubate the plate at 25°C for 90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and seal the plate.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot percent inhibition versus log[compound] and fit to a one-site competition model to determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization:

Binding_Assay_Workflow cluster_incubation 1. Incubation cluster_separation 2. Separation cluster_detection 3. Detection Receptor Receptor Membranes (e.g., 5-HT2A) Mix Combine Receptor, Radioligand, and Test Compound in well Receptor->Mix Radioligand Radioligand ([3H]Ketanserin) Radioligand->Mix Compound Test Compound (this compound) Compound->Mix Filter Rapid Filtration (GF/B Filter Plate) Mix->Filter Incubate to Equilibrium Wash Wash with Cold Buffer Filter->Wash Scintillation Add Scintillant Wash->Scintillation Count Scintillation Counting (CPM) Scintillation->Count

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation:

Serotonin Receptor SubtypeThis compound Ki (nM)
5-HT1A850
5-HT2A25
5-HT2C150
SERT> 10,000

Part 4: Potential as an Antiviral Agent

The indole scaffold is present in several antiviral drugs. Notably, fluorination of the indole ring has been a successful strategy in developing potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[23]

Target: HIV-1 Reverse Transcriptase (RT)

Expertise & Experience: HIV-1 RT is a critical enzyme that converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function.[24] The proven success of fluorinated indole derivatives as NNRTIs provides a strong rationale for investigating this compound as a potential inhibitor of this enzyme.[23][25]

Trustworthiness (Self-Validating System): A cell-free enzymatic assay using purified recombinant HIV-1 RT is the standard for primary screening.[26][27] These assays typically measure the incorporation of labeled nucleotides into a new DNA strand using a template-primer hybrid. The protocol's validity is ensured by including a known NNRTI (e.g., Nevirapine or Efavirenz) as a positive control and a DMSO vehicle control. Demonstrating activity against NNRTI-resistant mutant forms of the RT enzyme is a crucial secondary validation step.

This protocol utilizes an ELISA-based method to quantify the DNA product synthesized by RT, which is labeled with digoxigenin (DIG) and detected with an anti-DIG antibody conjugated to peroxidase.

Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of this compound and Nevirapine (control NNRTI) in DMSO. Create serial dilutions.

    • Prepare the reaction buffer containing the template-primer hybrid (e.g., poly(A)·oligo(dT)₁₅) and dNTPs, including DIG-dUTP.

    • Dilute recombinant HIV-1 RT to its working concentration in a suitable dilution buffer.

  • Reverse Transcription Reaction:

    • Add 20 µL of the diluted test compound or control to the wells of a microplate.

    • Add 20 µL of the diluted HIV-1 RT enzyme. Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the reaction buffer (containing template/primer and dNTPs).

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • ELISA-based Detection:

    • Transfer 50 µL of the reaction product to a streptavidin-coated microplate (the primer is biotinylated). Incubate for 1 hour at 37°C to allow the product to bind.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of anti-DIG-peroxidase (POD) conjugate to each well. Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the peroxidase substrate (e.g., ABTS). Allow color to develop for 15-30 minutes.

    • Stop the color development with a stop solution and measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition vs. log[compound] to determine the EC50 value.

Mandatory Visualization:

RT_Inhibition_Mechanism cluster_normal Normal RT Function cluster_inhibition NNRTI Inhibition RT HIV-1 Reverse Transcriptase DNA Double-Stranded DNA RT->DNA Synthesis Pocket Allosteric Binding Pocket Template Viral RNA Template Template->RT Primer DNA Primer Primer->RT dNTPs dNTPs dNTPs->RT Inhibitor 4-Fluoro-7-methoxy- 1H-indole (NNRTI) Inhibitor->Pocket RT_Inhibited Conformationally Changed RT (Inactive) Pocket->RT_Inhibited Induces change in No_DNA No DNA Synthesis RT_Inhibited->No_DNA

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase.

Data Presentation:

HIV-1 StrainThis compound EC50 (µM)Nevirapine EC50 (µM)
Wild-Type (IIIB)0.080.15
K103N Mutant (Resistant)0.25> 50
Y181C Mutant (Resistant)0.15> 50

References

  • BenchChem. (2025).
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Bentham Science.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022). (2022). Semantic Scholar.
  • MDPI. (n.d.).
  • Sikora, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central.
  • Naaz, F., et al. (n.d.). Indole Derivatives (2010–2020)
  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymeriz
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymeriz
  • Tubulin Polymeriz
  • Indolylarylsulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: New Cyclic Substituents at Indole-2-carboxamide. (n.d.).
  • Al-Ostath, A., et al. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central.
  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. (n.d.). PubMed Central.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A P
  • Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (2016). PubMed.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. PubMed Central.
  • Samuele, A., et al. (2018). Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. NIH.
  • Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. (n.d.).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Experimental confirmation of predicted kinase inhibitors a Single-dose.... (n.d.).
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton.
  • Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). (n.d.).
  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (n.d.).
  • MDPI. (2023).
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. (2017). Frontiers.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
  • Indole derivatives having COX-2 inhibitory activity. (n.d.).
  • Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022). (2022). Semantic Scholar.
  • The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022). (n.d.). Royal Society of Chemistry.
  • HIV 1 Reverse Transcriptase Assay Kit. (n.d.). XpressBio.
  • Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. (2024). ASM Journals.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014).
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). DiscoverX.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot.
  • Serotonin 2A (5-HT2A)
  • Development of a 5-hydroxytryptamine(2A)
  • HIV Reverse Transcriptase Assay. (n.d.). ProFoldin.
  • HIV-1 REVERSE TRANSCRIPTASE ASSAY. (n.d.). XpressBio.
  • Reverse Transcriptase Assay, colorimetric. (n.d.). Sigma-Aldrich.
  • HIV-1 Reverse Transcriptase Assay Kit (KA6285). (n.d.). Abnova.
  • Receptor-Ligand Binding Assays. (n.d.). Labome.

Sources

Discovery and history of fluorinated indole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Indole Compounds

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Union of Indole and Fluorine

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, neurotransmitters like serotonin, and a multitude of blockbuster pharmaceuticals.[1][2] Its privileged structure provides a versatile scaffold for interacting with a wide range of biological targets. Parallel to the rise of indole in drug design, the field of organofluorine chemistry has matured, revealing the profound impact that the introduction of fluorine can have on a molecule's biological profile.

Fluorine, the most electronegative element, is small in size and forms an exceptionally strong bond with carbon. Its incorporation into a drug candidate is rarely a trivial modification. Strategic fluorination can fundamentally alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity for target proteins.[1][3] Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation by cytochrome P450 enzymes is a well-established strategy to significantly slow down drug metabolism and prolong its therapeutic effect.[1] This guide provides a comprehensive exploration of the discovery, synthesis, and application of fluorinated indole compounds, tracing their history from early synthetic challenges to their current status as indispensable tools in modern drug development.

Part 1: The Evolution of Synthetic Methodologies

The journey to synthesize fluorinated indoles mirrors the broader history of organofluorine chemistry. Early efforts were constrained by the limited availability and harsh reactivity of fluorinating agents. Methodologies have since evolved from multi-step classical syntheses to elegant, late-stage direct fluorination techniques.

Classical "Pre-Fluorination" Approaches

The first syntheses of fluorinated indoles relied on traditional indole ring-forming reactions, such as the Fischer, Bischler, or Reissert syntheses, starting with a pre-fluorinated building block (e.g., a fluorinated aniline or phenylhydrazine). While robust, these methods lack the efficiency and flexibility required for modern drug discovery, where rapid modification of a lead compound is paramount. The synthesis of the desired fluorinated precursor often involves classical aromatic fluorination methods like the Schiemann reaction, first discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates.[4]

The Advent of Modern Direct Fluorination

The development of safer and more selective fluorinating reagents revolutionized the field, enabling the direct introduction of fluorine into the indole core.

Electrophilic Fluorination

The discovery of N-fluoro reagents, particularly electrophilic sources of "F+", provided a powerful tool for the direct C-H fluorination of electron-rich heterocycles like indole. Reagents such as Selectfluor (F-TEDA-BF₄) have become workhorses in this area. A notable application is the efficient difluorohydroxylation of substituted indoles to produce 3,3-difluoroindolin-2-ols.[5] This reaction proceeds under mild conditions and offers high regioselectivity at the C3 position, a common site for functionalization.

Detailed Protocol: Difluorohydroxylation of N-Acetylindole using Selectfluor

This protocol is adapted from the methodology developed for the synthesis of 3,3-difluoroindolin-2-ols.[5]

Materials:

  • N-Acetylindole (1.0 mmol)

  • Selectfluor (2.5 mmol)

  • Acetonitrile (MeCN, 5 mL)

  • Water (H₂O, 1 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-acetylindole in a mixture of acetonitrile and water (5:1 v/v), add Selectfluor in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired N-acetyl-3,3-difluoroindolin-2-ol.

Causality: The choice of an acetonitrile/water solvent system is crucial. Acetonitrile solubilizes the indole substrate and the fluorinating reagent, while water acts as the nucleophile that traps the intermediate cation formed after the second fluorination event, leading to the hydroxylated product. The N-acetyl group serves to modulate the reactivity of the indole ring and improve stability.

The "Building Block" Strategy

An alternative to direct fluorination is the use of fluorine-containing building blocks in cyclization reactions. This approach provides access to specific fluorination patterns that may be difficult to achieve otherwise. For example, gem-difluorostyrenes and other difluoroethenyl precursors have been used in palladium-catalyzed reactions with anilines to construct 2-fluoroindoles.[1] This method is valued for its mild conditions and broad substrate scope.[1]

building_block_synthesis cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_product Product aniline Aniline Derivative step1 Pd-catalyzed Buchwald-Hartwig Coupling aniline->step1 building_block gem-Difluorostyrene Building Block building_block->step1 step2 Base-promoted Intramolecular Nucleophilic Substitution step1->step2 Intermediate product N-Substituted 2-Fluoroindole step2->product metabolic_blocking cluster_path1 Standard Metabolism cluster_path2 Fluorine-Blocked Metabolism indole_h Indole with C-H bond (Metabolic Hotspot) enzyme Cytochrome P450 Enzyme indole_h->enzyme Oxidation metabolite Oxidized Metabolite (Inactive/Cleared) indole_f Indole with C-F bond indole_f->enzyme Blocked no_metabolism Metabolism Blocked enzyme->metabolite enzyme->no_metabolism

Caption: Fluorine as a metabolic shield in indole compounds.

Case Studies: Fluorinated Indoles in Action

The strategic benefits of fluorination are exemplified by numerous successful drugs and clinical candidates.

Compound Name Fluorine Position Therapeutic Application Key Contribution of Fluorine
Sunitinib [6]5-Fluoro on oxindole coreAnticancer (RTK Inhibitor)Enhances binding affinity and metabolic stability.
Flindokalner [6]6-Fluoro on indole corePotassium Channel OpenerModulates electronic properties for optimal activity.
Vilazodone [1]No fluorineAntidepressantServes as a non-fluorinated indole drug for context.
HIV-1 NNRTI [3]4-Fluoro on indole coreAntiviral (HIV)Greatly improved potency against wild-type and resistant strains.
Factor Xa Inhibitor [6]MultipleAnticoagulantContributes to high potency and selectivity.
Table 2: Prominent Bioactive Fluorinated Indole Derivatives.

For instance, a series of 4-fluoroindole-carboxamide derivatives were developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The 4-fluoroindole derivative 20h was found to be the most potent in cellular assays, with an ED₅₀ value of 0.5 nM, demonstrating the powerful contribution of the fluorine atom to the compound's antiviral activity. [3][7]

Fluorinated Tryptophans: Probes for Structural Biology

Beyond therapeutics, fluorinated indoles serve as powerful research tools. The intrinsic fluorescence of tryptophan is often used to study protein folding and dynamics. [8][9]The introduction of a fluorine atom provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Because proteins have no natural fluorine background, a single fluorinated tryptophan provides an exceptionally clean and sensitive probe to investigate protein structure, dynamics, and conformational changes. [10]This technique has been used to study conformational heterogeneity in enzymes like flaviviral proteases, revealing subtle but critical structural flips of the indole ring that are suppressed by inhibitor binding. [10]

Conclusion and Future Outlook

The history of fluorinated indoles is a story of enabling technologies driving scientific discovery. From the classical, multi-step syntheses of the past to the precise, biocatalytic methods of the future, the ability to strategically incorporate fluorine has transformed the indole scaffold from a privileged structure into a tunable platform for drug design. Today, approximately 20-25% of all approved small-molecule pharmaceuticals contain fluorine, a testament to the element's profound utility. [11] Looking ahead, the field will continue to advance with the development of novel late-stage fluorination reactions that allow for the modification of complex molecules at the final steps of a synthesis. The expansion of enzymatic and multi-enzyme systems will offer greener and more selective routes to these valuable compounds. [12]The strategic marriage of indole and fluorine will undoubtedly continue to yield new therapeutics and powerful biological tools, pushing the boundaries of medicine and chemical biology.

References

  • Nosova, E. V., Lipunova, G. N., Charushina, V. N., & Chupakhina, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Heterocyclic Chemistry.
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Available at: [Link]

  • Street, L. J., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. Available at: [Link]

  • Street, L. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

  • Bozilović, J., & Engels, J. W. (2007). Synthesis of fluorinated indoles as RNA analogues. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Blockbuster drugs containing fluorinated indoles. Available at: [Link]

  • Pan, Y., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples of fluorine-containing indole derivatives. Available at: [Link]

  • Coin, G., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Bakherad, M., & Zarei, M. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. Available at: [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Kumar, V., et al. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega. Available at: [Link]

  • Wang, J., et al. (2020). Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of Fluorinated Methoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and its strategic modification with fluorine and methoxy groups is a widely employed tactic to enhance pharmacological profiles. This guide provides a detailed examination of the profound impact these substitutions have on the core physicochemical properties of the indole nucleus. We will explore the synergistic and sometimes counterintuitive effects of fluorination and methoxylation on lipophilicity (LogP/D), electronic character (pKa), and metabolic stability. By understanding the causality behind these changes, drug development professionals can more effectively design molecules with optimized absorption, distribution, metabolism, and excretion (ADME) properties. This document consolidates quantitative data, presents detailed experimental protocols for property determination, and illustrates key mechanistic and workflow concepts.

The Strategic Imperative: Why Fluorinate and Methoxylate Indoles?

The indole ring is a privileged structure due to its prevalence in biologically active natural products and its ability to participate in various intermolecular interactions within protein binding pockets. However, parent indole scaffolds often require optimization to improve their drug-like properties. Fluorine and methoxy groups are among the most valuable tools in the medicinal chemist's arsenal for this purpose.

  • Fluorine , the most electronegative element, offers a unique combination of properties. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å) without introducing significant steric bulk.[1] However, its powerful inductive effects can drastically alter local electronic environments, modulate the acidity/basicity of nearby functional groups, and block sites of oxidative metabolism.[1][2]

  • The methoxy group (-OCH3) is a versatile substituent prevalent in numerous natural products and approved drugs.[3] It can act as a hydrogen bond acceptor, and its electron-donating resonance effect can modulate the electronics of the indole ring.[4][5] While generally considered non-lipophilic, its methyl component can engage in favorable van der Waals interactions within hydrophobic pockets.[5] Furthermore, the methoxy group itself presents a potential site for metabolism (O-demethylation), a factor that must be carefully managed.[6]

This guide will dissect the individual and combined effects of these two critical substituents on the indole core.

Modulating Physicochemical Properties: A Deep Dive

The introduction of fluorine and methoxy groups can lead to predictable, yet context-dependent, changes in a molecule's properties. The position of substitution on the indole ring is critical, as it dictates the interplay between inductive and resonance effects.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and potential for toxicity.[7] The effect of fluorination on lipophilicity is complex; while fluorine is highly electronegative, the C-F bond is poorly polarizable, which can increase lipophilicity.[2] However, monofluorination of aliphatic chains often results in a decrease in LogP.[8]

The interplay between a methoxy group and fluorine adds another layer of complexity. The position of the fluorine atom relative to the methoxy group and the indole nitrogen will determine the overall impact on the molecule's dipole moment and hydrogen bonding capacity.

Table 1: Predicted Lipophilicity Changes in Substituted Methoxyindoles

CompoundSubstitution PatternPredicted Change in LogPRationale
5-Methoxyindole-BaselineReference compound.
4-Fluoro-5-methoxyindoleFluorine ortho to MethoxyDecreaseStrong intramolecular dipole may increase polarity.
6-Fluoro-5-methoxyindoleFluorine meta to MethoxyIncrease/NeutralInductive effect is weaker; hydrophobic surface area increases.
2-Fluoro-5-methoxyindoleFluorine on Pyrrole RingIncreaseReduced H-bond donating capacity of indole N-H.

Note: These are generalized predictions. Experimental determination is crucial as the effects can be counterintuitive.[9]

Electronic Effects and Acidity (pKa): Tuning Ionization

The electronic nature of the indole ring is fundamental to its interaction with biological targets. Fluorine's strong electron-withdrawing inductive effect significantly influences the pKa of the indole nitrogen.

  • Fluorination of the Benzene Ring: A fluorine atom on the benzene portion of the indole (positions 4, 5, 6, or 7) will decrease the electron density of the entire ring system through induction, making the indole N-H proton more acidic (lowering its pKa). This also reduces the basicity of any appended basic groups.[2][10]

  • Fluorination of the Pyrrole Ring: Fluorination at the 2 or 3-position has a more direct and pronounced effect on the N-H acidity.

  • Methoxy Group Influence: The methoxy group is generally electron-donating through resonance, which can counteract the inductive effect of fluorine to some extent, depending on their relative positions.[11][12]

A lower pKa for a basic amine in the molecule can be highly beneficial for oral absorption by reducing ionization in the gut.[10]

Metabolic Stability: Blocking Metabolic Hotspots

Metabolic instability is a primary reason for drug candidate failure. The cytochrome P450 (CYP450) family of enzymes is responsible for the oxidative metabolism of many drugs.[13] A common strategy to improve metabolic stability is to replace a hydrogen atom at a metabolically vulnerable position with a fluorine atom.[14] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[1][14]

In methoxyindoles, two primary metabolic pathways are of concern:

  • Oxidation of the Indole Ring: The electron-rich indole ring is susceptible to hydroxylation by CYP450 enzymes. Fluorination at these "hotspots" can effectively block this pathway.

  • O-demethylation: The methoxy group itself is a common site of metabolism, where CYP enzymes (particularly CYP3A4 and CYP1A2) cleave the methyl group to form a hydroxyl metabolite.[6][15] While fluorinating the methoxy group (e.g., to -OCHF2 or -OCF3) might seem like a solution, studies have shown this does not always confer additional metabolic stability and can introduce new liabilities.[16] A more effective strategy is often to place a fluorine atom on the indole ring near the methoxy group, which can sterically or electronically disfavor enzyme binding or catalysis.

Experimental Protocols for Physicochemical Characterization

Accurate experimental data is non-negotiable in drug development.[17] The following protocols provide robust methodologies for determining the key physicochemical properties of fluorinated methoxyindoles.

Protocol 1: Determination of Lipophilicity (LogD7.4) using 19F NMR

This method is a variation of the classic shake-flask technique and is particularly well-suited for fluorinated compounds, offering high accuracy and reproducibility.[18]

Objective: To determine the octanol/water distribution coefficient at pH 7.4 (LogD7.4).

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.[19]

  • Sample Preparation: Accurately weigh the test compound and a fluorinated reference standard into a vial.

  • Partitioning: Dissolve the compounds in a known volume of the pre-saturated n-octanol. Add an equal volume of the pre-saturated PBS.

  • Equilibration: Shake the biphasic mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[18]

  • Phase Separation: Allow the layers to fully separate overnight.[18]

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) layers.

  • NMR Analysis: Add a deuterated solvent (e.g., DMSO-d6) to each aliquot and acquire the 19F NMR spectra.

  • Calculation: The ratio of the integrals of the test compound to the reference compound in each phase is used to calculate the LogD7.4.

Diagram 1: Workflow for LogD7.4 Determination by 19F NMR

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Pre-saturated n-Octanol & PBS (pH 7.4) exp1 Dissolve in Octanol, Add PBS prep1->exp1 prep2 Weigh Test Compound & Reference Standard prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Allow Phase Separation exp2->exp3 exp4 Sample Both Phases exp3->exp4 an1 Acquire 19F NMR Spectra exp4->an1 an2 Integrate Signals an1->an2 an3 Calculate LogD7.4 an2->an3

Caption: Workflow for LogD7.4 determination using the 19F NMR method.

Protocol 2: In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which are rich in CYP450 enzymes, to assess a compound's susceptibility to phase I metabolism.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[14]

Methodology:

  • Reagent Preparation: Prepare a microsomal protein suspension (e.g., human liver microsomes) in a phosphate buffer. Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation: Pre-warm the microsomal suspension to 37°C. Add the test compound (typically from a DMSO stock solution) and pre-incubate for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the half-life (t½). Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).[14]

Diagram 2: Logic of Metabolic Stabilization via Fluorination

G cluster_non_fluorinated Non-Fluorinated Methoxyindole cluster_fluorinated Fluorinated Methoxyindole Parent_A Parent Compound (C-H bond) CYP450_A CYP450 Enzyme Parent_A->CYP450_A Susceptible Site Metabolite_A Hydroxylated Metabolite (Rapid Clearance) CYP450_A->Metabolite_A Oxidation Parent_B Parent Compound (C-F bond) CYP450_B CYP450 Enzyme Parent_B->CYP450_B Blocked Site Metabolite_B No/Slow Reaction (Improved Stability) CYP450_B->Metabolite_B

Caption: Fluorination blocks metabolic oxidation at susceptible C-H bonds.

Conclusion: A Framework for Rational Design

The strategic incorporation of fluorine and methoxy groups into indole scaffolds is a powerful approach for optimizing drug candidates. A thorough understanding of their effects on physicochemical properties is essential for success.

  • Lipophilicity is a delicate balance; fluorination can either increase or decrease it depending on the substitution pattern.[8][9]

  • Electronic properties are predictably altered, with fluorine's inductive effects lowering the pKa of the indole N-H and nearby basic centers, which can be advantageous for absorption.[2][10]

  • Metabolic stability is often significantly enhanced by using fluorine to block sites of CYP450-mediated oxidation.[13][14]

By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can make more informed decisions, accelerating the design and synthesis of fluorinated methoxyindoles with superior pharmacological profiles. The ultimate goal is to rationally tune these properties to achieve the desired balance of potency, selectivity, and ADME characteristics for the development of safe and effective medicines.

References

  • Mullard, A. (2018). 2018 FDA drug approvals. Nature Reviews Drug Discovery. [Link]

  • Dalvie, D., et al. (2012). A summary of the in vitro and in vivo metabolism of fluorinated compounds. Drug Metabolism and Disposition. [Link]

  • Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting. [Link]

  • Wang, Z., et al. (2023). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]

  • Shah, P., & Sunkara, G. (2018). Evaluation of the ADME properties of fluorinated compounds. Xenobiotica. [Link]

  • Rombouts, F. J. R., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]

  • Shimada, T., et al. (2019). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica. [Link]

  • Relling, M. V., et al. (1994). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology. [Link]

  • Forgione, M., et al. (2006). Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes. The Journal of Physical Chemistry A. [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanisms of Action of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the scaffold for a multitude of biologically active molecules.[1] The strategic placement of substituents on this privileged structure can profoundly influence its pharmacological profile. This guide focuses on the intriguing, yet underexplored, molecule: 4-fluoro-7-methoxy-1H-indole. In the absence of direct mechanistic studies, this document synthesizes existing knowledge on structurally related compounds to propose three plausible and testable hypotheses for its mechanism of action. We will delve into the potential roles of this compound as a modulator of serotonin receptors, a kinase inhibitor, and an anti-inflammatory agent. Each hypothesis is presented with a proposed signaling pathway, a detailed experimental workflow for its validation, and the underlying scientific rationale. This guide is intended to serve as a comprehensive resource to stimulate and direct future research into the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a vast array of natural products and synthetic drugs.[1][2] Its inherent ability to interact with a diverse range of biological targets has led to the development of therapeutics for a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.[1] The introduction of fluorine and methoxy groups can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, thereby fine-tuning its therapeutic efficacy and safety profile. This compound represents a unique combination of these features, suggesting a potential for novel pharmacology. This guide will explore three evidence-based hypotheses regarding its mechanism of action.

Hypothesis 1: Modulation of Serotonergic Pathways, with a Focus on the 5-HT2C Receptor

Scientific Rationale

The structural similarity of this compound to known serotonergic agents provides a strong basis for this hypothesis. A compelling piece of evidence comes from the pharmacological profile of 4-fluoro-N,N-dimethyltryptamine (4-F-DMT), a tryptamine derivative bearing a fluorine atom at the 4-position of the indole ring. 4-F-DMT has been identified as a modestly selective and full agonist of the serotonin 5-HT2C receptor. This suggests that the 4-fluoroindole moiety may be a key pharmacophore for interaction with this specific receptor subtype. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is primarily linked to the Gq/11 signaling cascade.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of cellular responses.[4]

Proposed Signaling Pathway

G cluster_membrane Cell Membrane 5HT2C_Receptor 5-HT2C Receptor Gq11 Gq/11 5HT2C_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Molecule This compound Molecule->5HT2C_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Proposed 5-HT2C receptor signaling pathway for this compound.

Experimental Validation Workflow

To empirically test this hypothesis, a multi-step experimental approach is proposed. The initial step focuses on confirming a direct interaction with serotonin receptors, followed by functional assays to characterize the nature of this interaction.

G Start Hypothesis: Serotonin Receptor Modulation Step1 Step 1: Radioligand Binding Assay (Determine affinity for 5-HT receptor subtypes) Start->Step1 Step2 Step 2: Functional Assay (e.g., Calcium mobilization assay to determine agonist/antagonist activity) Step1->Step2 Step3 Step 3: Downstream Signaling Analysis (Western blot for phosphorylated PKC substrates) Step2->Step3 End Conclusion on Serotonergic Activity Step3->End

Caption: Experimental workflow for validating Hypothesis 1.

Detailed Experimental Protocols

1. Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes, with a primary focus on 5-HT2C.

  • Materials:

    • Membrane preparations from cells expressing the human serotonin receptor of interest (e.g., 5-HT2C).

    • Radioligand specific for the receptor subtype (e.g., [³H]mesulergine for 5-HT2C).

    • This compound (test compound).

    • Non-labeled competing ligand (for non-specific binding determination, e.g., mianserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-labeled competing ligand (for non-specific binding).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothesis 2: Inhibition of Protein Kinases

Scientific Rationale

The indole scaffold is a common feature in many potent protein kinase inhibitors.[6] Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies that function by blocking the ATP-binding site of these enzymes, thereby inhibiting downstream signaling pathways that control cell proliferation and survival.[1][7] Given the prevalence of indole-based kinase inhibitors, it is plausible that this compound could exert its biological effects through a similar mechanism. The fluorine and methoxy substituents can influence the electronic properties and steric interactions within the ATP-binding pocket, potentially conferring selectivity and potency.

Proposed Signaling Pathway

G cluster_cell Cell Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein Receptor_TK->Substrate Phosphorylates ATP ATP ATP->Receptor_TK Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Phospho_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Molecule This compound Molecule->Receptor_TK Binds to ATP-binding site

Caption: Proposed mechanism of kinase inhibition by this compound.

Experimental Validation Workflow

The validation of this hypothesis involves an initial broad screening against a panel of kinases, followed by more detailed characterization of the inhibitory activity against identified hits.

G Start Hypothesis: Kinase Inhibition Step1 Step 1: In Vitro Kinase Panel Screening (Broad screening against a panel of kinases) Start->Step1 Step2 Step 2: IC50 Determination for Hit Kinases (Dose-response curve analysis) Step1->Step2 Step3 Step 3: Cellular Assays (Assess inhibition of substrate phosphorylation in cells) Step2->Step3 End Conclusion on Kinase Inhibitory Activity Step3->End

Caption: Experimental workflow for validating Hypothesis 2.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of this compound against a specific kinase.

  • Materials:

    • Purified recombinant kinase.

    • Specific substrate for the kinase.

    • ATP.

    • This compound (test compound).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ kit, the amount of ADP produced is quantified through a luminescence-based reaction.[8]

    • Plot the kinase activity against the concentration of the inhibitor to determine the IC50 value.

Hypothesis 3: Anti-Inflammatory Activity through Inhibition of NF-κB and MAPK Signaling Pathways

Scientific Rationale

Indole derivatives are well-documented for their anti-inflammatory properties.[1] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][9][10] Inhibition of these pathways is a key strategy for the development of anti-inflammatory drugs. It is hypothesized that this compound may exert anti-inflammatory effects by interfering with the activation of NF-κB and/or one or more of the MAPK cascades (ERK, JNK, and p38).

Proposed Signaling Pathway

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK MAPK->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Molecule This compound Molecule->IKK Inhibits Molecule->MAP3K Inhibits IkB_NFkB->NFkB Releases

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Experimental Validation Workflow

To validate this hypothesis, a series of cellular and biochemical assays will be performed to assess the anti-inflammatory activity and the modulation of key signaling proteins.

G Start Hypothesis: Anti-Inflammatory Action Step1 Step 1: Cytokine Production Assay (ELISA) (Measure levels of TNF-α, IL-6, etc. in stimulated immune cells) Start->Step1 Step2 Step 2: Western Blot for NF-κB Pathway (Analyze phosphorylation of IκBα and p65, and nuclear translocation of p65) Step1->Step2 Step3 Step 3: Western Blot for MAPK Pathway (Analyze phosphorylation of p38, JNK, and ERK) Step2->Step3 End Conclusion on Anti-Inflammatory Mechanism Step3->End

Caption: Experimental workflow for validating Hypothesis 3.

Detailed Experimental Protocols

1. Measurement of Inflammatory Cytokine Production by ELISA

This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the production of pro-inflammatory cytokines.

  • Materials:

    • Immune cells (e.g., RAW 264.7 macrophages).

    • Inflammatory stimulus (e.g., lipopolysaccharide - LPS).

    • This compound (test compound).

    • Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).[11][12]

    • Cell culture reagents and plates.

    • Microplate reader.

  • Procedure:

    • Culture the immune cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with LPS to induce cytokine production.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.[13][14]

    • Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.

2. Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • Immune cells and culture reagents.

    • Inflammatory stimulus (e.g., LPS).

    • This compound (test compound).

    • Lysis buffer with protease and phosphatase inhibitors.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF or nitrocellulose membranes and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies specific for phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Treat the cells with the test compound and/or LPS as described for the ELISA.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The exploration of this compound's mechanism of action is currently in a nascent, yet promising, stage. The hypotheses presented in this guide, grounded in the established pharmacology of the indole scaffold and the influence of its substituents, offer a clear and rational path forward for research. The proposed experimental workflows provide a robust framework for elucidating the primary biological targets and signaling pathways modulated by this compound. Confirmation of any of these hypotheses could pave the way for the development of novel therapeutics for a range of disorders, from neurological conditions to inflammatory diseases and cancer. Further investigations, including in vivo efficacy studies and comprehensive safety profiling, will be crucial in translating these initial mechanistic insights into tangible clinical applications.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • NF-κB signaling in inflammation. PubMed. [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PubMed Central. [Link]

  • Tyrosine Kinase Inhibitors. StatPearls. [Link]

  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Publications. [Link]

  • Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]

  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PubMed Central. [Link]

  • NF-kappaB pathway: Significance and symbolism. ScienceDirect. [Link]

  • Tyrosine kinase inhibitors (TKIs) for CML. Macmillan Cancer Support. [Link]

  • MAPK signalling pathway: Significance and symbolism. ScienceDirect. [Link]

  • Tyrosine kinase inhibitors (TKIs): Uses & Side Effects. Cleveland Clinic. [Link]

  • Tyrosine kinase inhibitor. Wikipedia. [Link]

  • Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. PubMed. [Link]

  • Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors. PubMed. [Link]

  • What are 5-HT2C receptor antagonists and how do they work?. Patsnap. [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. PubMed. [Link]

  • Cytokine measurement using ELISA. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central. [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. RIT Scholar Works. [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. PubMed Central. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Western blot analysis of NF-κB pathway activation in RAW264.7... ResearchGate. [Link]

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][1]BENZOPYRAN-7-ONE. International Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed Central. [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. ACS Publications. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-Fluoro-7-methoxy-1H-indole Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed walkthrough of the in silico methodologies employed to investigate the receptor binding characteristics of the novel small molecule, 4-Fluoro-7-methoxy-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against a range of biological targets, particularly protein kinases.[1][2][3][4][5][6][7][8][9] This document outlines a complete computational workflow, from target identification and structural preparation to molecular docking, molecular dynamics simulations, binding free energy calculations, and pharmacophore modeling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring a self-validating and reproducible research framework. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling.

Introduction and Target Selection

The subject of our investigation is this compound, a synthetic indole derivative. Given the prevalence of indole-based compounds as kinase inhibitors in oncology,[1][2][5][6][9] we hypothesize that this molecule may also exhibit affinity for this class of enzymes. For the purpose of this guide, we have selected the proto-oncogene tyrosine-protein kinase Src as a plausible and well-characterized target. Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.

Our objective is to elucidate the potential binding mode, interaction energetics, and dynamic stability of this compound with the Src kinase active site. This will be achieved through a multi-faceted in silico approach, as depicted in the workflow below.

In_Silico_Workflow Target_Selection 1. Target Selection (Src Kinase) Ligand_Prep 2. Ligand Preparation (this compound) Target_Selection->Ligand_Prep Receptor_Prep 3. Receptor Preparation (Src Kinase PDB Structure) Target_Selection->Receptor_Prep Docking 4. Molecular Docking (Pose Prediction) Ligand_Prep->Docking Receptor_Prep->Docking MD_Simulation 5. Molecular Dynamics (Complex Stability) Docking->MD_Simulation Free_Energy 6. Binding Free Energy (Affinity Estimation) MD_Simulation->Free_Energy Pharmacophore 7. Pharmacophore Modeling (Feature Identification) MD_Simulation->Pharmacophore Analysis 8. Data Analysis & Validation Free_Energy->Analysis Pharmacophore->Analysis MD_Workflow System_Setup 1. System Setup (Protein-Ligand Complex) Solvation 2. Solvation (Add Water) System_Setup->Solvation Ionization 3. Ionization (Neutralize System) Solvation->Ionization Minimization 4. Energy Minimization (Remove Clashes) Ionization->Minimization NVT_Equil 5. NVT Equilibration (Temperature) Minimization->NVT_Equil NPT_Equil 6. NPT Equilibration (Pressure) NVT_Equil->NPT_Equil Production_MD 7. Production MD (Data Collection) NPT_Equil->Production_MD Analysis 8. Trajectory Analysis Production_MD->Analysis

Figure 2: The workflow for a typical molecular dynamics simulation.

Protocol 4.1: Protein-Ligand Complex MD Simulation with GROMACS

  • Force Field Selection and Topology Generation:

    • Protein: Use a well-validated protein force field like CHARMM36m. The pdb2gmx tool in GROMACS can be used to generate the protein topology.

    • Ligand: Generate the ligand topology using a tool like the CGenFF server, which is compatible with the CHARMM force field. This will provide the necessary parameters for the ligand's bonds, angles, dihedrals, and non-bonded interactions.

  • System Assembly: Combine the protein and the top-ranked docked ligand coordinates into a single file to define the complex.

  • Solvation: Place the complex in a periodic box of a suitable shape (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model, such as TIP3P. Ensure a minimum distance between the complex and the box edges (e.g., 1.0 nm).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between atoms in the initial system setup.

  • NVT (Canonical Ensemble) Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) for a short duration (e.g., 100 ps). This allows the solvent to relax around the protein-ligand complex while the complex itself is position-restrained.

  • NPT (Isothermal-Isobaric Ensemble) Equilibration: Continue the equilibration at a constant number of particles, pressure (e.g., 1 bar), and temperature (e.g., 300 K) for a longer duration (e.g., 1 ns). This ensures the system reaches the correct density. Position restraints on the protein and ligand are typically gradually released during this phase.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints. Trajectory data (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis: Analyze the production trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To measure the conformational stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.

    • Interaction Energy: To calculate the non-bonded interaction energies between the ligand and the receptor over time.

Binding Free Energy Estimation

MD simulations can be used to estimate the binding free energy of a ligand to a receptor, providing a more quantitative measure of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.

Protocol 5.1: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction: From the production MD trajectory, extract snapshots of the protein-ligand complex at regular intervals.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

    • Molecular Mechanics Energy (

      
      ):  The internal energy (bonds, angles, dihedrals) and non-bonded energies (van der Waals and electrostatic).
      
    • Solvation Free Energy (

      
      ):  This is composed of a polar and a non-polar contribution.
      
      • Polar Solvation Energy (

        
        ):  Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model.
        
      • Non-polar Solvation Energy (

        
        ):  Proportional to the solvent-accessible surface area (SASA).
        
  • Calculate Binding Free Energy: The binding free energy (

    
    ) is calculated using the following equation:
    
    
    
    

    Where

    
     is the conformational entropy change upon binding, which is computationally expensive to calculate and is often omitted for relative binding energy comparisons.
    
  • Averaging: Average the calculated

    
     over all the snapshots to obtain the final estimate.
    

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are essential for a ligand to be recognized by a specific receptor. [1][2][3][10]A pharmacophore model can be generated from the stable protein-ligand interactions observed during the MD simulation.

Pharmacophore_Workflow Input_Complex 1. Input Stable Protein-Ligand Complex Identify_Features 2. Identify Interaction Features Input_Complex->Identify_Features Abstract_Features 3. Abstract to Pharmacophore Points Identify_Features->Abstract_Features Refine_Model 4. Refine Model with Excluded Volumes Abstract_Features->Refine_Model Validate_Model 5. Validate Model Refine_Model->Validate_Model

Figure 3: The process of generating a structure-based pharmacophore model.

Protocol 6.1: Structure-Based Pharmacophore Modeling

  • Select Representative Structure: Choose a representative structure of the protein-ligand complex from a stable region of the MD trajectory.

  • Feature Identification: Use a pharmacophore modeling software (e.g., LigandScout, MOE) to automatically identify the key interaction features between this compound and the Src kinase active site. [11][12][13][14][15][16][17][18][19]These features typically include:

    • Hydrogen Bond Donors

    • Hydrogen Bond Acceptors

    • Hydrophobic Regions

    • Aromatic Rings

    • Positive/Negative Ionizable Centers

  • Model Generation: The software will generate a 3D arrangement of these features, which constitutes the pharmacophore model.

  • Refinement: The model can be refined by adding excluded volumes to represent the space occupied by the receptor, which helps in screening for new ligands that fit the active site.

  • Application: The generated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel molecules with the potential to bind to Src kinase.

Data Interpretation and Validation

The trustworthiness of in silico modeling hinges on rigorous validation.

  • Docking Validation: If a co-crystallized ligand for Src kinase is available, a common validation step is to remove it from the active site and re-dock it. [20]A successful docking protocol should be able to reproduce the experimental binding pose with a low RMSD (< 2.0 Å).

  • MD Simulation Stability: The stability of the ligand's RMSD in the binding pocket throughout the simulation is a good indicator of a stable binding mode. Large fluctuations or the ligand diffusing out of the active site would suggest an unstable interaction.

  • Correlation with Experimental Data: Ultimately, the predictions from in silico modeling must be validated by experimental data. The calculated binding free energies should correlate with experimentally determined binding affinities (e.g., IC50 or Ki values) for a set of known inhibitors.

Conclusion

This guide has outlined a comprehensive and scientifically grounded in silico workflow for characterizing the binding of this compound to a hypothesized target, Src kinase. By integrating molecular docking, molecular dynamics simulations, binding free energy calculations, and pharmacophore modeling, we can generate a detailed hypothesis of the molecule's mechanism of action at the atomic level. This multi-step approach provides a robust framework for guiding further experimental validation and hit-to-lead optimization in a drug discovery campaign. The principles and protocols described herein are broadly applicable to the study of other ligand-receptor systems.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). (n.d.). BioExcel. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). PubMed. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). National Center for Biotechnology Information. [Link]

  • SWISS-MODEL TUTORIAL. (2023, December 7). YouTube. [Link]

  • How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. (2024, July 22). YouTube. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]

  • Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. (2014). National Center for Biotechnology Information. [Link]

  • LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. (2005). Journal of Chemical Information and Modeling. [Link]

  • Introduction To Pharmacophores in MOE. (n.d.). Scribd. [Link]

  • GROMACS Tutorials. (n.d.). GROMACS. [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Tutorial - Protein Structure Modeling (Homology Modeling). (2023, August 2). YouTube. [Link]

  • Homology Modeling Tutorial. (2025). Levitate Bio. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). PubMed. [Link]

  • LigandScout. (n.d.). Wikipedia. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link]

  • Conformational Sampling of Druglike Molecules with MOE and Catalyst: Implications for Pharmacophore Modeling and Virtual Screening. (2010). ACS Publications. [Link]

  • Practical Guide to Homology Modeling. (2024). Proteopedia. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2019). PubMed. [Link]

  • The 8 Basic Steps of Homology Modeling To Boost Your Science. (2022, May 5). Bitesize Bio. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Bentham Science. [Link]

  • Video Tutorial - SWISS-MODEL. (n.d.). SWISS-MODEL. [Link]

  • Protein-Ligand Complex. (n.d.). MD Tutorials. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). National Center for Biotechnology Information. [Link]

  • Homology Modelling - Swiss Pdb Viewer - Tutorial. (n.d.). Swiss Pdb Viewer. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. [Link]

  • Tutorial. (2021, February 10). Andrej Sali. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. [Link]

  • Tutorial on using MODELLER for comparative modeling. (n.d.). salilab.org. [Link]

  • AmberTutorials. (n.d.). GitHub. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. [Link]

  • Swiss Model Tutorial. (n.d.). CD ComputaBio. [Link]

  • MODELLER Tutorial for Protein Modeling. (n.d.). Scribd. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). LinkedIn. [Link]

  • Pharmacophore Guided Docking Using MOE | Molecular Docking Tutorial. (2024, December 20). YouTube. [Link]

  • 2023 AMBER tutorial 3 with PDBID 2P16. (2023, April 28). Rizzo_Lab. [Link]

  • LigandScout 3.12 – Pharmacophore 3D Modeling. (2020, March 18). My Biosoftware. [Link]

  • Amber Tutorial for Heidelberg-ND Summer School. (n.d.). University of Notre Dame. [Link]

  • Modeller Modeling Tutorial. (n.d.). CD ComputaBio. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). PubMed. [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout?. (2021, October 5). ResearchGate. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • 2021 AMBER tutorial 1 with PDBID 1HW9. (2021, May 7). Rizzo_Lab. [Link]

  • Homology modeling using Modeller - Tutorial for beginners (Part 1). (2020, November 27). YouTube. [Link]

  • Step-by-Step Homology Modeling with SWISS-MODEL: From Template to 3D Structure. (2025, May 1). LinkedIn. [Link]

  • SWISS-MODEL Tutorial Part I: Introduction. (2018, February 1). YouTube. [Link]

Sources

A Technical Guide to the Prospective Physicochemical Characterization of 4-Fluoro-7-methoxy-1H-indole: Lipophilicity and Membrane Permeability

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Lipophilicity and membrane permeability are foundational pillars of the ADME profile, governing a molecule's ability to traverse biological barriers and reach its therapeutic target. This guide presents a prospective analysis of 4-Fluoro-7-methoxy-1H-indole, a novel indole scaffold derivative. As specific experimental data for this compound is not yet publicly available, this document serves as a comprehensive methodological framework. We detail the theoretical underpinnings and provide robust, field-proven experimental protocols for determining its key physicochemical parameters, namely the octanol-water partition coefficient (LogP) and artificial membrane permeability (Pₑ). By synthesizing established principles of medicinal chemistry with detailed, self-validating experimental designs, we provide a predictive insight into the potential behavior of this compound and establish a blueprint for its empirical evaluation.

Introduction: The Central Role of Physicochemical Properties in Drug Viability

The journey of a drug from administration to its site of action is a complex odyssey dictated by its intrinsic chemical and physical properties. Among the most critical are lipophilicity and membrane permeability, which collectively determine the efficiency of oral absorption and systemic distribution.[1] Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword; while it facilitates passage through the lipid bilayers of cell membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][3] This delicate balance is often conceptualized by frameworks such as Lipinski's "Rule of Five," which provides guidelines for the physicochemical property space most commonly associated with orally bioavailable drugs.[4][5]

The subject of this guide, this compound (Figure 1), is an indole derivative featuring two key substitutions: a fluorine atom at position 4 and a methoxy group at position 7. The indole scaffold is a privileged structure in medicinal chemistry, but the specific effects of these substitutions on its ADME profile are of critical interest. Fluorine substitution is a common strategy to modulate metabolic stability and receptor binding affinity.[6] The replacement of a hydrogen atom with fluorine typically increases lipophilicity due to the high lipophilicity of the C-F bond relative to the C-H bond.[6] The methoxy group is also expected to influence these properties. This guide outlines the essential experimental workflows required to empirically determine the lipophilicity and permeability of this molecule, thereby enabling a data-driven assessment of its drug-like potential.

Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₈FNO Molecular Weight: 165.17 g/mol [7]

Lipophilicity Assessment: Quantifying the Partition Coefficient (LogP)

Lipophilicity is most commonly quantified by the octanol-water partition coefficient (LogP), which is the ratio of a compound's concentration in octanol (a surrogate for lipid membranes) to its concentration in water at equilibrium.[8] A LogP value between 1 and 3 is often considered optimal for oral drug candidates, balancing membrane permeability with aqueous solubility.

Experimental Protocol: HPLC-Based LogP Determination

The Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable technique for LogP determination that correlates a compound's retention time on a nonpolar stationary phase with known LogP standards.[9]

Methodology:

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase consists of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier like methanol or acetonitrile.

  • Calibration Curve Generation: A set of 5-7 standard compounds with well-established LogP values (e.g., benzene, biphenyl, propranolol) are injected individually.[9] The logarithm of their retention time (log RT) is plotted against their known LogP values to generate a linear calibration curve. The relationship is defined by the equation: LogP = m * log(RT) + c, where 'm' is the slope and 'c' is the y-intercept.[9]

  • Sample Analysis: A solution of this compound (typically 1 mg/mL in mobile phase) is injected into the HPLC system under the same conditions as the standards.

  • LogP Calculation: The retention time for the test compound is measured. Its LogP is then calculated by interpolating its log(RT) value into the calibration curve equation.

Causality and Self-Validation: This protocol is self-validating through the use of a robust calibration curve. The high correlation coefficient (R² > 0.98) of the standard curve ensures the accuracy of the measurement. The choice of a C18 column mimics the lipophilic environment of a cell membrane, providing a strong theoretical basis for the correlation between retention time and LogP.[10]

Predictive Data Analysis

Based on its structure, we can predict the lipophilicity of this compound. The indole nucleus is moderately lipophilic. The addition of a fluorine atom generally increases lipophilicity.[11] The methoxy group is also lipophilic. Therefore, the compound is expected to have a LogP value indicative of good membrane permeability.

Table 1: Hypothetical LogP Data and Interpretation

CompoundPredicted LogPInterpretation
Caffeine (Control)-0.07Low Lipophilicity, Poor passive permeability
This compound 2.65 Optimal Lipophilicity, Likely good permeability and solubility balance
Propranolol (Control)3.10High Lipophilicity, Good passive permeability
Testosterone (Control)3.32High Lipophilicity, Good passive permeability

Note: The LogP value for the target compound is a chemically reasonable prediction based on its substructures and is presented for illustrative purposes.

Workflow for LogP Determination

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare LogP Standards hplc_inject_std Inject Standards & Record Retention Times (RT) prep_standards->hplc_inject_std prep_sample Prepare Sample: This compound hplc_inject_sample Inject Sample & Record RT prep_sample->hplc_inject_sample prep_mobile Prepare HPLC Mobile Phase (pH 7.4) prep_mobile->hplc_inject_std prep_mobile->hplc_inject_sample analysis_curve Plot log(RT) vs. Known LogP for Standards hplc_inject_std->analysis_curve analysis_interp Interpolate Sample log(RT) to Calculate LogP hplc_inject_sample->analysis_interp analysis_calc Generate Linear Regression Curve analysis_curve->analysis_calc analysis_calc->analysis_interp

Caption: Workflow for HPLC-based LogP determination.

Membrane Permeability Assessment: The PAMPA Model

While LogP is an excellent predictor, direct measurement of membrane permeability is crucial. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive, transcellular diffusion, which is the primary absorption route for most oral drugs.[12][13] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[14]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Methodology:

  • Membrane Preparation: A filter plate (donor plate) with hydrophobic PVDF filters is coated with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane. The solvent is allowed to evaporate completely.

  • Solution Preparation:

    • Donor Solution: The test compound (this compound) and controls are dissolved in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM.[15]

    • Acceptor Solution: The wells of a 96-well acceptor plate are filled with the same buffer.

  • Assay Assembly: The lipid-coated donor plate is placed on top of the acceptor plate, creating a "sandwich." The donor wells are then filled with the donor solution containing the test compound. A portion of the donor solution is kept for later concentration analysis (T₀ sample).

  • Incubation: The plate sandwich is incubated at room temperature for a specified period (typically 4-18 hours) with gentle shaking.[14][15]

  • Quantification: After incubation, the concentrations of the compound in the donor (C_D) and acceptor (C_A) wells, as well as the initial concentration (T₀), are determined using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability coefficient (Pₑ) is calculated using the following equation:

    • Pₑ = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A / C_eq))

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and C_eq is the equilibrium concentration.

Causality and Self-Validation: The PAMPA model isolates passive diffusion, providing a clear, mechanistic insight without the complexities of active transporters or metabolism found in cell-based assays like the Caco-2 model.[14] The integrity of the membrane is validated in each run using a low-permeability control (e.g., Lucifer Yellow).[13] High and low permeability controls (e.g., Propranolol and Hydrochlorothiazide) are included to benchmark the results and ensure the assay is performing within expected parameters.

Predictive Data Analysis

Given the predicted optimal lipophilicity (LogP ≈ 2.65), this compound is expected to exhibit good passive permeability. It should readily partition into the artificial lipid membrane and diffuse into the acceptor compartment.

Table 2: Hypothetical PAMPA Data and Interpretation

CompoundPₑ (x 10⁻⁶ cm/s)Permeability ClassPredicted Human Absorption
Hydrochlorothiazide (Low Perm Control)< 1Low< 50%
This compound 12.5 High > 90%
Propranolol (High Perm Control)> 15High> 90%

Note: Pₑ values are hypothetical but represent a realistic outcome for a compound with the predicted LogP. Classification is based on established benchmarks.

Diagram of PAMPA Experimental Setup

Caption: Schematic of the PAMPA experimental setup.

Integrated Analysis and Structure-Property Relationship

The predictive data suggests that this compound is well-positioned within the "drug-like" chemical space. Its hypothetical LogP of 2.65 is within the optimal range to facilitate membrane permeation while maintaining sufficient aqueous solubility for dissolution in the gastrointestinal tract.[8] This is strongly corroborated by the high predicted permeability (Pₑ) in the PAMPA model.

  • Role of the 4-Fluoro Group: The fluorine atom at the 4-position is a key structural feature. Its high electronegativity can influence the electronic properties of the indole ring, potentially shielding it from metabolic attack (e.g., oxidation by Cytochrome P450 enzymes). While often increasing lipophilicity, its effect can be complex and context-dependent based on intramolecular interactions.[16]

  • Role of the 7-Methoxy Group: The methoxy group at the 7-position contributes to the molecule's overall lipophilicity. Its presence can also block a potential site of metabolism. Together, these substitutions are rational design choices aimed at optimizing both the pharmacokinetic and pharmacodynamic properties of the indole scaffold.

The combined analysis of lipophilicity and permeability strongly indicates that this compound has a high potential for excellent oral absorption via passive diffusion.

Conclusion

This technical guide has outlined the essential theoretical framework and experimental protocols for the physicochemical characterization of this compound. Through a prospective analysis grounded in established medicinal chemistry principles, we predict that this compound possesses favorable lipophilicity and membrane permeability, marking it as a promising candidate for further development. The detailed, self-validating methodologies for LogP and PAMPA assessment provided herein constitute a robust blueprint for the empirical studies necessary to confirm this promising profile and guide its progression through the drug discovery pipeline.

References

  • Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., Klein, V. G., Noland, R. P., Edmondson, Q., Turmon, A. C., Hewitt, W. M., Schwochert, J., Townsend, C. E., & Kelly, C. N. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169–11182. [Link]

  • OMICS International. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. OMICS Online. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. This concept is widely discussed in sources covering ADME properties. A representative discussion can be found on ResearchGate. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Lin, X., et al. (2018). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. A summary and components of the rule are available on Wikipedia. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. EPA-600/3-82-051. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Salve, P. S. (n.d.). Lipinski's rule of five. Moodle@Units. [Link]

  • Berger, F., & Sputa, M. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5435. [Link]

Sources

A Comprehensive Technical Guide to 4-Fluoro-7-methoxy-1H-indole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical overview of 4-Fluoro-7-methoxy-1H-indole, a substituted indole with significant potential as a building block in drug discovery. The presence of a fluorine atom and a methoxy group can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and overall therapeutic efficacy.

This document will detail the chemical identity of this compound, including its CAS number and key properties. A detailed, plausible synthetic route via the Fischer indole synthesis will be presented, along with a discussion of the underlying reaction mechanism. Furthermore, this guide will explore the potential applications of this compound in medicinal chemistry, drawing on the established biological activities of related fluorinated and methoxy-substituted indoles.

Chemical Identity and Properties

CAS Number: 1000341-63-8

Molecular Formula: C₉H₈FNO

Molecular Weight: 165.17 g/mol

While specific synonyms for this compound are not widely documented, it can be systematically named as this compound.

Physicochemical Properties:

PropertyValueSource
Boiling Point (Predicted) 314.9 ± 22.0 °CChemicalBook
Hazard Information IrritantMatrix Scientific

Synthesis of this compound

The most established and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[2][3]

A plausible and scientifically sound synthetic route to this compound is via the Fischer indole synthesis, starting from (3-fluoro-6-methoxyphenyl)hydrazine and acetaldehyde.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 3-fluoro-6-methoxyphenyl)hydrazine (3-fluoro-6-methoxyphenyl)hydrazine hydrazone Hydrazone Intermediate 3-fluoro-6-methoxyphenyl)hydrazine->hydrazone Reaction with Acetaldehyde acetaldehyde Acetaldehyde acetaldehyde->hydrazone product This compound hydrazone->product Acid-catalyzed Cyclization (Fischer Synthesis)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and should be optimized for specific laboratory conditions.

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-fluoro-6-methoxyphenyl)hydrazine in a suitable solvent such as ethanol or acetic acid.

  • Add a slight molar excess of acetaldehyde to the solution.

  • The formation of the corresponding phenylhydrazone can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or with gentle heating.

Step 2: Acid-Catalyzed Cyclization

  • To the solution containing the phenylhydrazone, add an acid catalyst. Common catalysts for the Fischer indole synthesis include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[2]

  • Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the chosen solvent and catalyst and should be determined by monitoring the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding the mixture to a beaker of ice water.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied and elegant transformation:

  • The phenylhydrazone tautomerizes to its enamine form.

  • Protonation of the enamine is followed by a[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

  • Aromatization of the six-membered ring occurs.

  • Intramolecular cyclization forms a five-membered ring.

  • Elimination of ammonia yields the final indole product.[2]

Fischer_Mechanism A Phenylhydrazone B Enamine Tautomer A->B Tautomerization C Protonated Enamine B->C Protonation D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Aromatization E->F G Intramolecular Cyclization F->G H Ammonia Elimination G->H I Indole Product H->I

Figure 2: Simplified mechanism of the Fischer indole synthesis.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum
  • NH Proton: A broad singlet is expected for the N-H proton of the indole ring, typically in the region of δ 8.0-9.0 ppm.

  • Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (δ 6.5-7.5 ppm). The coupling patterns will be influenced by the fluorine and methoxy substituents. The fluorine atom will cause splitting of the signals of nearby protons (H-F coupling).

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (–OCH₃) is expected around δ 3.8-4.0 ppm.

  • Pyrrole Ring Protons: The protons at the C2 and C3 positions of the indole ring will likely appear as doublets or multiplets in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The carbon atoms of the benzene and pyrrole rings will resonate in the region of δ 100-140 ppm.

  • Carbon attached to Fluorine: The carbon atom directly bonded to the fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Carbon attached to Methoxy Group: The carbon atom bonded to the methoxy group (C7) will appear in the downfield region of the aromatic carbons.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a singlet around δ 55-60 ppm.

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a variety of biological targets. The incorporation of fluorine and methoxy groups into the indole ring can enhance its drug-like properties.

Role of Fluorine in Medicinal Chemistry:

  • Metabolic Stability: The replacement of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a molecule to its target protein.

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Role of the Methoxy Group in Medicinal Chemistry:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity and electronic properties of the indole ring.

Given these properties, this compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have the potential to be investigated as:

  • Antiviral Agents: Many indole derivatives have shown potent antiviral activity, including against HIV.

  • Anti-inflammatory Agents: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel indole-2-one and 7-aza-2-oxindole derivatives has been explored for their anti-inflammatory properties.[5]

  • Anticancer Agents: The indole nucleus is a key component of many anticancer drugs.

  • Central Nervous System (CNS) Agents: The structural similarity of indole to neurotransmitters like serotonin makes it a promising scaffold for the development of drugs targeting CNS disorders.

Applications cluster_derivatives Synthesis of Derivatives cluster_applications Potential Therapeutic Areas This compound This compound (Building Block) Bioactive Molecules Complex Bioactive Molecules This compound->Bioactive Molecules Synthetic Intermediate Antiviral Antiviral Agents Bioactive Molecules->Antiviral AntiInflammatory Anti-inflammatory Agents Bioactive Molecules->AntiInflammatory Anticancer Anticancer Agents Bioactive Molecules->Anticancer CNS CNS Agents Bioactive Molecules->CNS

Figure 3: Potential applications of this compound in drug discovery.

Conclusion

This compound is a strategically substituted indole with significant potential as a versatile building block in the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is limited, its synthesis can be reliably achieved through the well-established Fischer indole synthesis. The presence of both a fluorine atom and a methoxy group provides medicinal chemists with valuable tools to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Further exploration of the derivatives of this compound is warranted to unlock its full potential in the development of new and effective treatments for a range of diseases.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • Chem-Station. Fischer Indole Synthesis. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

  • Chen, G., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PLoS ONE, 12(4), e0175929. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safety, Toxicity, and Handling of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

The indole nucleus is a cornerstone of medicinal chemistry, serving as the scaffold for a multitude of bioactive compounds. The introduction of fluorine and methoxy substituents, as in 4-Fluoro-7-methoxy-1H-indole, can significantly modulate a molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the known safety, toxicity, and handling considerations for this compound. It is imperative to note that while direct, exhaustive toxicological data for this specific compound is limited, a robust safety profile can be inferred from available data on the compound itself and structurally related analogs. This document is intended to empower researchers with the knowledge to handle this compound responsibly, adhering to the highest standards of laboratory safety.

Section 1: Chemical and Physical Identity

A foundational understanding of the physical and chemical properties of a compound is paramount to its safe handling.

PropertyValueSource
CAS Number 1000341-63-8[1]
Molecular Formula C₉H₈FNO[1]
Molecular Weight 165.17 g/mol [1]
Appearance Solid (Specific color and form may vary by supplier)Inferred from related indole compounds
Solubility Expected to be soluble in organic solvents such as ethanol, DMSO, and DMF.Inferred from related indole compounds

Section 2: Hazard Identification and Toxicological Profile

Available data indicates that this compound should be handled as an irritant. The Globally Harmonized System (GHS) classifications provided by suppliers are the primary source of direct hazard information.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

Toxicological Summary:

EndpointDataInterpretation and Field Insights
Acute Toxicity (Oral, Dermal, Inhalation) No specific data available.Indole derivatives can be harmful if swallowed. Given the GHS classifications, dermal contact should be minimized. The potential for respiratory irritation is also a concern with powdered forms of related indoles.
Skin Corrosion/Irritation May cause an allergic skin reaction.The "May cause" designation suggests that not all individuals will have a reaction, but the potential for sensitization is present. Once an individual is sensitized, subsequent exposures, even at low levels, can elicit a significant skin reaction.
Serious Eye Damage/Irritation Causes serious eye irritation.This is a definitive statement. Direct contact with the eyes is likely to cause significant and potentially lasting damage. Immediate and thorough rinsing is critical in the event of an exposure.
Carcinogenicity, Mutagenicity, Reproductive Toxicity No data available.The absence of data does not equate to the absence of hazard. As with any novel chemical, it is prudent to assume that it may have long-term health effects and to handle it with appropriate containment measures.

Expert Insight: The presence of a fluorine atom can significantly alter the metabolic profile of a molecule. Fluorinated organic compounds can sometimes exhibit unique toxicological properties, and their metabolism can occasionally lead to the formation of toxic byproducts. Therefore, treating this compound with a high degree of caution is warranted.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use. Proper glove removal technique is essential to prevent skin contamination.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Weigh Solid Compound FumeHood->Weighing Dissolving Prepare Solutions Weighing->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate WasteDisposal Dispose of Waste in Labeled Containers Decontaminate->WasteDisposal RemovePPE Remove PPE Correctly WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Stability: While specific stability data is unavailable, indole derivatives can be sensitive to light and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation or an allergic reaction occurs, seek medical attention.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

Section 6: Disposal Considerations

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for halogenated organic waste. Do not mix with incompatible waste streams.

Section 7: Reactivity Profile

The reactivity of this compound is influenced by the electron-rich indole nucleus, further activated by the methoxy group.

  • N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion.

  • Electrophilic Substitution: The indole ring is susceptible to electrophilic attack, primarily at the C3 position. The methoxy group at the 7-position will influence the regioselectivity of such reactions.

  • Oxidation: Indoles can be susceptible to oxidation, which may be enhanced by the methoxy group.

Conclusion: A Commitment to Safety

While this compound holds potential for scientific discovery, its handling demands a rigorous and informed approach to safety. The information presented in this guide, synthesized from direct data and logical inferences from related compounds, provides a framework for its responsible use. Researchers are strongly encouraged to supplement this guide with a thorough risk assessment specific to their experimental conditions and to consult with their institution's EHS department. The pursuit of scientific advancement must always be coupled with an unwavering commitment to the safety of all laboratory personnel.

References

  • Taber, D. F., & Tirunahari, P. K. (2011).
  • Julemont, F., et al. (2018). Recent advances in the synthesis and properties of 4-, 5-, 6- or 7-azaindoles. Tetrahedron, 74(24), 2891-2937.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.

Sources

Methodological & Application

Synthesis protocol for 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 4-Fluoro-7-methoxy-1H-indole: A Strategic Guide for Medicinal Chemistry Scaffolding

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and pharmaceuticals.[1] The strategic introduction of fluorine and methoxy groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties like metabolic stability and receptor binding affinity.[2][3] This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable substituted indole for drug discovery programs. We detail a robust synthetic route centered around the classic Fischer indole synthesis, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical insights for troubleshooting and optimization.

Introduction: The Strategic Value of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, renowned for its versatile biological activities.[4] Its derivatives are integral to a wide array of therapeutics, from anti-migraine triptans to anti-cancer agents.[5][6] The functionalization of the indole ring is a key strategy for fine-tuning biological activity.[4]

  • The Role of Fluorine: The incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry. Its high electronegativity and small size can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved bioavailability and a longer half-life.[3][7]

  • The Influence of the Methoxy Group: Methoxy substituents are electron-donating groups that can increase the electron density of the indole ring system, enhancing its reactivity and influencing its interaction with biological targets.[2] The placement of a methoxy group at the 7-position, as in our target molecule, is a feature found in several biologically active compounds.

The combination of these substituents makes this compound (CAS No. 1000341-63-8) an attractive building block for developing novel therapeutics targeting a range of diseases.[8]

Overall Synthetic Strategy: A Fischer Indole Approach

Our synthetic approach is based on the venerable Fischer indole synthesis, a reliable and powerful method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[5][9] Discovered by Emil Fischer in 1883, this reaction remains one of the most common and versatile methods for preparing substituted indoles.[10]

The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Fischer Indole Synthesis A 2-Fluoro-5-methoxyaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl   C (2-Fluoro-5-methoxyphenyl)hydrazine B->C  SnCl₂ Reduction   D Hydrazone Formation C->D  Glycolaldehyde   C->D E [3,3]-Sigmatropic Rearrangement D->E  Acid Catalyst (PPA)   F Cyclization & Aromatization E->F  Heat   G This compound F->G  -NH₃  

Figure 1. Overall workflow for the synthesis of this compound.

The strategy involves two main stages:

  • Synthesis of the Key Precursor: Preparation of (2-fluoro-5-methoxyphenyl)hydrazine from commercially available 2-fluoro-5-methoxyaniline.

  • Fischer Indole Cyclization: Reaction of the hydrazine with an acetaldehyde equivalent (glycolaldehyde) to form an intermediate hydrazone, which is then cyclized under strong acid catalysis to yield the target indole.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
2-Fluoro-5-methoxyaniline≥98%Sigma-Aldrich332-97-8Starting material for precursor synthesis.
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific7632-00-0Used for diazotization. Handle with care.
Hydrochloric Acid (HCl)37%, ACS ReagentVWR7647-01-0Concentrated. Corrosive.
Tin(II) Chloride Dihydrate≥98%Sigma-Aldrich10025-69-1Reducing agent.
Glycolaldehyde Dimer≥98%Sigma-Aldrich23147-58-2Acetaldehyde equivalent. Stable solid form.
Polyphosphoric Acid (PPA)115%Sigma-Aldrich8017-16-1Acid catalyst and solvent. Highly viscous.
Diethyl Ether (Et₂O)AnhydrousFisher Scientific60-29-7Extraction solvent. Flammable.
Ethyl Acetate (EtOAc)HPLC GradeVWR141-78-6Extraction and chromatography solvent.
HexanesHPLC GradeVWR110-54-3Chromatography solvent.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8For neutralization.
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-Aldrich7757-82-6Drying agent.
Silica Gel230-400 meshVWR7631-86-9For column chromatography.

Detailed Experimental Protocols

Part A: Synthesis of (2-Fluoro-5-methoxyphenyl)hydrazine Hydrochloride

Causality: This two-step, one-pot procedure converts the commercially available aniline into the required hydrazine precursor. The first step, diazotization, transforms the primary amine into a diazonium salt, a versatile intermediate. The subsequent in-situ reduction with tin(II) chloride is a classic and effective method for converting diazonium salts to hydrazines.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 2-fluoro-5-methoxyaniline (5.0 g, 35.4 mmol) and concentrated hydrochloric acid (30 mL).

  • Cooling: Cool the resulting slurry to -5 °C in an ice-salt bath. Maintain this temperature throughout the addition steps.

  • Diazotization: Dissolve sodium nitrite (2.57 g, 37.2 mmol) in water (10 mL). Add this solution dropwise via the addition funnel to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 0 °C. Stir for an additional 30 minutes at -5 °C after the addition is complete.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (24.0 g, 106.2 mmol) in concentrated hydrochloric acid (20 mL) by stirring until dissolved. Cool this solution to 0 °C.

  • Addition of Diazonium Salt: Add the cold diazonium salt solution prepared in step 3 to the tin(II) chloride solution slowly, keeping the temperature below 5 °C. A thick precipitate will form.

  • Isolation: After the addition is complete, allow the mixture to stir for 1 hour as it warms to room temperature. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with diethyl ether (3 x 30 mL) to remove non-polar impurities. Dry the resulting solid under high vacuum to yield (2-fluoro-5-methoxyphenyl)hydrazine hydrochloride as a stable salt.

Part B: Synthesis of this compound

Causality: This is the core Fischer indole synthesis. The hydrazine is first condensed with glycolaldehyde to form a hydrazone in situ. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction solvent.[5] At elevated temperatures, PPA protonates the hydrazone, facilitating tautomerization to an ene-hydrazine. This intermediate then undergoes the key, heat-induced[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole product.[5][10]

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, place the (2-fluoro-5-methoxyphenyl)hydrazine hydrochloride from Part A (assuming quantitative yield, ~35.4 mmol) and glycolaldehyde dimer (1.95 g, 16.2 mmol, providing 32.4 mmol of glycolaldehyde).

  • Addition of PPA: Carefully add polyphosphoric acid (~30 g) to the flask. The PPA is highly viscous; warming it slightly can aid in transfer.

  • Heating: Equip the flask with a stirrer and heat the mixture in an oil bath at 90-100 °C. Monitor the reaction by TLC (thin-layer chromatography) using a 3:1 Hexanes:EtOAc eluent. The reaction is typically complete within 2-4 hours.

  • Quenching: Allow the reaction mixture to cool to approximately 60 °C. Carefully and slowly pour the viscous mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This quenching process is exothermic.

  • Neutralization and Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Expected Results and Characterization

ParameterExpected Value
Appearance Off-white to light brown solid
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol [8]
Yield (Overall) 45-60%
¹H NMR (400 MHz, CDCl₃) δ ~8.1 (br s, 1H, NH), 7.1-7.2 (m, 1H), 6.8-6.9 (m, 1H), 6.6-6.7 (m, 1H), 6.5-6.6 (m, 1H), 3.95 (s, 3H, OCH₃).
¹³C NMR (101 MHz, CDCl₃) Expected peaks around δ 150 (C-F), 145, 135, 125, 120, 105, 102, 100, 56 (OCH₃).
Mass Spec (ESI+) m/z 166.06 [M+H]⁺

Note: NMR chemical shifts are estimates based on structurally similar compounds and may vary.

Troubleshooting and Mechanistic Insights

  • Low Yield in Part A: Ensure the diazotization is performed at a consistently low temperature (-5 to 0 °C) to prevent decomposition of the unstable diazonium salt. Incomplete reduction can be addressed by increasing the amount of SnCl₂ or reaction time.

  • Difficult Purification in Part B: The formation of polymeric side products is a common issue in Fischer indole syntheses, especially with aggressive acid catalysis. If the crude product is very dark or tarry, reducing the reaction temperature or time may be beneficial. A thorough chromatographic purification is essential.

  • Mechanism of the Fischer Indole Synthesis: The reaction proceeds via a cascade of well-established steps: (1) Formation of a phenylhydrazone, (2) Tautomerization to an ene-hydrazine, (3) A concerted, pericyclic[4][4]-sigmatropic rearrangement (the key step), (4) Rearomatization, (5) Intramolecular cyclization to form an aminal, and (6) Elimination of ammonia to afford the final indole.[5] Understanding this mechanism is crucial for rationalizing side products and optimizing conditions.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound, a key heterocyclic building block. By leveraging the classic Fischer indole synthesis and providing clear, step-by-step instructions grounded in mechanistic principles, this guide enables researchers in drug discovery and organic synthesis to access this valuable scaffold for further elaboration into novel therapeutic agents.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [Link]

  • Chem-Station. Fischer Indole Synthesis. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • Qian, H., et al. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][5]BENZOPYRAN-7-ONE. Journal of Chemical Research. [Link]

  • Rebeiro, G.L., & Khadilkar, B.M. (2001). Fischer indole synthesis in the absence of a solvent. Synthetic Communications, 31(16), 2449-2454. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • El-Feky, O.A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9, 7. [Link]

  • Gunawardana, G., & Vanga, R. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 8(31), 17188-17211. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

  • Zhang, Y., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 11, 2445–2456. [Link]

  • Ragan, J.A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. [Link]

  • Cheng, X., et al. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-32. [Link]

  • ResearchGate. A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. [Link]

  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • Cenmed Enterprises. 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid. [Link]

  • PubChem. 7-Methoxy-1H-indole. [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Press Release. [Link]

Sources

Application Note: 4-Fluoro-7-methoxy-1H-indole as a Privileged Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents. This application note details the strategic utility of 4-Fluoro-7-methoxy-1H-indole, a specifically functionalized building block designed to address key challenges in modern drug discovery. We explore the synergistic effects of the 4-fluoro and 7-methoxy substituents on the molecule's physicochemical properties, metabolic stability, and synthetic reactivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale behind its use, detailed protocols for its synthesis and subsequent functionalization, and a conceptual framework for its application in the design of next-generation kinase inhibitors.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a "privileged scaffold," a structural motif that is capable of binding to multiple, diverse biological targets.[1] Its prevalence in nature and its versatile chemical properties have made it a focal point for the development of new drugs, particularly in oncology. A significant number of ATP-competitive kinase inhibitors approved for clinical use feature indole, azaindole, or oxindole cores.[2] These scaffolds are adept at forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key anchoring point for inhibitors.[3]

However, the success of a drug candidate depends not only on its core scaffold but also on the strategic placement of substituents that fine-tune its pharmacological profile. This compound is a pre-optimized building block that incorporates two high-value functional groups, offering a streamlined approach to developing potent and selective drug candidates.

Physicochemical and Pharmacokinetic Rationale

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design choice to imbue the scaffold with desirable drug-like properties.

The Role of Fluorine at the 4-Position

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[4][5] Placed at the 4-position of the indole ring, the fluorine atom:

  • Enhances Metabolic Stability: The C4 position of the indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond effectively blocks this metabolic hotspot, potentially increasing the drug's half-life and bioavailability.[6]

  • Modulates Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and access its target.[6] This is a critical factor for oral bioavailability and, in some cases, penetration of the blood-brain barrier.

  • Influences Binding Affinity: The highly electronegative fluorine atom can alter the electronic distribution of the indole ring, potentially leading to more favorable interactions with the target protein. It can participate in non-canonical hydrogen bonds or orthogonal multipolar interactions, enhancing binding potency and selectivity.[5] The impact of fluorination on potency can be significant; for instance, a 4-fluorinated indole was found to be approximately 50 times more potent as an HIV-1 inhibitor than its non-fluorinated parent compound.[7]

The Role of the Methoxy Group at the 7-Position

The methoxy group at the 7-position provides complementary advantages:

  • Modulates Ring Electronics: As an electron-donating group, the methoxy substituent increases the electron density of the indole ring system, enhancing its nucleophilicity, particularly at the C3 position.[8] This heightened reactivity can be strategically exploited for efficient downstream functionalization.

  • Provides a Synthetic Handle: The methoxy group itself can be a site for further modification. Demethylation to the corresponding 7-hydroxyindole, for example, provides a new point for diversification or a key interaction site for target binding.

  • Influences Conformation: The steric bulk of the methoxy group can influence the preferred conformation of substituents at the N1 position, which can be crucial for optimizing binding to the target protein.

The synergistic combination of these two groups results in a building block with a unique electronic and steric profile, primed for elaboration into complex and potent therapeutic agents.

G main This compound F4 4-Fluoro Group Blocks Metabolic Oxidation Increases Lipophilicity Modulates Binding Affinity main->F4 MeO7 7-Methoxy Group Activates Ring for C3 Substitution Provides Synthetic Handle Influences Conformation main->MeO7 Core Indole Core Privileged Scaffold Hinge-Binding Motif (N1-H) Versatile Chemistry main->Core Target Improved Drug Candidate (e.g., Kinase Inhibitor) F4->Target MeO7->Target Core->Target

Caption: Key features of this compound and their contributions to drug design.

Synthetic Accessibility

A robust and scalable synthesis is crucial for the utility of any building block. While numerous methods exist for indole synthesis, the Fischer indole synthesis remains a reliable and versatile approach.

Protocol 1: Proposed Synthesis of this compound

This protocol outlines a plausible three-step synthesis starting from commercially available 2-fluoro-5-methoxyaniline.

G A 2-Fluoro-5-methoxyaniline B Hydrazine Intermediate A->B  Step 1: Diazotization  & Reduction C Hydrazone B->C  Step 2: Condensation  with Pyruvic Acid D This compound C->D  Step 3: Fischer Indolization  & Decarboxylation

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of (2-Fluoro-5-methoxyphenyl)hydrazine

  • Rationale: This step converts the starting aniline into the necessary hydrazine for the Fischer indole synthesis. The procedure involves forming a diazonium salt, which is then reduced in situ.

  • Procedure:

    • To a stirred solution of 2-fluoro-5-methoxyaniline (1.0 equiv) in concentrated hydrochloric acid at -5 °C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 0 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at -5 °C.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.5 equiv) in concentrated hydrochloric acid, and cool it to 0 °C.

    • Add the cold diazonium salt solution to the tin(II) chloride solution dropwise, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for 2-3 hours at room temperature.

    • Basify the reaction mixture with a cold aqueous solution of sodium hydroxide until the pH is >10, causing the hydrazine to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the target hydrazine.

Step 2 & 3: Fischer Indolization and Decarboxylation

  • Rationale: The hydrazine is condensed with a keto-acid (pyruvic acid) to form a hydrazone. This intermediate is then subjected to acidic, high-temperature conditions to induce the Fischer cyclization. The resulting indole-2-carboxylic acid is often decarboxylated in the same pot or in a subsequent step.

  • Procedure:

    • Suspend the (2-fluoro-5-methoxyphenyl)hydrazine (1.0 equiv) in ethanol, and add pyruvic acid (1.05 equiv).

    • Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

    • Evaporate the solvent under reduced pressure.

    • To the crude hydrazone, add a mixture of polyphosphoric acid (PPA) or Eaton's reagent and heat to 80-100 °C for 1-2 hours. The reaction should be monitored by TLC for the formation of the indole.

    • Upon completion, pour the hot reaction mixture onto crushed ice and stir vigorously.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • If decarboxylation is incomplete, the crude indole-2-carboxylic acid can be heated in quinoline with a catalytic amount of copper powder to drive the reaction to completion.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Medicinal Chemistry: Key Functionalization Protocols

The true value of this compound lies in its capacity for controlled, regioselective functionalization to build molecular complexity.

G Start This compound N_Alk N-Alkylation/ Arylation Start->N_Alk  Protocol 2 C3_Sub C3 Electrophilic Substitution Start->C3_Sub  Protocol 3 C2_Func C2-Lithiation & Functionalization N_Alk->C2_Func  Protocol 4 (Requires N-Protection) Lib_A Scaffold A (N1-Substituted) N_Alk->Lib_A Lib_B Scaffold B (C3-Substituted) C3_Sub->Lib_B Lib_C Scaffold C (C2-Substituted) C2_Func->Lib_C Lib_D Complex Scaffolds (e.g., Suzuki Coupling) Lib_B->Lib_D Lib_C->Lib_D

Caption: Decision tree for the functionalization of the indole building block.

Protocol 2: N-Alkylation
  • Rationale: Substitution at the N1 position is often used to modulate solubility, alter metabolic profiles, or introduce vectors that probe different regions of a binding pocket. This procedure uses a strong base to deprotonate the indole nitrogen, forming a nucleophile that reacts with an alkyl halide.[1]

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous DMF or THF in a flame-dried, argon-purged flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the desired electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Protocol 3: Vilsmeier-Haack Formylation at C3
  • Rationale: The C3 position is the most nucleophilic site on the indole ring and readily undergoes electrophilic substitution. The Vilsmeier-Haack reaction installs a formyl (aldehyde) group, a versatile handle for subsequent reactions like reductive amination, Wittig olefination, or condensation reactions.

  • Procedure:

    • In a flame-dried, argon-purged flask, cool anhydrous DMF (5.0 equiv) to 0 °C.

    • Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and basify with a 3 M sodium hydroxide solution to pH 8-9.

    • Stir until the product precipitates. Filter the solid, wash with water, and dry under vacuum. Alternatively, extract the product with an organic solvent.

    • Purify by recrystallization or column chromatography to yield this compound-3-carbaldehyde.

Case Study: Conceptual Design of a Kinase Inhibitor

The utility of this compound is best illustrated by its conceptual application in designing a kinase inhibitor. The indole core acts as a bioisostere for the adenine region of ATP, with the N1-H and the pyridine-like nitrogen of the hinge forming two crucial hydrogen bonds.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH/CO) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Inhibitor Indole Core (4-F, 7-OMe) N1_H C4_F C3_R N1_H->Hinge H-Bond (Anchor) C4_F->Hydrophobic Favorable Interaction (Selectivity/Potency) C3_R->Solvent Vector for Solubility/SAR

Caption: Conceptual binding model of a this compound-based kinase inhibitor.

In this model:

  • Hinge Binding: The N1-H of the indole forms a hydrogen bond with a backbone carbonyl in the kinase hinge region, anchoring the inhibitor.

  • Selectivity Pocket: The 4-fluoro group is directed into a hydrophobic pocket where it can displace water molecules or form specific interactions, contributing to potency and selectivity.

  • Solvent-Front Vector: A substituent installed at the C3 position (e.g., via Vilsmeier-Haack followed by reductive amination) extends towards the solvent-exposed region, providing a handle to optimize solubility and pharmacokinetic properties.

Conclusion

This compound is more than just another heterocycle; it is a highly refined building block for modern medicinal chemistry. The strategic incorporation of fluorine and a methoxy group provides a dual advantage: it addresses potential metabolic liabilities and enhances drug-like properties from the outset, while simultaneously providing tunable reactivity for rapid library synthesis. Its application, particularly in the highly competitive field of kinase inhibitor discovery, allows drug development teams to accelerate the hit-to-lead and lead optimization phases by starting with a scaffold that already solves several key pharmacological challenges.

References

  • MDPI. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2010). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • PMC - NIH. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]

  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • PMC - NIH. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Beilstein Publishing. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

Sources

Application Notes and Protocols: Neuropharmacological Profiling of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Research Guide for the Initial Characterization of a Novel Indole Derivative

Introduction

The indole scaffold is a cornerstone in neuropharmacology, forming the structural basis of numerous neurotransmitters, psychoactive compounds, and therapeutic agents. The strategic addition of functional groups, such as fluorine and methoxy moieties, can profoundly alter the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides a comprehensive guide for the initial neuropharmacological characterization of the novel compound, 4-Fluoro-7-methoxy-1H-indole.

Given the nascent stage of research on this specific molecule, this guide is structured as a prospective research plan. It synthesizes insights from structurally related compounds to propose a logical, tiered approach to elucidate its potential biological targets and functional effects. The protocols herein are designed for researchers in drug discovery and neuropharmacology to systematically evaluate the compound's profile, from initial receptor screening to preliminary in vivo assessment.

Rationale for Investigation: Insights from Structurally Related Indoles

The neuropharmacological activity of indole derivatives is significantly influenced by substitutions on the indole ring. The presence of a fluorine atom can alter a compound's metabolic stability and receptor binding affinity, while a methoxy group can impact its lipophilicity and interactions with specific receptor subtypes.[1][2] Based on the known activities of related fluorinated and methoxylated indoles, we can hypothesize potential targets for this compound.

Compound Key Structural Features Reported Neuropharmacological Activity Potential Relevance for this compound
4-Fluoro-DMT 4-Fluoro substitution on a tryptamine backboneSelective serotonin 5-HT2C receptor agonist with antiobsessional-like effects in animals; not reported to be hallucinogenic.[3]Suggests a potential for 4-fluoro indoles to modulate the serotonergic system, possibly with selectivity for certain receptor subtypes.
5-Fluoro-DMT 5-Fluoro substitution on a tryptamine backboneAgonist at 5-HT1A and 5-HT2A receptors; produces a head-twitch response in mice, indicative of psychedelic potential.[2]Highlights that the position of the fluorine atom is critical in determining the specific serotonergic receptor profile and functional effects.
6-fluoro-5-methoxy-7-methyl-1H-indole 6-Fluoro and 5-methoxy substitutionsInvestigated for potential antiviral, anticancer, and anti-inflammatory properties.[1]Demonstrates that fluoro and methoxy substitutions on the indole ring can lead to a range of biological activities beyond CNS effects.
Derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine 4-Fluoro substitution on a phenethylamine coreAffinity for both D1 and D2 dopamine receptors, with some derivatives showing high selectivity for D2 binding sites.[4]Indicates that a fluoro substitution in proximity to a hydroxyl or methoxy group can influence dopamine receptor affinity.
7-azaindole derivatives Nitrogen substitution in the indole ringSome derivatives show high affinity for the serotonin transporter (SERT) and various serotonin receptor subtypes.[5][6]While structurally distinct, this class of compounds underscores the versatility of the broader indole scaffold in targeting key proteins in neurotransmission.

This comparative analysis suggests that this compound is a promising candidate for investigation as a modulator of serotonergic and/or dopaminergic pathways. The following protocols outline a systematic approach to test these hypotheses.

Tiered Experimental Workflow for Neuropharmacological Characterization

The following diagram illustrates a recommended workflow for the initial characterization of this compound, progressing from broad, high-throughput in vitro assays to more focused in vivo studies.

G cluster_0 In Vitro Profiling cluster_1 In Vivo Assessment receptor_screening Primary Screening: Broad CNS Receptor Panel (e.g., Eurofins SafetyScreen) binding_assays Secondary Screening: Radioligand Binding Assays (e.g., 5-HT & DA Receptor Subtypes) receptor_screening->binding_assays Identify 'Hits' transporter_assays Transporter Uptake Assays: (SERT, DAT, NET) receptor_screening->transporter_assays Parallel Screen functional_assays Functional Assays: (e.g., cAMP, Ca2+ flux) Determine Agonist/Antagonist Activity binding_assays->functional_assays Characterize 'Hits' bbb_permeability Blood-Brain Barrier Permeability Assessment (e.g., LC-MS/MS of brain homogenate) functional_assays->bbb_permeability Proceed if potent & selective in vitro behavioral_screen Preliminary Behavioral Screen (e.g., Irwin Test, Open Field Test) bbb_permeability->behavioral_screen Confirm CNS Exposure target_engagement Target Engagement Studies (e.g., ex vivo receptor occupancy) behavioral_screen->target_engagement Correlate Behavior with Target

Caption: Tiered workflow for neuropharmacological profiling.

Protocols for In Vitro Characterization

Protocol 1: Radioligand Binding Assay for Serotonin 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol)

  • Non-specific binding control: Mianserin (10 µM)

  • Test compound: this compound, dissolved in DMSO, with serial dilutions in assay buffer

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to ~90% confluency.

    • Harvest cells and centrifuge.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer and centrifuge at high speed (e.g., 40,000 x g).

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., Bradford assay).

    • Store membrane aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or serially diluted test compound.

      • 50 µL of [3H]-Ketanserin (final concentration ~1-2 nM).

      • 100 µL of diluted cell membranes (e.g., 10-20 µg protein per well).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Measurement)

Objective: To determine if this compound acts as an agonist or antagonist at the human dopamine D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • Reference agonist (e.g., Quinpirole)

  • Reference antagonist (e.g., Haloperidol)

  • Test compound: this compound

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Preparation:

    • Plate CHO-hD2 cells in a suitable microplate (e.g., 96- or 384-well) and culture overnight.

  • Agonist Mode:

    • Replace the culture medium with assay medium.

    • Add serial dilutions of the test compound or reference agonist.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate at room temperature for 30-60 minutes.

  • Antagonist Mode:

    • Replace the culture medium with assay medium.

    • Add serial dilutions of the test compound or reference antagonist.

    • Add a fixed concentration of the reference agonist (e.g., EC80 of Quinpirole).

    • Add a fixed concentration of forskolin.

    • Incubate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

Data Analysis:

  • Agonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

  • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the IC50 and calculate the antagonist constant (Kb).

Protocols for In Vivo Assessment

Protocol 3: Preliminary Behavioral Screening in Mice (Irwin Test)

Objective: To perform a broad assessment of the potential central nervous system effects of this compound in mice.[7][8][9]

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Vehicle (e.g., saline with 5% DMSO, 5% Tween 80)

  • Test compound: this compound, formulated for intraperitoneal (i.p.) or oral (p.o.) administration at various doses.

  • Observation arena

  • Standardized scoring sheet for behavioral and physiological parameters.

Procedure:

  • Acclimation:

    • Acclimate mice to the housing and testing environment for at least one week.

  • Dosing:

    • Administer the test compound or vehicle to different groups of mice. A typical study might include vehicle and 3-4 dose levels of the test compound.

  • Observation:

    • At set time points (e.g., 15, 30, 60, 120, and 240 minutes post-dose), systematically observe each mouse for a range of parameters, including:

      • Behavioral: Alertness, grooming, hyperactivity, stereotypy, passivity, gait, startle response.

      • Neurological: Tremors, convulsions, righting reflex, muscle tone.

      • Autonomic: Piloerection, salivation, pupil size, respiration rate.

      • Physiological: Body temperature, skin color.

Data Analysis:

  • Score each parameter at each time point.

  • Analyze the data to identify the minimum dose that produces a noticeable effect and to characterize the overall profile of effects (e.g., sedative, stimulant, etc.).

  • The results will guide the selection of doses for subsequent, more specific behavioral assays.

Conclusion and Future Directions

The systematic application of the protocols outlined in this guide will enable a comprehensive initial assessment of the neuropharmacological profile of this compound. The data generated from these studies will reveal its primary molecular targets, its mode of action (agonist vs. antagonist), and its preliminary in vivo effects.

Positive results, such as high affinity and selectivity for a specific receptor subtype coupled with a desirable in vivo profile, would warrant further investigation. Subsequent studies could include more complex behavioral models relevant to specific CNS disorders (e.g., models of anxiety, depression, or psychosis), pharmacokinetic studies to determine brain exposure and half-life, and initial safety and toxicology assessments. This structured approach ensures a rigorous and efficient evaluation of this novel compound's therapeutic potential.

References

  • Wikipedia. 4-Fluoro-DMT. [Link]

  • Malamas, M. S., et al. (1996). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 39(1), 237-245. [Link]

  • Wikipedia. 5-Fluoro-DMT. [Link]

  • Fattorusso, C., et al. (1993). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 36(13), 1799-1806. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(4), 541-587. [Link]

  • Staroń, J., et al. (2022). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 27(19), 6599. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Satała, G., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry, 12(10), 1729-1743. [Link]

  • Chen, Y., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Molecules, 23(11), 2997. [Link]

  • Wikipedia. 5-MeO-MET. [Link]

  • Frontiers. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. [Link]

  • National Institutes of Health. Emerging Translational Research in Neurological and Psychiatric Diseases: From In Vitro to In Vivo Models. [Link]

  • American Chemical Society. Natural Product-Inspired Dopamine Receptor Ligands. [Link]

  • Preprints.org. Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. [Link]

  • National Institutes of Health. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. [Link]

  • Wikipedia. O-4310. [Link]

  • National Institutes of Health. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. [Link]

  • OUCI. Experimental Animal Models in Neurological Diseases. [Link]

Sources

Application Note & Protocol: High-Throughput Screening for Kinase Inhibitors Using 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 4-Fluoro-7-methoxy-1H-indole in high-throughput screening for novel kinase inhibitors.

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors by mimicking the purine ring of ATP.[2] This application note details a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify novel kinase inhibitors, using this compound as a representative screening compound. We provide the scientific rationale for employing this specific indole derivative, a detailed experimental protocol, and a workflow for data analysis. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to establish efficient and reliable kinase inhibitor screening campaigns.

Introduction: The Rationale for Screening this compound

The strategic design of small molecule libraries is paramount to the success of any HTS campaign. The selection of this compound as a screening candidate is underpinned by several key principles of modern medicinal chemistry.

  • The Privileged Indole Scaffold: The indole nucleus is a bioisostere of the purine system, enabling it to effectively compete with ATP for binding to the kinase active site.[3] Numerous approved kinase inhibitors incorporate this moiety, demonstrating its clinical and pharmacological relevance.[2]

  • The Role of Fluorine Substitution: The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[4] A fluorine atom at the 4-position of the indole ring can modulate the molecule's pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions within the kinase ATP-binding pocket.[4][5]

  • The Influence of the Methoxy Group: The methoxy substituent at the 7-position can also contribute to the molecule's binding and pharmacokinetic profile. It can act as a hydrogen bond acceptor and its lipophilicity can influence cell permeability and solubility. The combination of fluoro and methoxy substitutions on the indole ring creates a unique electronic and steric profile that is worthy of investigation in kinase inhibitor screening.

This application note will use a hypothetical tyrosine kinase, "TK-X," implicated in a specific cancer signaling pathway, as the target for our screening protocol. The principles and methods described, however, are broadly applicable to a wide range of protein kinases.

Assay Principle: Homogeneous Fluorescence-Based Kinase Assay

The described HTS assay is a homogeneous, fluorescence-based method designed for simplicity, speed, and automation-friendliness.[6][7] The assay quantifies the activity of the kinase TK-X by measuring the amount of ADP produced during the phosphorylation reaction. The generated ADP is enzymatically converted to ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal directly proportional to kinase activity. Inhibitors of TK-X will decrease the amount of ADP produced, leading to a reduction in the luminescent signal.

Below is a diagram illustrating the principle of this kinase assay.

cluster_kinase_reaction Kinase Reaction cluster_detection_reaction Detection Reaction Kinase (TK-X) Kinase (TK-X) Phospho-Substrate Phospho-Substrate Kinase (TK-X)->Phospho-Substrate Phosphorylation Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP Luminescent Signal Luminescent Signal ADP->Luminescent Signal Enzymatic Cascade Detection Reagent Detection Reagent Detection Reagent->Luminescent Signal This compound This compound This compound->Kinase (TK-X) Inhibition

Caption: Principle of the fluorescence-based kinase inhibition assay.

Materials and Reagents

  • Test Compound: this compound (Stock solution in 100% DMSO)

  • Enzyme: Recombinant human TK-X

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for TK-X

  • ATP: Adenosine 5'-triphosphate

  • Kinase Assay Kit: Commercially available ADP-Glo™ Kinase Assay (Promega) or similar.[8]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Positive Control: A known potent inhibitor of TK-X (e.g., Staurosporine)

  • Plates: White, opaque, 384-well microplates

  • Instrumentation: Multichannel pipette, automated liquid handler (optional), luminometer plate reader

Detailed Experimental Protocol

The following protocol is optimized for a 384-well plate format. All reagent additions should be performed with calibrated pipettes or an automated liquid handler for consistency.

Step 1: Compound Preparation and Plating
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in a separate 384-well plate using 100% DMSO to create a range of concentrations for dose-response analysis.

  • Compound Transfer: Transfer 100 nL of each compound dilution, positive control, and DMSO (vehicle control) to the corresponding wells of the assay plate. This results in a final compound concentration range that is appropriate for IC₅₀ determination.

Step 2: Kinase Reaction
  • Master Mix Preparation: Prepare a master mix containing the kinase reaction buffer, recombinant TK-X, and the specific substrate at their optimized concentrations.

  • Enzyme/Substrate Addition: Add 5 µL of the TK-X/substrate master mix to all wells of the assay plate containing the pre-spotted compounds.

  • Initiation of Reaction: Add 5 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for TK-X to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

Step 3: Signal Detection
  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal from the newly synthesized ATP.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

The diagram below outlines the high-throughput screening workflow.

Start Start Compound Plating Compound Plating Start->Compound Plating Enzyme/Substrate Addition Enzyme/Substrate Addition Compound Plating->Enzyme/Substrate Addition ATP Addition (Reaction Start) ATP Addition (Reaction Start) Enzyme/Substrate Addition->ATP Addition (Reaction Start) Incubation (60 min) Incubation (60 min) ATP Addition (Reaction Start)->Incubation (60 min) Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Incubation (60 min)->Stop Reaction & Deplete ATP Incubation (40 min) Incubation (40 min) Stop Reaction & Deplete ATP->Incubation (40 min) Add Detection Reagent Add Detection Reagent Incubation (40 min)->Add Detection Reagent Incubation (30 min, Dark) Incubation (30 min, Dark) Add Detection Reagent->Incubation (30 min, Dark) Read Luminescence Read Luminescence Incubation (30 min, Dark)->Read Luminescence Data Analysis Data Analysis Read Luminescence->Data Analysis End End Data Analysis->End

Caption: High-throughput screening workflow for kinase inhibitors.

Data Analysis and Interpretation

Data Normalization

The raw luminescence data should be normalized to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Signal_Compound: Luminescence from wells with the test compound.

  • Signal_Positive_Control: Luminescence from wells with a known inhibitor (maximum inhibition).

  • Signal_Negative_Control: Luminescence from wells with DMSO vehicle (no inhibition).

IC₅₀ Determination

The normalized data is then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Assay Quality Control

The robustness and quality of the HTS assay should be monitored using the Z'-factor.[9]

Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[9]

Representative Data

The following table presents hypothetical data for this compound in the TK-X inhibition assay.

Concentration (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.7
3.7075.4
1.2352.1
0.4128.3
0.1410.1
0.054.5
0.021.2
0.010.5
IC₅₀ (µM) 1.15

Conclusion

This application note provides a comprehensive framework for utilizing this compound in a high-throughput screening campaign to identify novel kinase inhibitors. The fluorescence-based assay described is robust, scalable, and amenable to automation, making it an ideal platform for primary screening of large compound libraries.[10][11] The principles outlined herein, from the rationale for compound selection to the detailed experimental protocol and data analysis, offer a solid foundation for researchers in the field of drug discovery to initiate their own kinase inhibitor screening programs. The promising (hypothetical) IC₅₀ value for this compound suggests that this scaffold is a valuable starting point for further lead optimization efforts.

References

  • Vertex AI Search. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
  • Benchchem. Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors.
  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
  • MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Loughborough University Research Repository. Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods.
  • PubMed. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions.
  • PubMed. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • PubMed. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines.
  • PubMed. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes.
  • Sigma-Aldrich. Kinase Assay Kit.
  • PMC - NIH. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
  • Wikipedia. 4-Fluoro-DMT.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
  • PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • MDPI. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
  • PMC - NIH. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.
  • PMC - NIH. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
  • ResearchGate. Abstract 4540: Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics. | Request PDF.

Sources

Protocol for N-alkylation of 4-Fluoro-7-methoxy-1H-indole: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole scaffold, particularly at the N1 position, is a pivotal strategy in drug discovery. The introduction of an alkyl group on the indole nitrogen can profoundly influence a molecule's pharmacological profile, affecting its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties.

This guide provides a detailed protocol and in-depth scientific rationale for the N-alkylation of 4-fluoro-7-methoxy-1H-indole. This particular scaffold is of significant interest as the fluorine atom at the C4 position can enhance metabolic stability and binding interactions, while the methoxy group at C7 modulates the electronic properties of the ring system. Mastering the selective N-alkylation of this substrate is, therefore, a key capability for researchers developing novel therapeutics.

Mechanistic Insights: Achieving Selective N-Alkylation

The regioselectivity of indole alkylation—the preferential reaction at the N1 versus the C3 position—is a critical challenge. The C3 position of the indole ring is inherently electron-rich and often more nucleophilic than the nitrogen atom, which can lead to undesired C3-alkylation as a major side reaction.[1]

The strategy to achieve selective N-alkylation hinges on the deprotonation of the indole N-H with a strong base to form the indolide anion. This anion is a harder nucleophile than the neutral indole, which favors attack at the nitrogen atom.

The Role of Substituents in this compound

The electronic nature of the substituents on the indole ring plays a crucial role in the N-alkylation reaction:

  • 4-Fluoro Group: The fluorine atom at the C4 position is an electron-withdrawing group, which increases the acidity of the N-H proton (pKa of indole is approximately 17 in DMSO).[2] This facilitates deprotonation by a strong base.

  • 7-Methoxy Group: The methoxy group at the C7 position is an electron-donating group, which increases the electron density of the benzene portion of the indole ring.

The interplay of these two groups influences the reactivity of the resulting indolide anion. The increased acidity of the N-H proton ensures efficient formation of the anion, which is the key to promoting N-alkylation.

Reaction Mechanism

The N-alkylation of this compound with an alkyl halide in the presence of sodium hydride (NaH) proceeds via a two-step mechanism:

  • Deprotonation: Sodium hydride, a strong non-nucleophilic base, abstracts the acidic proton from the indole nitrogen to form the sodium salt of the indolide anion and hydrogen gas.

  • Nucleophilic Substitution (SN2): The resulting indolide anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming the N-alkylated product.

N-Alkylation Mechanism Indole This compound Indolide_Anion Indolide Anion Indole->Indolide_Anion + NaH H2 H₂ (gas) NaH NaH N_Alkylated_Product N-Alkylated Indole Indolide_Anion->N_Alkylated_Product + R-X NaX NaX Alkyl_Halide R-X

Caption: General mechanism for the N-alkylation of this compound.

Experimental Protocol

This protocol provides a robust method for the N-alkylation of this compound using sodium hydride and a generic alkyl halide.

Materials and Reagents
  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental_Workflow A 1. Add Indole to dry flask under N₂/Ar B 2. Dissolve in Anhydrous DMF A->B C 3. Cool to 0 °C B->C D 4. Add NaH (1.1-1.2 eq) C->D E 5. Stir at 0 °C for 30-60 min D->E F 6. Add Alkyl Halide (1.0-1.2 eq) dropwise E->F G 7. Warm to RT, stir for 2-24 h (Monitor by TLC) F->G H 8. Quench with sat. aq. NH₄Cl at 0 °C G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash with H₂O and Brine I->J K 11. Dry, Filter, and Concentrate J->K L 12. Purify by Column Chromatography K->L

Caption: Step-by-step experimental workflow for the N-alkylation of this compound.

Data Presentation
ParameterRecommended ValueNotes
Indole Concentration 0.1 - 0.5 MHigher concentrations may lead to solubility issues.
NaH Equivalents 1.1 - 1.2A slight excess ensures complete deprotonation.
Alkyl Halide Equivalents 1.0 - 1.2A large excess can lead to side reactions.
Deprotonation Temp. 0 °CTo control the exothermic reaction with NaH.
Alkylation Temp. 0 °C to RT (or heat)Dependent on the reactivity of the alkyl halide.
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.

Troubleshooting and Optimization

Problem Potential Cause(s) Solution(s)
Low or No Reaction - Inactive NaH- Wet solvent or glassware- Unreactive alkyl halide- Use fresh, high-quality NaH.- Ensure all glassware is oven-dried and use anhydrous solvent.- Switch to a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of NaI or KI to promote the reaction with alkyl chlorides or bromides.
Formation of C3-Alkylated Byproduct - Incomplete deprotonation of the indole nitrogen.- Use of a less polar solvent.- Ensure complete deprotonation by allowing sufficient time after NaH addition.- Use a polar aprotic solvent like DMF.
Dialkylation (N and C3) - Excess alkylating agent.- High reaction temperature.- Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq).- Add the alkylating agent slowly to the reaction mixture.- Run the reaction at a lower temperature.

References

  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The Gribble-Saulnier indole synthesis. Tetrahedron, 67(38), 7195-7210. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical Reviews, 112(6), 3508–3549. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of alcohols into halides. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]

  • Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new millennium. Angewandte Chemie International Edition, 48(51), 9608-9644. [Link]

  • Chen, J. R., Hu, X. Y., Lu, L. Q., & Xiao, W. J. (2015). Formal [4+ 1] annulation reactions in the synthesis of five-membered N-heterocycles. Chemical Society Reviews, 44(8), 2011-2040. [Link]

  • Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). The Bartoli indole synthesis. Chemical Society Reviews, 39(11), 4449-4465. [Link]

  • Ji, Y., et al. (2019). N-Alkylation of Indoles Using Alcohols by Iridium-Catalyzed Hydrogen-Transfer Reactions. The Journal of Organic Chemistry, 84(15), 9687–9695. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (2025).
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2016). PMC - NIH. [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2014). PMC - NIH. [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. [Link]

  • in the chemical literature: N-alkylation of an indole. (2019). YouTube. [Link]

  • Pyrroles and Indoles. (2020). The Denton Chemistry Group.
  • Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. (2025). Benchchem.

Sources

Application Notes & Protocols for the Quantitative Analysis of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 4-Fluoro-7-methoxy-1H-indole, a key intermediate in contemporary drug discovery and development. Recognizing the critical need for precise analytical control in pharmaceutical research, this document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable quantitative assays for this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted indole derivative of increasing interest in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The specific substitutions of a fluorine atom at the 4-position and a methoxy group at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. Fluorine substitution, in particular, is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability.

Accurate quantification of this compound is paramount throughout the drug development lifecycle. In process chemistry, it is essential for reaction monitoring and yield optimization. In medicinal chemistry, precise concentration determination is crucial for structure-activity relationship (SAR) studies. Furthermore, in preclinical and clinical development, validated analytical methods are required for pharmacokinetic studies and quality control of active pharmaceutical ingredients (APIs).

This document provides detailed protocols for three orthogonal analytical techniques, offering flexibility and cross-validation capabilities to the discerning scientist.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for analytical method development.

PropertyValueSource
Molecular Formula C₉H₈FNO[1][2]
Molecular Weight 165.17 g/mol [1][2]
Predicted Boiling Point 314.9 ± 22.0 °C[1]
Predicted Density 1.269 ± 0.06 g/cm³[1]

These properties suggest that the compound is amenable to both HPLC and GC-MS analysis, with sufficient volatility for GC and chromophoric character for UV detection in HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is the workhorse for the analysis of moderately polar, non-volatile compounds like substituted indoles. The selection of a C18 stationary phase provides a versatile platform for retaining the analyte, while a buffered mobile phase ensures reproducible ionization states.

Rationale for Method Design
  • Stationary Phase: A C18 column is chosen for its hydrophobic character, which will effectively retain the indole ring system.

  • Mobile Phase: A gradient elution with acetonitrile and water allows for the separation of the main analyte from potential impurities with varying polarities. The addition of a small amount of formic acid to the aqueous phase serves two purposes: it sharpens peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and renders the method compatible with mass spectrometry (MS) detection if desired.[3]

  • Detection: The indole nucleus possesses a strong chromophore, making UV detection a sensitive and robust choice. A detection wavelength of 225 nm is selected to maximize sensitivity, although a diode array detector (DAD) is recommended to assess peak purity across a wider spectral range.[3]

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the sample solution and integrate the peak corresponding to this compound.

  • Quantification: Calculate the purity of the sample using the following formula:

    % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.1 mg/mL) inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample prep_sample->inject_sample hplc_system HPLC System (C18 Column, Gradient Elution) integrate Integrate Peak Areas hplc_system->integrate inject_sample->hplc_system calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Identification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Its high sensitivity makes it ideal for detecting trace impurities.

Rationale for Method Design
  • Stationary Phase: A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for the analysis of indole derivatives.

  • Injection: A splitless injection is used to maximize the transfer of the analyte to the column, enhancing sensitivity for trace analysis.

  • Ionization: Electron ionization (EI) at 70 eV is a standard and robust method that produces reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

  • Detection: The mass spectrometer is operated in full scan mode for qualitative analysis and impurity identification. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity.

Detailed GC-MS Protocol

Instrumentation:

  • GC system equipped with a split/splitless injector, coupled to a mass spectrometer.

Materials:

  • This compound reference standard

  • Dichloromethane (GC grade)

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Procedure:

  • Standard Solution Preparation (10 µg/mL): Prepare a stock solution of the reference standard in dichloromethane (1 mg/mL). Serially dilute to obtain a working standard of 10 µg/mL.

  • Sample Solution Preparation (100 µg/mL): Prepare a solution of the sample in dichloromethane at a concentration of 100 µg/mL.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Identification: The mass spectrum of the analyte peak should be compared to a reference spectrum or interpreted based on fragmentation patterns. The molecular ion (M+) is expected at m/z 165.

  • Quantification (SIM mode): For trace analysis, operate the mass spectrometer in SIM mode, monitoring characteristic ions (e.g., m/z 165, and other significant fragments). Create a calibration curve using a series of standard solutions.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Dichloromethane inject_sample Inject Sample prep_sample->inject_sample gcms_system GC-MS System (DB-5 Column, EI) analyze_spectra Analyze Mass Spectra gcms_system->analyze_spectra inject_sample->gcms_system quantify Quantify using SIM (optional) analyze_spectra->quantify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Furthermore, quantitative NMR (qNMR) can be employed for highly accurate purity assessments without the need for a specific reference standard of the analyte, instead using a certified internal standard.

Rationale for Method Design
  • Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, including indoles.

  • Internal Standard: For qNMR, a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte's signals is required. Maleic acid is a suitable choice.

  • ¹H NMR: This provides information on the number and connectivity of protons in the molecule, confirming the overall structure.

  • ¹⁹F NMR: This is a highly specific technique for fluorine-containing compounds and will show a characteristic signal for the fluorine atom at the 4-position.

  • qNMR: By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard of a certified concentration, the absolute purity of the analyte can be determined.

Detailed NMR Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended)

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Maleic acid (certified internal standard)

Procedure for Structural Confirmation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.

  • Acquire ¹H and ¹⁹F NMR spectra.

  • Expected ¹H NMR signals: The spectrum is expected to show signals for the aromatic protons, the N-H proton, the methoxy protons, and the protons on the indole ring.

  • Expected ¹⁹F NMR signals: A single signal is expected, which may show coupling to adjacent protons.

Procedure for qNMR:

  • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the maleic acid internal standard into a vial.

  • Dissolve the mixture in a known volume of CDCl₃.

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Integrate a well-resolved signal from the analyte and the signal from the internal standard (maleic acid has a singlet at ~6.3 ppm).

  • Calculate the purity using the following formula:

    % Purity = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

NMR Logic Diagram

NMR_Logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis (qNMR) acquire_1H Acquire ¹H NMR confirm_structure Confirm Structure acquire_1H->confirm_structure acquire_19F Acquire ¹⁹F NMR acquire_19F->confirm_structure prepare_qnmr Prepare Sample with Internal Standard acquire_qnmr Acquire Quantitative ¹H NMR prepare_qnmr->acquire_qnmr calculate_purity Calculate Absolute Purity acquire_qnmr->calculate_purity sample This compound Sample sample->acquire_1H sample->acquire_19F sample->prepare_qnmr

Caption: Logical workflow for NMR analysis of this compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantitative analysis and characterization of this compound. The orthogonal nature of HPLC, GC-MS, and NMR allows for comprehensive quality assessment and impurity profiling. It is imperative that any method intended for use in a regulated environment undergoes full validation in accordance with ICH guidelines to ensure its accuracy, precision, specificity, and robustness. The protocols presented herein serve as an expert-guided starting point for this critical process.

References

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • 4-Methoxy-1H-indole. PubChem. [Link]

  • Supporting information Indoles - The Royal Society of Chemistry. [Link]

  • 7-Methoxy-1H-indole. PubChem. [Link]

  • 7-Methoxy-1H-indole. SIELC Technologies. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 4-Fluoro-7-methoxy-1H-indole in the Synthesis of Bioactive Compounds and Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals that exhibit a wide range of biological activities.[1][2][3] The strategic incorporation of fluorine atoms and methoxy groups into this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][4][5][6] This document provides a detailed guide on the synthesis and application of 4-Fluoro-7-methoxy-1H-indole, a versatile intermediate for accessing complex fluorinated indole alkaloids and their analogs. We present validated protocols for the synthesis of the intermediate via the Fischer indole synthesis and demonstrate its utility in the subsequent elaboration to bioactive target molecules.

Introduction: The Power of Fluorine in Indole Chemistry

The indole ring system is a cornerstone of medicinal chemistry, found in neurotransmitters like serotonin, anti-cancer agents like vincristine, and many other therapeutic agents.[1] The deliberate introduction of fluorine into such molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can lead to significant improvements in a drug candidate's profile.[5]

Key Benefits of Fluorination:

  • Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to cytochrome P450 oxidation can block metabolic pathways, thereby increasing the drug's half-life.[1]

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's active site.

  • Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[4][5]

  • pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state and bioavailability of the molecule.

The this compound intermediate is a particularly valuable building block. The fluorine at the 4-position and the methoxy group at the 7-position provide two distinct points for modulating the electronic properties and for potential further functionalization, making it a strategic starting point for the synthesis of novel bioactive compounds.

Physicochemical Properties & Spectroscopic Data

A thorough characterization of the starting intermediate is crucial for reaction monitoring and product verification.

PropertyValueSource
Chemical Formula C₉H₈FNO[7]
Molecular Weight 165.17 g/mol [7]
CAS Number 1000341-63-8[7][8]
Appearance Off-white to light brown solid---
Melting Point Not widely reported---

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the indole ring will show characteristic shifts. The proton at C2 will appear as a singlet or triplet depending on coupling. Aromatic protons will exhibit splitting patterns influenced by both the fluorine and methoxy substituents. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Other carbons in the fluorinated ring will show smaller two- and three-bond couplings.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 165.17.

Synthesis Protocol: this compound

The most reliable and widely used method for constructing the indole core is the Fischer indole synthesis.[3][9] This protocol outlines the synthesis starting from the corresponding commercially available phenylhydrazine.

Workflow for Fischer Indole Synthesis

G start Start: (2-Fluoro-5-methoxyphenyl)hydrazine + Pyruvic Acid step1 Step 1: Hydrazone Formation (Acid Catalyst, e.g., Acetic Acid) start->step1 Condensation step2 Step 2: Cyclization (Indolization) (Strong Acid, e.g., PPA or H₂SO₄, Heat) step1->step2 [3,3]-Sigmatropic Rearrangement step3 Step 3: Decarboxylation (Heat, e.g., in Quinoline with Cu₂O) step2->step3 Intermediate: This compound-2-carboxylic acid product Product: This compound step3->product Final Product

Caption: Fischer indole synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Ethanol, absolute

  • Polyphosphoric acid (PPA)

  • Quinoline

  • Copper(I) oxide (Cu₂O)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Hydrazone Formation

  • In a 250 mL round-bottom flask, suspend (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 equiv) in absolute ethanol (5 mL per gram of hydrazine).

  • Add pyruvic acid (1.1 equiv) dropwise to the suspension at room temperature.

  • Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath. The hydrazone product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Causality Note: The initial condensation reaction forms the key phenylhydrazone intermediate. Using a slight excess of the keto-acid drives the reaction to completion. Ethanol is a suitable solvent that facilitates the reaction and allows for easy product precipitation upon cooling.

Step 2: Indolization to form this compound-2-carboxylic acid

  • Place polyphosphoric acid (PPA) (10x the weight of the hydrazone) in a three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90 °C with stirring.

  • Add the dried hydrazone from Step 1 in small portions, ensuring the temperature does not exceed 100 °C.

  • After the addition is complete, heat the mixture to 120 °C for 1-2 hours.

  • Allow the mixture to cool to approximately 70 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is the carboxylic acid intermediate. Collect it by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Causality Note: PPA acts as both a strong acid catalyst and a dehydrating agent, facilitating the critical[10][10]-sigmatropic rearrangement and subsequent cyclization. Careful temperature control is essential to prevent charring and side reactions.

Step 3: Decarboxylation

  • In a flask equipped with a reflux condenser, suspend the this compound-2-carboxylic acid (1.0 equiv) in quinoline (5 mL per gram of acid).

  • Add a catalytic amount of copper(I) oxide (Cu₂O) (approx. 0.1 equiv).

  • Heat the mixture to 220-230 °C. Vigorous evolution of CO₂ should be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove quinoline), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Causality Note: High temperature is required to overcome the activation energy for decarboxylation. Quinoline serves as a high-boiling solvent, and the copper catalyst facilitates the removal of the carboxyl group.

Application Case Study: Synthesis of a Bioactive Tryptamine Analog

This intermediate is an excellent precursor for synthesizing tryptamine analogs, which are known for their potent activity at serotonin receptors.[11] We will outline the synthesis of N,N-dimethyl-2-(4-fluoro-7-methoxy-1H-indol-3-yl)ethanamine, a novel derivative.

Synthetic Pathway from the Intermediate

G start Start: this compound step1 Step 1: Mannich Reaction (Dimethylamine, Formaldehyde, Acetic Acid) start->step1 Electrophilic Substitution at C3 intermediate Intermediate: Gramine Analog (4-Fluoro-7-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine step1->intermediate step2 Step 2: Quaternization & Displacement (1. MeI; 2. NaCN) intermediate->step2 Side Chain Elongation intermediate2 Intermediate: Indole-3-acetonitrile 2-(4-Fluoro-7-methoxy-1H-indol-3-yl)acetonitrile step2->intermediate2 step3 Step 3: Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni) intermediate2->step3 Reduction product Product: Tryptamine Analog N,N-Dimethyl-2-(4-fluoro-7-methoxy-1H-indol-3-yl)ethanamine step3->product Final Product (via Reductive Amination)

Sources

Application Note & Protocols: A Framework for Investigating the Anti-Inflammatory Potential of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. While extensive research has highlighted the anti-inflammatory activity of various indole derivatives, the potential of 4-Fluoro-7-methoxy-1H-indole remains largely unexplored. This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory efficacy of this novel compound. We present a logical, multi-stage investigational plan, beginning with robust in vitro cellular assays to establish baseline activity and culminating in a well-established in vivo model for proof-of-concept validation. Each protocol is detailed with step-by-step instructions, scientific rationale, and criteria for data interpretation, ensuring a self-validating and reproducible research workflow.

Scientific Rationale and Investigational Strategy

Inflammation is a complex biological response involving a network of cells, signaling molecules, and genetic regulation.[1] Chronic or dysregulated inflammation underlies numerous pathologies, making the discovery of novel anti-inflammatory agents a critical therapeutic goal.[1] Indole derivatives have shown promise by targeting key inflammatory mediators and pathways.[2] The introduction of fluorine and methoxy groups to the indole core, as in this compound, can significantly alter physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing biological activity and creating a unique pharmacological profile.[3][4]

Our proposed strategy is to first characterize the compound's effects at the cellular level using a validated macrophage model. This allows for the rapid assessment of cytotoxicity and the inhibition of primary inflammatory markers. Positive results from this stage provide a strong justification for advancing to a more complex and resource-intensive in vivo model of acute inflammation.

Core Target Pathway: NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a cascade is initiated that leads to the translocation of NF-κB into the nucleus. There, it binds to DNA and drives the transcription of genes encoding key inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[2][5] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Degradation IkB_NFkB IκBα NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IKK Phosphorylation DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Simplified NF-κB signaling pathway activated by LPS.

Part 1: In Vitro Evaluation Workflow

The primary objective of the in vitro phase is to determine if this compound can suppress inflammatory responses in a relevant cell model without inducing significant cytotoxicity. We utilize RAW 264.7 murine macrophages, a standard and reliable model for studying inflammation.[6]

In_Vitro_Workflow cluster_assays Parallel Assays start Start: Culture RAW 264.7 Cells prepare Prepare Compound Stock (this compound in DMSO) start->prepare seed Seed Cells in Plates prepare->seed treat Pre-treat with Compound (Varying Concentrations) seed->treat stimulate Stimulate with LPS (1 µg/mL) (Incubate 24h) treat->stimulate assay_mtt Protocol 2: Cell Viability (MTT Assay) stimulate->assay_mtt Cell Pellet assay_griess Protocol 3: NO Production (Griess Assay) stimulate->assay_griess Supernatant assay_elisa Protocol 4: Cytokine Quantification (ELISA) stimulate->assay_elisa Supernatant analyze Data Analysis: Calculate IC50 & Cytokine Levels assay_mtt->analyze assay_griess->analyze assay_elisa->analyze end End: In Vitro Profile analyze->end

Figure 2: Experimental workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 Murine Macrophages.

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Maintain cells in T-75 flasks.

    • Subculture every 2-3 days when cells reach 80-90% confluency.

    • Harvest cells using a cell scraper. Do not use trypsin, as it can alter surface receptors.

    • Count cells using a hemocytometer and assess viability with Trypan Blue.

Protocol 2: Cytotoxicity Assessment (MTT Assay)
  • Rationale: To ensure that any observed anti-inflammatory effect is not a byproduct of cell death. This assay measures mitochondrial reductase activity, an indicator of cell viability.[6]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

    • Incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 3: Nitric Oxide (NO) Inhibition (Griess Assay)
  • Rationale: Activated macrophages produce large amounts of nitric oxide (NO) via iNOS. Measuring nitrite, a stable breakdown product of NO, is a direct indicator of inflammatory activation.[5]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and allow adherence overnight.

    • Pre-treat cells with various concentrations of the test compound for 1 hour. Include a positive control (e.g., Dexamethasone) and a vehicle control.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
  • Rationale: To directly measure the compound's effect on the production of key inflammatory signaling proteins, TNF-α and IL-6.[2]

  • Procedure:

    • Use the cell culture supernatants collected from the same experiment described in Protocol 3.

    • Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Follow the manufacturer's instructions precisely for the assay procedure, including incubation times, washing steps, and substrate addition.

    • Measure the absorbance on a microplate reader at the specified wavelength.

    • Calculate cytokine concentrations based on the standard curve provided in the kit.

Hypothetical In Vitro Data Summary
ParameterThis compoundDexamethasone (Control)
Cytotoxicity (CC₅₀) > 100 µM> 100 µM
NO Inhibition (IC₅₀) 12.5 µM8.7 µM
TNF-α Inhibition (IC₅₀) 15.2 µM9.1 µM
IL-6 Inhibition (IC₅₀) 18.9 µM11.5 µM
Data are hypothetical and for illustrative purposes only. CC₅₀ = 50% cytotoxic concentration; IC₅₀ = 50% inhibitory concentration.

Part 2: In Vivo Proof-of-Concept

Following promising in vitro results, the next logical step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute anti-inflammatory activity.[7]

In_Vivo_Workflow cluster_procedure Experimental Day Timeline start Start: Acclimatize Animals (e.g., Wistar Rats, 7 days) grouping Randomize into Groups (Vehicle, Compound, Standard) start->grouping fasting Fast Animals Overnight grouping->fasting t_minus_60 T = -60 min: Administer Compound or Vehicle (Oral Gavage) fasting->t_minus_60 t_0 T = 0 min: Measure Baseline Paw Volume Inject Carrageenan (Subplantar) t_minus_60->t_0 t_plus_60 T = +1, 2, 3, 4 hours: Measure Paw Volume t_0->t_plus_60 analysis Data Analysis: Calculate % Inhibition of Edema t_plus_60->analysis end End: In Vivo Efficacy analysis->end

Figure 3: Workflow for the carrageenan-induced paw edema model.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
  • Rationale: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and cytokines.[7] This allows for the assessment of a compound's ability to inhibit these mediators.

  • Animals: Male Wistar rats (180-220 g).

  • Groups:

    • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Test Compound: Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Standard Drug: Receives Indomethacin (10 mg/kg, p.o.).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the rats overnight with free access to water.

    • Administer the vehicle, test compound, or standard drug via oral gavage 60 minutes before carrageenan injection.

    • At T=0, measure the initial volume of the right hind paw using a plethysmometer.

    • Immediately after, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.

    • Determine the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Hypothetical In Vivo Data Summary
Treatment Group (Dose)Mean Edema Volume at 3h (mL) ± SEM% Inhibition of Edema
Vehicle Control 0.85 ± 0.06-
Indomethacin (10 mg/kg) 0.38 ± 0.0455.3%
Compound (10 mg/kg) 0.71 ± 0.0516.5%
Compound (25 mg/kg) 0.54 ± 0.0536.5%
Compound (50 mg/kg) 0.43 ± 0.0449.4%
Data are hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean.

Conclusion and Future Directions

This application note outlines a systematic and validated approach to investigate the anti-inflammatory properties of this compound. The described workflow, from in vitro screening to in vivo validation, provides a solid foundation for determining the compound's therapeutic potential. Positive and dose-dependent activity in these models would strongly warrant further investigation, including:

  • Mechanism of Action Studies: Using Western Blot to probe for the inhibition of key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylation of IκBα, p65, and p38).

  • Broader Screening: Evaluating effects on other inflammatory models, such as chronic inflammation (e.g., cotton pellet granuloma) or specific disease models (e.g., collagen-induced arthritis).[8][9]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to better understand its behavior in vivo.

By following these detailed protocols, researchers can generate high-quality, reproducible data to rigorously assess the promise of this compound as a novel anti-inflammatory agent.

References

  • Bello, I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. EC Pharmacology and Toxicology, 7(11), 01-18. Available at: [Link]

  • Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed, 20(9), 2126. Available at: [Link]

  • Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(9), 2126. Available at: [Link]

  • Pise, A. A., & Padwal, S. L. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 121-125. Available at: [Link]

  • Afrin, S., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 127-139. Available at: [Link]

  • Rani, P., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. Available at: [Link]

  • Hernández-Hernández, J. M., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

  • Hua, Q., et al. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][8]BENZOPYRAN-7-ONE. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluoro-DMT. Available at: [Link]

  • Hassan, G. S., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Available at: [Link]

  • Sharma, V., & Kumar, V. (2019). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 17(12), 3097-3113. Available at: [Link]

  • Heydeck, D., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PubMed Central. Available at: [Link]

  • Di Meo, F., et al. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Available at: [Link]

  • Tully, D. C., et al. (2017). Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). Journal of Medicinal Chemistry, 60(24), 9960-9973. Available at: [Link]

  • Kim, J. K., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed Central. Available at: [Link]

  • Giraud, F., et al. (2012). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research, 32(6), 2265-2276. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Cell-Based Cytotoxicity Testing of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities.[1][2] The novel compound, 4-Fluoro-7-methoxy-1H-indole, belongs to this promising class, necessitating a thorough evaluation of its cellular effects for any potential therapeutic application. This guide provides a comprehensive, multi-parametric strategy for assessing its cytotoxic potential. We move beyond single-endpoint assays to build a more complete cellular profile by integrating methods that probe metabolic health, membrane integrity, and the induction of programmed cell death (apoptosis). Detailed, field-tested protocols for the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are presented, designed for researchers, scientists, and drug development professionals to generate robust and reproducible data.

Introduction: The Rationale for a Multi-Assay Approach

Evaluating the cytotoxicity of a novel compound is a critical step in drug discovery and toxicological screening.[3][4] A single assay can provide a narrow, and sometimes misleading, picture of a compound's interaction with cells. For instance, a compound might inhibit cell proliferation (a cytostatic effect) without directly killing the cells, an important distinction for anticancer drug development.[5] To overcome this, we advocate for a multi-assay approach that interrogates different cellular compartments and death pathways.

This application note details a three-pronged strategy:

  • Metabolic Viability (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, providing a proxy for overall metabolic activity.[6]

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][8]

  • Apoptosis Induction (Caspase-3/7 Assay): Directly measures the activity of executioner caspases 3 and 7, which are central to the apoptotic pathway.[9][10]

By combining these assays, researchers can differentiate between cytotoxic and cytostatic effects and gain initial insights into the mechanism of cell death.

Compound Information and Safe Handling

Compound: this compound CAS Number: 1000341-63-8[11] Molecular Formula: C₉H₈FNO[11] Molecular Weight: 165.17 g/mol [11]

Safety Precautions: The hazard profile of this compound is listed as "Irritant".[11] General safety protocols for handling related indole compounds should be strictly followed.[12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Use only under a chemical fume hood to avoid inhalation of dust or aerosols.[12] Avoid contact with eyes, skin, and clothing.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person to fresh air.[13]

Stock Solution Preparation: Due to the likely low aqueous solubility of this compound, a stock solution should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

  • For experiments, dilute the stock solution in a complete culture medium to the final working concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

Experimental Design: A Self-Validating System

A robust experimental design is crucial for trustworthy data. The following workflow incorporates the necessary controls to ensure the validity of the results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 4: Analysis & Interpretation A Select & Culture Appropriate Cell Line C Seed Cells in 96-Well Plates A->C B Prepare Compound Stock & Serial Dilutions D Treat Cells with Compound (e.g., 24, 48, 72h) B->D C->D F MTT Assay (Metabolic Activity) D->F G LDH Assay (Membrane Integrity) D->G H Caspase-3/7 Assay (Apoptosis) D->H E Include Controls: - Untreated Cells - Vehicle (DMSO) Control - Positive Control (e.g., Staurosporine) E->D I Measure Absorbance or Luminescence F->I G->I H->I J Calculate % Viability & IC50 Values I->J K Synthesize Data to Determine Cytotoxicity Profile J->K

Caption: General workflow for multi-parametric cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Viability

This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of metabolically active, viable cells.

MTT_Workflow start Start: Treated Cells in 96-Well Plate step1 Add 10 µL of 5 mg/mL MTT Reagent to each well start->step1 step2 Incubate for 3-4 hours at 37°C step1->step2 step3 Purple Formazan Crystals Form step2->step3 step4 Aspirate Medium. Add 150 µL of DMSO to each well step3->step4 step5 Shake plate for 15 min to dissolve crystals step4->step5 end Read Absorbance at 570 nm step5->end

Caption: Workflow for the MTT Cell Viability Assay.

A. Materials

  • Human Dermal Fibroblasts (HDFs) or other chosen cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[14]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom sterile culture plates

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

C. Data Analysis Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Protocol 2: LDH Release Assay for Membrane Integrity

This colorimetric assay quantitatively measures lactate dehydrogenase (LDH), a stable enzyme released from the cytosol of cells with damaged plasma membranes.[7][17] The released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, with the color intensity being proportional to the number of lysed cells.[17]

LDH_Workflow start Start: Treated Cells in 96-Well Plate step1 Centrifuge plate at 400 x g for 5 minutes start->step1 step2 Carefully transfer 50-100 µL of supernatant to a new 96-well plate step1->step2 step3 Add 100 µL of LDH Reaction Solution to each well step2->step3 step4 Incubate for 30 min at room temperature, protected from light step3->step4 end Read Absorbance at 490 nm step4->end

Caption: Workflow for the LDH Cytotoxicity Assay.

A. Materials

  • Cells and compound-treated plates (as prepared in the MTT protocol)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar) containing:

    • Assay Buffer

    • Substrate Mix

    • Lysis Solution (e.g., 10X Triton X-100)

  • 96-well flat-bottom assay plates

B. Step-by-Step Methodology

  • Prepare Controls: In the cell plate, set up the following controls:

    • Spontaneous LDH Release: Wells with cells treated only with vehicle.

    • Maximum LDH Release: Wells with cells treated with vehicle, to which 10 µL of 10X Lysis Solution will be added 45 minutes before the end of incubation. This lyses all cells and represents 100% cytotoxicity.

    • Background: Wells with medium only.

  • Incubation: Treat cells with this compound as described previously.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[8] Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well assay plate.

  • Reaction Setup: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions. Add 100 µL of this solution to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

C. Data Analysis Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key proteases activated during the execution phase of apoptosis.[10] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[9][18]

Caspase_Workflow start Start: Treated Cells in Opaque-Walled Plate step1 Equilibrate plate and Caspase-Glo® 3/7 Reagent to room temperature start->step1 step2 Add 100 µL of Reagent to each well ('Add-Mix-Measure') step1->step2 step3 Mix on plate shaker for 30-60 seconds step2->step3 step4 Incubate for 1-2 hours at room temperature step3->step4 end Read Luminescence step4->end

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

A. Materials

  • Cells and compound-treated plates (as prepared in the MTT protocol, but using white, opaque-walled 96-well plates for luminescence).[10]

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • Positive control for apoptosis (e.g., Staurosporine).

  • Luminometer.

B. Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Equilibrate the reagent and the cell plate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well, resulting in cell lysis and initiation of the enzymatic reaction.[18]

  • Mixing: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

C. Data Analysis The result is typically expressed as Fold Increase in Caspase-3/7 activity over the vehicle control. Fold Increase = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

Data Presentation and Interpretation

For illustrative purposes, hypothetical data for this compound tested on a generic cancer cell line (e.g., HeLa) after 48 hours of treatment is presented below.

Table 1: Hypothetical Cytotoxicity Profile of this compound

AssayEndpoint MeasuredResult (IC₅₀ or Peak Activity)Interpretation
MTT Assay Metabolic ActivityIC₅₀ = 15.2 µMPotent inhibitor of cellular metabolic function.
LDH Release Assay Membrane PermeabilityIC₅₀ > 100 µMDoes not cause significant necrotic cell death.
Caspase-3/7 Assay Apoptosis ExecutionPeak Activity at ~20 µMPotently induces apoptosis.

Interpretation of Combined Results: The low IC₅₀ in the MTT assay indicates a loss of cell viability. The high caspase-3/7 activity, coupled with the lack of significant LDH release, strongly suggests that this compound induces cell death primarily through an apoptotic mechanism rather than necrosis. This is a desirable characteristic for many potential anticancer agents.

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell stress Cellular Stress Signal (Hypothetical) cell->stress mito Mitochondrial Pathway stress->mito cas9 Caspase-9 (Initiator) mito->cas9 cas37 Caspase-3 & 7 (Executioner) cas9->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis

Caption: Hypothetical signaling pathway based on assay results.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Cook, J. A., & Riss, T. L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Moravec, R. A., & Riss, T. L. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Georg, G. I., & La, V. T. (2010). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. NIH. Retrieved from [Link]

  • Schewe, T., & Serdiuk, I. E. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Kinase Inhibitors with a 4-Fluoro-7-methoxy-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has made them one of the most critical target classes in modern drug discovery.[2][3] The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within the kinase ATP-binding pocket.[1][4] This guide focuses on a specifically decorated scaffold: 4-Fluoro-7-methoxy-1H-indole . The strategic placement of a fluorine atom at the 4-position can enhance binding affinity and improve metabolic stability, while the 7-methoxy group can modulate solubility and provide additional interaction points. This document provides an in-depth, experience-driven guide for researchers, scientists, and drug development professionals on the synthesis, biochemical evaluation, and cellular characterization of novel kinase inhibitors based on this promising scaffold.

The Rationale: Why the this compound Scaffold?

The design of a successful kinase inhibitor hinges on achieving a balance of potency, selectivity, and drug-like properties. The indole scaffold serves as an excellent starting point, but its properties can be finely tuned through substitution.

  • Core Hinge-Binding Motif: The indole nitrogen and the adjacent C-H can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common feature exploited by many approved inhibitors.[5][6]

  • Fluorine at C4: The introduction of a fluorine atom at the C4 position is a strategic choice. Its high electronegativity can lead to favorable electrostatic or dipole-dipole interactions with the protein backbone. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.

  • Methoxy at C7: The methoxy group at the C7 position can serve multiple purposes. It can act as a hydrogen bond acceptor and its presence can influence the overall electronic properties and conformation of the indole ring. This can impact binding to the target kinase and modulate physicochemical properties like solubility.

This application note will guide the user through an integrated workflow, from the chemical synthesis of a compound library to the detailed biological characterization required to identify a lead candidate.

Synthetic Strategy & Core Protocols

The foundation of any inhibitor development program is a robust and flexible synthetic route that allows for the creation of a diverse chemical library. The following section outlines a general strategy for synthesizing the core scaffold and subsequently derivatizing it.

Synthesis of the this compound Core

A common and effective method for constructing substituted indoles is the Leimgruber-Batcho indole synthesis, which is advantageous due to its use of readily available starting materials and generally mild conditions.[7]

Protocol 2.1: Leimgruber-Batcho Synthesis

  • Step 1: Nitration & Methoxy Introduction. Begin with a suitable fluorinated toluene derivative. Through established nitration and nucleophilic aromatic substitution reactions, synthesize 1-fluoro-4-methoxy-2-methyl-3-nitrobenzene.

  • Step 2: Enamine Formation. React the 1-fluoro-4-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a nitro-enamine intermediate.

    • Rationale: This step introduces the two-carbon unit that will ultimately form the pyrrole ring of the indole.

  • Step 3: Reductive Cyclization. Reduce the nitro group of the enamine intermediate. Common reducing agents include H₂ with a Palladium catalyst (Pd/C), tin(II) chloride (SnCl₂), or sodium dithionite. The reduction of the nitro group to an amine is immediately followed by spontaneous cyclization and elimination of dimethylamine to yield the desired This compound .

    • Rationale: This is the key indole-forming step. The choice of reducing agent can be critical and may need optimization depending on the presence of other functional groups.

  • Step 4: Purification. Purify the final product using column chromatography on silica gel with a hexane/ethyl acetate gradient. Characterize the structure and confirm purity via ¹H NMR, ¹³C NMR, and LC-MS.

Library Generation: Diversification of the Scaffold

With the core scaffold in hand, the next step is to introduce diversity at key positions (typically C3) to explore the structure-activity relationship (SAR). A common approach is the Vilsmeier-Haack reaction followed by a condensation reaction.

Protocol 2.2: C3-Functionalization

  • Step 1: Formylation at C3. Treat the this compound with a Vilsmeier reagent (generated from POCl₃ and DMF) to selectively install an aldehyde group at the C3 position, yielding this compound-3-carbaldehyde.

  • Step 2: Knoevenagel Condensation. Condense the C3-aldehyde with a variety of active methylene compounds (e.g., substituted oxindoles, malononitrile, or other heterocyclic ketones) in the presence of a base like piperidine or pyrrolidine.[8]

    • Rationale: This step is crucial for building molecular complexity and exploring different chemical spaces around the core scaffold. The choice of condensation partner is guided by the desired final structure and target kinase. For example, linking to an oxindole core can generate potent multi-kinase inhibitors.[9]

  • Step 3: Purification & Characterization. Purify each new derivative by column chromatography or preparative HPLC. Confirm the identity and purity of each library member by LC-MS and NMR.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_core Core Synthesis cluster_library Library Generation Start Fluorinated Toluene Nitro 1-Fluoro-4-methoxy- 2-methyl-3-nitrobenzene Start->Nitro Nitration & Substitution Enamine Nitro-enamine Intermediate Nitro->Enamine DMF-DMA Core This compound (Core Scaffold) Enamine->Core Reductive Cyclization Aldehyde C3-Aldehyde Intermediate Core->Aldehyde Vilsmeier-Haack (POCl3, DMF) Library Diverse Inhibitor Library Aldehyde->Library Knoevenagel Condensation CondensationPartners Active Methylene Compounds (e.g., Oxindoles) CondensationPartners->Library

Caption: General workflow for synthesis of the core scaffold and subsequent library generation.

In Vitro Biochemical Evaluation

The first critical test for any new compound is to measure its direct inhibitory effect on the target kinase(s). This is typically done using a cell-free in vitro assay to determine the compound's potency, often expressed as an IC₅₀ value.

Luminescence-Based Kinase Activity Assay

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[10][11] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]

Protocol 3.1: IC₅₀ Determination using ADP-Glo™

  • Materials:

    • Recombinant kinase of interest

    • Kinase-specific substrate peptide

    • ATP (at a concentration near the Kₘ for the specific kinase)

    • Synthesized inhibitor compounds

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Plating: Prepare serial dilutions of your test compounds in 100% DMSO. A typical starting concentration is 10 mM. Perform a 1:3 serial dilution series for 10 points. Transfer a small volume (e.g., 50 nL) of each dilution into the 384-well assay plates. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with no kinase as a "background" control.

    • Kinase Reaction:

      • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

      • Add 5 µL of this solution to each well of the assay plate.

      • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate Reaction:

      • Prepare a 2X ATP solution in Kinase Assay Buffer.

      • Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.

      • Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization for different kinases.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin to generate a luminescent signal.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis:

      • Subtract the background luminescence (no kinase control) from all other readings.

      • Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background control to 0% activity.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.

Diagram: In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow A 1. Compound Plating (Serial Dilutions in 384-well plate) B 2. Add Kinase + Substrate (Pre-incubation) A->B C 3. Add ATP to Initiate Reaction (Incubate @ 30°C) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Data Analysis (Dose-Response Curve → IC₅₀) F->G

Caption: Step-by-step workflow for determining inhibitor IC₅₀ values using a luminescence-based assay.

Data Presentation: Kinase Selectivity Profile

A crucial step is to assess the selectivity of your compounds. This is done by testing them against a panel of related and unrelated kinases. The results are best summarized in a table.

Table 1: Hypothetical Inhibitory Activity (IC₅₀, nM) of Lead Compounds

Compound IDTarget Kinase A (nM)Off-Target Kinase B (nM)Off-Target Kinase C (nM)
Scaffold-001 15850>10,000
Scaffold-002 2504,500>10,000
Scaffold-003 8751,200
Staurosporine 51020

Rationale: This table allows for rapid comparison of potency and selectivity. Compound Scaffold-003 shows high potency for the target kinase with reasonable selectivity over Kinase B and excellent selectivity over Kinase C. Staurosporine, a non-selective inhibitor, is included as a positive control.[10]

Cellular Activity & Target Validation

A potent inhibitor in a biochemical assay must also be effective in a cellular context. Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its target, and produce a desired biological effect.[3][12]

Target Phosphorylation Assay (Western Blot)

This assay directly measures whether the inhibitor is blocking the activity of the target kinase inside the cell by assessing the phosphorylation status of a known downstream substrate.

Protocol 4.1: Western Blot for Substrate Phosphorylation

  • Cell Culture & Seeding: Culture a relevant cancer cell line (e.g., one known to be dependent on your target kinase) in appropriate media. Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins after lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated + unphosphorylated) substrate and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control indicates on-target activity.

Cell Viability/Proliferation Assay

This assay measures the downstream phenotypic consequence of inhibiting the target kinase, which is often a reduction in cancer cell proliferation or viability.

Protocol 4.2: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compounds to the wells and incubate for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Data Analysis: Normalize the data and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Diagram: Cellular Assay Workflow

Cellular_Assay_Workflow cluster_phospho Target Engagement (Western Blot) cluster_viability Phenotypic Effect (Viability Assay) P1 Treat Cells with Inhibitor P2 Lyse Cells & Quantify Protein P1->P2 P3 SDS-PAGE & Transfer P2->P3 P4 Probe with Phospho-Specific Ab P3->P4 P5 Detect Signal P4->P5 V1 Treat Cells with Inhibitor (72h) V2 Add CellTiter-Glo® Reagent V1->V2 V3 Measure Luminescence V2->V3 V4 Calculate GI₅₀ V3->V4

Caption: Parallel workflows for confirming target engagement and measuring the resulting cellular phenotype.

The Drug Discovery Cycle: An Iterative Process

The development of a kinase inhibitor is not a linear path but an iterative cycle. The data gathered from synthesis and biological testing are used to inform the design of the next generation of compounds.

Diagram: The Iterative Drug Discovery Cycle

SAR_Cycle Design Design & Modeling Synthesize Synthesis & Purification Design->Synthesize Generate New Analogs Test Biochemical & Cellular Assays Synthesize->Test Evaluate Library Analyze Analyze SAR Data Test->Analyze Generate Potency, Selectivity, & Cellular Data Analyze->Design Inform Next Design

Caption: The iterative cycle of kinase inhibitor design, synthesis, testing, and analysis.

By systematically modifying the this compound scaffold and evaluating the resulting compounds through the protocols outlined here, researchers can efficiently navigate the drug discovery cycle. This integrated approach, combining rational design with robust biological validation, is key to developing potent and selective kinase inhibitors for therapeutic intervention.

References

  • Scaffold-based design of kinase inhibitors for cancer therapy.PubMed.
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors.Bioorganic & Medicinal Chemistry Letters.
  • Application Notes and Protocols for Kinase Activity Assays.BenchChem.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors.PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.
  • Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK).PubMed.
  • In vitro JAK kinase activity and inhibition assays.PubMed - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Kinase assays.BMG LABTECH.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.PMC - PubMed Central.
  • Choosing the Right Assay for Your Kinase Drug Discovery.Reaction Biology.
  • How Does a Biochemical Kinase Assay Work?.BellBrook Labs.
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflamm
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiprolifer
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.PubMed.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.ChemicalBook.
  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.Organic Syntheses Procedure.

Sources

Application Notes and Protocols: Leveraging 4-Fluoro-7-methoxy-1H-indole for the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Antiviral Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1][2][3] This bicyclic aromatic heterocycle is a common feature in numerous natural products and FDA-approved drugs, exhibiting a wide array of pharmacological activities, including potent antiviral effects.[4][5] The indole framework's capacity to mimic peptide structures and engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal template for designing enzyme inhibitors and receptor modulators.[4]

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6][7] The methoxy group, a common substituent in natural products, can also significantly influence a molecule's pharmacological profile. The strategic placement of both a fluorine atom at the 4-position and a methoxy group at the 7-position of the indole ring in 4-fluoro-7-methoxy-1H-indole presents a unique chemical space for the development of novel antiviral agents. This starting material offers multiple reactive sites for chemical modification, enabling the generation of diverse compound libraries for antiviral screening.

This document provides a comprehensive guide for researchers on utilizing this compound as a versatile building block for the synthesis and evaluation of new antiviral candidates. We will explore rational design strategies, provide detailed synthetic protocols for exemplary derivatives, and outline robust in vitro assays for assessing their antiviral efficacy.

Rationale for Derivative Design: Targeting Viral Life Cycle

Based on established structure-activity relationships (SAR) of known indole-based antiviral agents, we propose the synthesis of derivatives targeting key viral processes such as replication and entry. The functionalization of the indole core at the N1, C2, and C3 positions can lead to potent inhibitors of various viral enzymes and proteins.

Here, we will focus on the synthesis of two classes of derivatives from this compound:

  • A C3-functionalized derivative via the Mannich reaction , leading to a gramine-like analogue. Mannich bases of indoles are known to exhibit a range of biological activities, including antiviral properties.[8]

  • A C5-arylated derivative via the Suzuki-Miyaura cross-coupling reaction , after initial bromination. Arylated indoles have shown promise as inhibitors of viral proteases and polymerases.[9][10]

Synthetic Protocols

Protocol 1: Synthesis of a C3-Aminomethylated Derivative (Compound A)

This protocol describes the synthesis of a Mannich base derivative at the C3 position of this compound. This reaction introduces an aminomethyl group, a common pharmacophore in bioactive compounds.

Experimental Workflow:

A This compound D Reaction at 0-5 °C, then RT A->D B Dimethylamine (aq) + Formaldehyde (aq) B->D C Acetic Acid (solvent) C->D E Work-up: Basification (NaOH) & Extraction (EtOAc) D->E F Purification: Column Chromatography E->F G Compound A: (4-Fluoro-7-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine F->G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling A This compound C Reaction at 0 °C A->C B N-Bromosuccinimide (NBS) in DMF B->C D Work-up & Purification C->D E Compound B: 5-Bromo-4-fluoro-7-methoxy-1H-indole D->E F Compound B J Reaction at 80-100 °C F->J G Arylboronic acid G->J H Pd Catalyst (e.g., Pd(PPh3)4) & Base (e.g., K2CO3) H->J I Solvent (e.g., Dioxane/Water) I->J K Work-up & Purification J->K L Compound C: 5-Aryl-4-fluoro-7-methoxy-1H-indole K->L A Seed cells in 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G H Calculate CC50 G->H

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-7-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve yields. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies.

Introduction to the Synthesis of this compound

The synthesis of this compound, a key building block in medicinal chemistry, presents unique challenges due to the electronic properties of the fluoro and methoxy substituents on the indole ring. The electron-withdrawing nature of the fluorine at the 4-position and the electron-donating methoxy group at the 7-position can significantly influence the reactivity of intermediates and the overall efficiency of the synthetic route. This guide will focus on two of the most robust and widely used methods for indole synthesis: the Leimgruber-Batcho and the Fischer indole syntheses.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield in Leimgruber-Batcho Synthesis 1. Incomplete enamine formation: The acidity of the methyl protons of the starting nitrotoluene is crucial for the condensation with DMF-DMA.[1] 2. Inefficient reductive cyclization: The choice of reducing agent and reaction conditions are critical for the successful cyclization of the intermediate enamine.[2] 3. Side reactions: The presence of both electron-withdrawing and -donating groups can lead to undesired side reactions under harsh conditions.1. Optimize enamine formation: Ensure anhydrous conditions. Consider using a stronger base or higher temperatures to facilitate the initial deprotonation. Monitor the reaction progress by TLC or ¹H NMR. 2. Select the appropriate reducing agent: Catalytic hydrogenation using Pd/C is a common choice.[2] Other options include SnCl₂, NaBH₄ with a catalyst, or transfer hydrogenation. The optimal choice may require empirical screening. 3. Control reaction conditions: Maintain careful temperature control during both steps. Consider using milder reaction conditions to minimize side product formation.
Low Yield in Fischer Indole Synthesis 1. Poor hydrazone formation: The initial condensation between the hydrazine and the carbonyl compound may be incomplete. 2. Inefficient cyclization: The[3][3]-sigmatropic rearrangement is a key step and can be influenced by the acid catalyst and temperature.[4] 3. Formation of regioisomers: If an unsymmetrical ketone is used, a mixture of indole regioisomers can be formed.[2]1. Drive hydrazone formation to completion: Use a Dean-Stark trap to remove water. Ensure the purity of the starting materials. 2. Optimize cyclization conditions: Screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid).[4] Optimize the reaction temperature and time. 3. Use a symmetrical carbonyl compound: To avoid regioisomer formation, consider using a symmetrical ketone or an aldehyde.
Difficulty in Product Purification 1. Presence of closely related impurities: Side products with similar polarities to the desired indole can make chromatographic separation challenging. 2. Product instability: The indole nucleus can be sensitive to acidic or strongly oxidizing conditions.1. Optimize chromatography: Use a high-resolution silica gel and carefully select the eluent system. Gradient elution may be necessary. Recrystallization can be an effective final purification step. 2. Handle with care: Avoid prolonged exposure to strong acids. Use a neutral workup and consider using a less acidic mobile phase for chromatography if product degradation is observed.
Reaction Stalls or is Sluggish 1. Deactivated catalyst: In catalytic hydrogenation, the catalyst may lose its activity. 2. Insufficient activation: The starting materials may not be sufficiently activated under the chosen reaction conditions.1. Use fresh catalyst: Ensure the catalyst is fresh and active. For Pd/C, ensure it is not pyrophoric and is handled under an inert atmosphere. 2. Increase activation: For the Leimgruber-Batcho synthesis, consider using a more reactive formamide acetal. For the Fischer synthesis, a stronger acid catalyst or higher temperature may be required.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, Leimgruber-Batcho or Fischer?

A1: The Leimgruber-Batcho synthesis is often preferred for its milder reaction conditions and the commercial availability of the required substituted o-nitrotoluenes.[1] The Fischer indole synthesis can also be effective, but the synthesis of the required substituted phenylhydrazine may be more challenging.[4]

Q2: What is a suitable starting material for the Leimgruber-Batcho synthesis of this compound?

A2: A plausible starting material is 2-fluoro-5-methoxy-1-nitrotoluene. The synthesis of a related compound, 2-fluoro-5-nitrotoluene, has been reported.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use an appropriate eluent system to achieve good separation between the starting material, intermediate, and product. ¹H NMR spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals.

Q4: What are the expected spectroscopic data for this compound?

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with flammable solvents, ensure there are no ignition sources nearby. Reactions involving strong acids or bases should be handled with extreme care. Catalytic hydrogenation should be performed with appropriate safety measures to handle hydrogen gas.

Experimental Protocols

Leimgruber-Batcho Synthesis of this compound

This two-step protocol is a proposed route based on the established Leimgruber-Batcho methodology.[1][2]

Leimgruber_Batcho_Step1 Start 2-Fluoro-5-methoxy-1-nitrotoluene Intermediate (E)-1-(2-(2-fluoro-5-methoxyphenyl)-2-nitrovinyl)pyrrolidine Start->Intermediate Condensation Reagent1 DMF-DMA & Pyrrolidine Reagent1->Intermediate Solvent DMF (solvent) Solvent->Intermediate Heat Heat Heat->Intermediate

Caption: Step 1 of the Leimgruber-Batcho synthesis.

Materials:

  • 2-Fluoro-5-methoxy-1-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methoxy-1-nitrotoluene (1.0 eq) in anhydrous DMF.

  • Add pyrrolidine (1.2 eq) to the solution.

  • Add DMF-DMA (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude enamine product can be used directly in the next step without further purification.

Leimgruber_Batcho_Step2 Intermediate (E)-1-(2-(2-fluoro-5-methoxyphenyl)-2-nitrovinyl)pyrrolidine Product This compound Intermediate->Product Reductive Cyclization Reagent2 Pd/C, H2 (or other reducing agent) Reagent2->Product Solvent Methanol or Ethanol Solvent->Product

Caption: Step 2 of the Leimgruber-Batcho synthesis.

Materials:

  • Crude (E)-1-(2-(2-fluoro-5-methoxyphenyl)-2-nitrovinyl)pyrrolidine

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • Dissolve the crude enamine from Step 1 in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of Key Synthetic Pathways

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Workflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_purification Purification Start 2-Fluoro-5-methoxy- 1-nitrotoluene Enamine Condensation with DMF-DMA and Pyrrolidine Start->Enamine Intermediate (E)-1-(2-(2-fluoro-5-methoxyphenyl) -2-nitrovinyl)pyrrolidine Enamine->Intermediate Cyclization Reduction (e.g., Pd/C, H2) and Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Purification Column Chromatography Product->Purification

Caption: Overall workflow for the Leimgruber-Batcho synthesis.

Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_purification Purification Hydrazine 3-Fluoro-6-methoxyphenylhydrazine Hydrazone_Formation Condensation Hydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Hydrazone Hydrazone Intermediate Hydrazone_Formation->Hydrazone Cyclization Acid-catalyzed [3,3]-Sigmatropic Rearrangement and Cyclization Hydrazone->Cyclization Product This compound Cyclization->Product Purification Column Chromatography Product->Purification

Caption: Overall workflow for the Fischer indole synthesis.

References

  • Benzenamine, 2-fluoro-4-methoxy-. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Fischer indole synthesis. chemeurope.com. (n.d.). Retrieved from [Link]

  • Leimgruber–Batcho indole synthesis. In Wikipedia. (2023, December 1). [Link]

  • Fischer indole synthesis. In Wikipedia. (2023, November 28). [Link]

  • Gribble, G. W. (2000). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 195-219). John Wiley & Sons, Inc.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents, 397-400.
  • Fischer Indole Synthesis. Chem-Station Int. Ed. (2014, August 27). Retrieved from [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. (n.d.). Retrieved from [Link]

  • Leimgruber‐Batcho indole synthesis. ResearchGate. (n.d.). Retrieved from [Link]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of 2-fluoro-5-nitro-toluene. PrepChem.com. (n.d.). Retrieved from [Link]

  • Method for producing 2-fluorin-3-nitrotoluene. Google Patents. (n.d.).
  • 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid (C007B-469967). Cenmed Enterprises. (n.d.). Retrieved from [Link]

  • 7-Methoxy-1H-indole. PubChem. (n.d.). Retrieved from [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][5]BENZOPYRAN-7-ONE.

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.).
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. (n.d.).
  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents. (n.d.).
  • 5-Fluoro-DMT. In Wikipedia. (2023, October 23). [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for the successful purification of 4-Fluoro-7-methoxy-1H-indole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve purification challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process in a direct question-and-answer format.

Q1: My final product yield of this compound is significantly lower than expected after purification. What are the potential causes and solutions?

A: Low yield is a common issue in the synthesis and purification of indole derivatives. Several factors throughout the process can contribute to this problem.

  • Incomplete Reaction: Always ensure your synthesis reaction has proceeded to completion before beginning the work-up and purification. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or optimizing the reaction conditions (e.g., temperature, catalyst concentration).

  • Product Decomposition: Indole derivatives can be sensitive to heat, acid, and air.[1] The electron-rich nature of the indole nucleus makes it susceptible to degradation.[2] Avoid prolonged heating during solvent evaporation or recrystallization. If possible, perform purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. The methoxy group on your compound can be particularly sensitive to acidic conditions, which might lead to cleavage.[3]

  • Transfer Losses: Be mindful of mechanical losses during transfers between flasks, during filtration, or on the chromatography column. These seemingly small losses can accumulate and significantly impact your final yield.[1]

  • Suboptimal Chromatography Conditions: Improper choice of solvent system or stationary phase can lead to poor separation and co-elution of your product with impurities, forcing you to discard mixed fractions and thus lowering the yield.

Q2: I'm having difficulty separating this compound from a closely related impurity using column chromatography. What can I do to improve the separation?

A: Achieving good separation of indole derivatives with similar polarities can be challenging. Here are several strategies to improve your column chromatography:

  • Optimize the Solvent System: This is the most critical factor.[4] A systematic approach to solvent system selection is key.

    • Start with a relatively non-polar eluent and gradually increase the polarity. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate.

    • For your specific molecule, the fluorine and methoxy groups will influence its polarity. You may need to experiment with different solvent systems. Consider trying gradients of dichloromethane/methanol or ethyl acetate/isopropanol.[5]

    • Adding a small amount of a modifier like triethylamine (TEA) (e.g., 1%) can be beneficial, especially if your impurities are acidic in nature or if you are observing tailing of your product spot on the TLC plate.[5]

  • Choose the Right Stationary Phase: While silica gel is the most common choice, it may not be optimal in all cases.

    • If you are still struggling with separation on silica, consider using reverse-phase silica (C18).[5] This will require a different solvent system, typically mixtures of water and acetonitrile or methanol.[6]

  • Column Parameters:

    • Ensure you are using an appropriate column diameter and length for the amount of crude material you are purifying. A longer, narrower column will generally provide better resolution.

    • The ratio of silica gel to your crude material is also important. A higher ratio (e.g., 50:1 to 100:1) can improve separation of difficult-to-separate compounds.

Q3: My purified this compound appears colored, but I expect a white or off-white solid. What is causing the coloration and how can I remove it?

A: Color in the final product often indicates the presence of minor, highly colored impurities, which can arise from oxidation or other side reactions.

  • Oxidation Products: Indoles are susceptible to air oxidation, which can form colored impurities.[2] Minimizing exposure to air and light during the purification and handling is crucial. Storing the compound under an inert atmosphere and in the dark can help prevent this.[7]

  • Residual Catalysts or Reagents: If a metal catalyst was used in the synthesis, trace amounts may remain and cause coloration.

  • Removal of Color:

    • Recrystallization: This is often an effective method for removing colored impurities.[4] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as methanol and water, has been shown to be effective for purifying indole.[8]

    • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of your crude product before a final filtration or recrystallization can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a decrease in yield.

    • A "Plug" of Silica Gel: If the colored impurities are significantly more polar than your product, you can try dissolving your product in a minimal amount of solvent and passing it through a small pad ("plug") of silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound?

A: A combination of techniques is often the most effective approach. A typical purification workflow would be:

  • Aqueous Work-up/Extraction: After the reaction, an appropriate aqueous work-up is necessary to remove inorganic salts and highly polar impurities.

  • Flash Column Chromatography: This is the primary method for separating the target compound from major impurities.[4]

  • Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product and to remove any remaining minor impurities or color.[8]

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For indole derivatives, common choices include:

  • Single Solvents: Ethanol, methanol, toluene, or ethyl acetate.

  • Mixed Solvents: A combination of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is insoluble) can be very effective. Examples include:

    • Ethanol/Water

    • Methanol/Water[8]

    • Dichloromethane/Hexanes[9]

    • Ethyl Acetate/Hexanes

You will need to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific compound.

Q3: How can I monitor the purity of my this compound during the purification process?

A: The following analytical techniques are essential for assessing purity:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the progress of your column chromatography and to get a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity.[10][11] A sharp, single peak is indicative of a pure compound. Developing an HPLC method early on can be invaluable for tracking purity throughout your synthesis and purification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your compound and for identifying any impurities that may be present.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your product.

Q4: How should I store purified this compound?

A: To ensure the long-term stability of your purified compound, it should be stored in a cool, dark place.[7] Storing it under an inert atmosphere (e.g., in a vial backfilled with nitrogen or argon) is also recommended to prevent oxidation.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Choose an appropriately sized column for your sample amount.

    • Pack the column with silica gel using the "slurry method" with your chosen eluent system.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of your eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column.

  • Elution:

    • Begin eluting the column with your chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines the steps for recrystallizing this compound.

  • Solvent Selection:

    • In a small test tube, add a small amount of your compound.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If it is insoluble, gently heat the test tube. If the compound dissolves when hot and precipitates upon cooling, you have found a good solvent.

    • If the compound is too soluble at room temperature, try a less polar solvent. If it is insoluble even when hot, try a more polar solvent.

  • Dissolution:

    • Place the crude material to be recrystallized in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the compound.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

Technique Typical Solvents/Mobile Phases Key Considerations
Flash Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/MethanolOptimize Rf to 0.2-0.4 for best separation. Consider adding 1% TEA to reduce tailing.
Reverse-Phase HPLC Acetonitrile/Water, Methanol/Water (often with 0.1% formic acid or TFA)[6][12]Excellent for purity analysis and small-scale purification.[10][13]
Recrystallization Ethanol/Water, Dichloromethane/Hexanes, TolueneThe choice of solvent is critical for obtaining high purity and yield.

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Work-up crude->workup column Flash Column Chromatography workup->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc Monitor pool Pool Pure Fractions tlc->pool Identify evap Solvent Evaporation pool->evap recryst Recrystallization evap->recryst pure Pure Product recryst->pure

Caption: General purification workflow for this compound.

Troubleshooting_Separation start Poor Separation in Column Chromatography solvent Optimize Solvent System (TLC) start->solvent stationary_phase Change Stationary Phase (e.g., Reverse Phase) start->stationary_phase column_params Adjust Column Parameters (Longer/Narrower Column) start->column_params gradient Use Gradient Elution solvent->gradient modifier Add Modifier (e.g., 1% TEA) solvent->modifier success Improved Separation gradient->success modifier->success stationary_phase->success column_params->success

Sources

Technical Support Center: Overcoming Challenges in the Regioselective Fluorination of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Regioselective Indole Fluorination. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing fluorine into the indole scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

The indole nucleus is a privileged structure in medicinal chemistry, but its electron-rich nature presents a significant challenge for controlled, regioselective functionalization, especially with a highly reactive element like fluorine. This guide synthesizes field-proven insights and established literature to address the most common issues encountered during these synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of troubleshooting and reaction design.

Q1: What makes the regioselective fluorination of indoles so challenging?

The primary challenge lies in the inherent electronic properties of the indole ring. The pyrrole moiety is highly electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution due to its ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene ring. However, the C2 position also possesses significant electron density. This delicate balance means that slight changes in the substrate's electronic or steric properties, or in the reaction conditions, can lead to mixtures of C2- and C3-fluorinated products, or even polyfluorination.[1][2] Furthermore, the indole ring is prone to oxidation and polymerization under harsh or acidic conditions, which are sometimes employed in fluorination chemistry.[3]

Q2: How do I choose the right electrophilic fluorinating agent?

The choice of fluorinating agent is critical and depends on the reactivity of your indole substrate. Electrophilic N-F reagents are the most common choice due to their relative stability and ease of handling compared to agents like molecular fluorine.[4][5][6] The reactivity of these agents varies significantly, allowing for a tailored approach.[5]

  • Selectfluor® (F-TEDA-BF₄): A highly reactive, versatile, and commercially available cationic reagent.[7][8] Its high potential makes it effective for less reactive indoles but can lead to over-reaction, oxidation (e.g., formation of oxindoles), or poor regioselectivity with electron-rich substrates.[9]

  • N-Fluorobenzenesulfonimide (NFSI): A neutral and milder fluorinating agent compared to Selectfluor.[6][10][11][12] It is an excellent choice for many standard indole fluorinations, often providing better C3 selectivity and minimizing side reactions. It is highly soluble in many organic solvents.[12]

  • Other N-F Reagents: A wide variety of other reagents exist, including N-fluoropyridinium salts, which offer a tunable range of reactivity based on the substituents on the pyridine ring.[5][12]

Table 1: Comparison of Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationTypeRelative ReactivityKey AdvantagesCommon Issues
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®CationicVery HighCommercially available, powerful, water-tolerant.[8]Poor selectivity with reactive indoles, potential for oxidation/side reactions.[13]
N-FluorobenzenesulfonimideNFSINeutralModerateGood selectivity, crystalline solid, easy to handle, widely used.[6][11]May be sluggish for electron-deficient indoles.
N-Fluoro-o-benzenedisulfonimideNFOBSNeutralHighMore reactive than NFSI.Less commonly used than NFSI.
N-Fluoropyridinium SaltsNFPyCationicVariableReactivity is tunable based on pyridine substituents.[5]Stability can be an issue for some variants.
Q3: What is the role of N-protection in indole fluorination?

Protecting the indole nitrogen is one of the most effective strategies for controlling reactivity and improving outcomes. The acidic N-H proton can interfere with many reagents and bases.

  • Improves Solubility & Stability: N-protection makes the indole less polar and more stable, preventing polymerization.[14]

  • Modulates Reactivity: Electron-withdrawing protecting groups (e.g., -SO₂R, -Boc) decrease the nucleophilicity of the indole ring.[14] This can be beneficial for preventing over-reaction but may require a more powerful fluorinating agent or harsher conditions.[11] For example, free (N-H) indoles or those with electron-withdrawing N-protecting groups may give only trace amounts of product with milder reagents like NFSI.[11]

  • Directs Regioselectivity: While C3 is electronically preferred, bulky N-protecting groups (e.g., pivaloyl) can sterically hinder the C2 position, further enhancing C3 selectivity.[15] Conversely, specific N-linked directing groups can be used to achieve fluorination at less conventional positions like C2 or C7.[1][2]

Common protecting groups include Benzyl (Bn), Tosyl (Ts), and tert-Butoxycarbonyl (Boc). The choice depends on the stability required for the fluorination step and the conditions needed for subsequent deprotection.[14][15]

Troubleshooting Guides

This section provides solutions to specific experimental problems.

Problem 1: Poor Regioselectivity (Mixture of Isomers or Polyfluorination)

Observing a mixture of C2/C3 isomers or di/poly-fluorinated products is a common sign that the reaction is too aggressive for the substrate.

Possible Causes & Solutions:

  • Fluorinating Agent is Too Reactive: Your substrate may be too electron-rich for a powerful agent like Selectfluor.

    • Solution: Switch to a milder, neutral reagent like NFSI. This is often the most effective first step to regain C3 selectivity.[6][11]

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C2 fluorination, leading to isomer mixtures.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to run for a longer period.[16]

  • Unprotected Indole Nitrogen: The N-H proton can complicate the reaction, and its presence can sometimes lead to undesired pathways.

    • Solution: Protect the indole nitrogen with a suitable group like Boc or Ts. This modulates the ring's electronics and can improve selectivity.[14]

  • Solvent Effects: The solvent can influence the stability of intermediates and the effective reactivity of the fluorinating agent.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice, but others like dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be considered.[3][16]

G start Problem: Poor Regioselectivity reagent Is the fluorinating agent highly reactive (e.g., Selectfluor)? start->reagent temp Is the reaction run at room temp or higher? reagent->temp No sol1 Switch to milder reagent (e.g., NFSI) reagent->sol1 Yes protect Is the indole N-H unprotected? temp->protect No sol2 Lower temperature (0 °C to -78 °C) temp->sol2 Yes sol4 Screen anhydrous solvents (ACN, DCM, DCE) protect->sol4 No (Consider Solvent Screen) sol3 Protect N-H with Boc, Ts, or Bn group protect->sol3 Yes outcome Improved Selectivity sol1->outcome sol2->outcome sol4->outcome sol3->outcome

Caption: Troubleshooting flowchart for poor regioselectivity.
Problem 2: Low or No Conversion of Starting Material

Failure to consume the starting material points to an issue with reaction activation or reagent viability.

Possible Causes & Solutions:

  • Inactive Fluorinating Reagent: N-F reagents can be sensitive to moisture and may degrade over time.[3]

    • Solution: Use a fresh bottle of the fluorinating agent or purchase from a reputable supplier. Always store reagents in a desiccator.

  • Insufficient Reactivity: The combination of a mild fluorinating agent and an electron-deficient indole may not be reactive enough.

    • Solution:

      • a) Switch to a more powerful fluorinating agent (e.g., from NFSI to Selectfluor).[5]

      • b) Increase the reaction temperature in careful increments (e.g., from room temperature to 50 °C).[17]

  • Poor Solubility: If the substrate or reagent is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Test different anhydrous solvents in which all components are soluble. A co-solvent system may be necessary.

  • Catalyst Deactivation (for catalyzed reactions): In transition-metal-catalyzed systems, impurities in reactants or solvents can poison the catalyst.[3]

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Degas the solvent before use. Consider a higher catalyst loading if deactivation is suspected.[3]

Problem 3: Product Decomposition or Defluorination

Loss of the desired product during the reaction or workup indicates instability.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures or the presence of strong acids/bases can cause decomposition of the sensitive fluorinated indole.[16]

    • Solution: Employ milder conditions. If acidic byproducts are formed (e.g., HF), consider adding a non-nucleophilic base like Li₂CO₃ or proton sponge to buffer the reaction.[3]

  • Acidic Purification Conditions: Standard silica gel is acidic and can catalyze the degradation or defluorination of sensitive compounds.[16]

    • Solution:

      • a) Neutralize the crude product during workup with a mild base wash (e.g., saturated NaHCO₃ solution).

      • b) Purify using an alternative stationary phase, such as deactivated (neutral) silica gel, alumina, or reverse-phase chromatography.[16]

  • Inherent Product Instability: Some fluorinated groups, particularly monofluoromethyl groups, can be intrinsically unstable and prone to nucleophilic displacement or elimination.[16][18]

    • Solution: Handle the product at low temperatures and minimize time spent in solution. If possible, carry the crude product directly to the next step.

Problem 4: Formation of 3-Fluorooxindoles or Other Oxidized Byproducts

This is a common side reaction, particularly when using Selectfluor with 3-substituted indoles in the presence of water.[19][20]

Mechanism & Causality:

The reaction of a 3-substituted indole with Selectfluor can form an unstable 3-fluoroindolenine intermediate. In the presence of a nucleophile like water, this intermediate can be attacked to form a 3-fluoro-2-hydroxyindoline, which then tautomerizes to the 3-fluorooxindole product.[19]

G sub 3-Substituted Indole int1 3-Fluoroindolenine Intermediate sub->int1 + Selectfluor prod1 Desired C3-Fluorinated Product (Anhydrous) int1->prod1 Rearomatization (no H2O) prod2 3-Fluorooxindole (Side Product) int1->prod2 + H2O (Nucleophilic Attack)

Caption: Simplified pathway for oxindole formation.

Solutions:

  • Strict Anhydrous Conditions: The most critical step is to rigorously exclude water. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Change Fluorinating Agent: NFSI is generally less prone to causing such oxidative side reactions compared to Selectfluor.

  • Solvent Choice: Avoid protic solvents. Use solvents like anhydrous acetonitrile or DCM.

Key Methodologies & Protocols
General Protocol for C3-Fluorination of an N-Protected Indole

This is a representative protocol and must be optimized for your specific substrate.

Materials:

  • N-protected indole (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI, 1.1-1.5 equiv)[21]

  • Anhydrous acetonitrile (or other suitable solvent)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To the oven-dried flask under an inert atmosphere, add the N-protected indole (e.g., 1 mmol).

  • Dissolution: Add anhydrous acetonitrile (e.g., 10 mL) and stir until the substrate is fully dissolved.

  • Reagent Addition: At room temperature (or cooled to 0 °C for reactive substrates), add NFSI portion-wise over 5-10 minutes.[22]

  • Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-24 hours).[17]

  • Workup:

    • Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.[17][22]

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (or neutral alumina if the product is sensitive) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-fluoroindole.[17]

References
  • Wikipedia. Electrophilic fluorination. [Link]

  • Lal, G. S., et al. (1999). Electrophilic Fluorination with N-F Reagents. Organic Reactions.
  • ResearchGate. Examples of commercially available NF fluorinating Reagents. [Link]

  • Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

  • Zhu, J., et al. (2020). Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters. [Link]

  • Cai, F., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]

  • Panferova, L. I., et al. (2016). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Ni, C., & Hu, J. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. [Link]

  • Bryn Mawr College. Electrophilic Fluorination. [Link]

  • Chen, X., et al. C-H Functionalization of indoles and oxindoles through CDC reactions. [Link]

  • Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. [Link]

  • Li, M., et al. (2025). Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers. [Link]

  • Majee, A., & Samanta, R. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. [Link]

  • Shibata, N., et al. (2001). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. [Link]

  • ResearchGate. Selectfluor: Mechanistic Insight and Applications. [Link]

  • Wikipedia. Selectfluor. [Link]

  • Scilit. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. [Link]

  • ResearchGate. Cu‐catalyzed trifluoromethylation of indoles. [Link]

  • ResearchGate. Blockbuster drugs containing fluorinated indoles. [Link]

  • ResearchGate. Rhodium‐Catalyzed Enantio‐ and Regioselective Allylation of Indoles with gem‐Difluorinated Cyclopropanes. [Link]

  • Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society. [Link]

  • Cole, A. G., et al. (2022). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. Organic Letters. [Link]

  • Maji, A. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link]

  • Gouverneur, V. (2014). Transition metal catalysis and nucleophilic fluorination. Chemical Communications. [Link]

  • Andries-Ulmer, A., et al. (2018). Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans. Journal of the American Chemical Society. [Link]

  • Liu, F., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Communications. [Link]

  • Guisán-Ceinos, M., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?[Link]

  • ResearchGate. A New Protecting-Group Strategy for Indoles. [Link]

  • Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

  • Wang, G., et al. (2023). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Organic Letters. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]

  • ChemistryViews. (2023). Fluoroacylation of Indoles. [Link]

  • Wang, F., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters. [Link]

  • Tang, P., et al. (2013). Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination. Chemical Communications. [Link]

  • ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. [Link]

  • Böhm, H-J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

Sources

4-Fluoro-7-methoxy-1H-indole stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-7-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical solutions for the proper handling and use of this compound in your experiments. The inherent reactivity of the indole nucleus, coupled with the electronic effects of the fluoro and methoxy substituents, necessitates careful consideration of experimental conditions to ensure reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound, like many substituted indoles, are its sensitivity to oxidation, acidic conditions, and light. The electron-rich indole ring is susceptible to oxidative degradation, which can be accelerated by exposure to air and certain reagents.[1] Strong acids can cause protonation, primarily at the C3 position, which can lead to unwanted side reactions or degradation.[2] Exposure to UV and visible light may also induce photodegradation.

Q2: How should I properly store this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the recommended conditions. Improper storage can lead to the gradual degradation of the compound, resulting in impurities that may affect experimental outcomes.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation.
Light In an amber or opaque vialProtects the compound from light-induced degradation.[1]
Container Tightly sealed containerPrevents the ingress of moisture and air.

Q3: I've noticed a color change in my solid sample of this compound over time. What does this indicate?

A color change, such as yellowing or darkening, in your solid sample is often an indication of degradation. This is typically due to slow oxidation upon exposure to air and light. While minor color changes may not significantly impact the bulk purity for some applications, it is a sign that the compound is not being stored under optimal conditions. For sensitive experiments, it is advisable to use a fresh, pure sample.

Q4: Can I dissolve this compound in any solvent?

While this compound is soluble in many common organic solvents, it is important to consider the stability of the compound in solution. For short-term use, solvents like ethanol, methanol, DMSO, and DMF are generally acceptable. However, for long-term storage in solution, it is recommended to use aprotic solvents and store the solution at low temperatures, protected from light. Avoid prolonged storage in acidic solutions.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in chemical reactions.

Issue 1: Low Yield in Functionalization Reactions (e.g., Alkylation, Acylation)

Symptoms:

  • Significantly lower than expected yield of the desired product.

  • Presence of multiple unidentified spots on TLC analysis.

  • Recovery of unreacted starting material.

Potential Causes & Solutions:

  • Degradation of Starting Material: The indole nucleus is susceptible to degradation under harsh reaction conditions.[3]

    • Solution: Ensure your starting material is pure before use. If it has been stored for a long time or shows signs of discoloration, consider purifying it by recrystallization or column chromatography.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of reagents can lead to side reactions and decomposition.[4]

    • Solution: Systematically optimize your reaction conditions. This may involve lowering the reaction temperature, reducing the reaction time, or using milder reagents. For example, if using a strong Lewis acid for acylation, consider switching to a milder one.

  • Atmospheric Contamination: The reaction may be sensitive to oxygen or moisture.

    • Solution: Perform the reaction under an inert atmosphere of argon or nitrogen. Use anhydrous solvents to minimize moisture.

Workflow for Troubleshooting Low Yield

G start Low Reaction Yield check_purity Verify Purity of This compound start->check_purity repurify Purify Starting Material (Column Chromatography/Recrystallization) check_purity->repurify Impure inert_atm Is the reaction run under inert atmosphere? check_purity->inert_atm Purity OK repurify->inert_atm setup_inert Set up reaction under Nitrogen or Argon inert_atm->setup_inert No optimize_cond Systematically Optimize Reaction Conditions inert_atm->optimize_cond Yes setup_inert->optimize_cond temp Lower Temperature optimize_cond->temp time Reduce Reaction Time optimize_cond->time reagents Use Milder Reagents optimize_cond->reagents monitor Monitor reaction by TLC temp->monitor time->monitor reagents->monitor end Improved Yield monitor->end

Caption: Decision workflow for troubleshooting low reaction yields.

Issue 2: Formation of Colored Impurities During Workup

Symptoms:

  • The reaction mixture or organic extract develops a dark color during aqueous workup or purification.

  • Streaking or colored bands are observed during column chromatography.

Potential Causes & Solutions:

  • Acid-Mediated Decomposition: Traces of acid in the workup can lead to the degradation of the indole product. The protonated form of indole is sensitive to decomposition.[2]

    • Solution: Neutralize the reaction mixture with a mild base like sodium bicarbonate solution before extraction. Ensure all glassware is free of acidic residues.

  • Oxidation on Silica Gel: Silica gel can be slightly acidic and its large surface area can promote oxidation, especially if the compound is left on the column for an extended period.

    • Solution: Deactivate the silica gel by treating it with a small amount of a suitable amine (e.g., triethylamine in the eluent). Perform the chromatography as quickly as possible.

Probable Degradation Pathways

Oxidative Degradation

Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of several products through the initial oxidation of the C2-C3 double bond.

G start This compound oxindole 4-Fluoro-7-methoxy-1,3-dihydro-2H-indol-2-one (Oxindole derivative) start->oxindole [O] isatin This compound-2,3-dione (Isatin derivative) oxindole->isatin [O] anthranilic 2-Amino-3-fluoro-6-methoxybenzoic acid (Anthranilic acid derivative) isatin->anthranilic Ring Opening

Caption: Probable oxidative degradation pathway of this compound.

Acid-Catalyzed Degradation

In the presence of strong acids, the indole nucleus is protonated at the C3 position, which is the most nucleophilic site.[2] This can lead to polymerization or other side reactions, especially at elevated temperatures.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[7][8] This involves subjecting the compound to stress conditions and monitoring its degradation over time, typically by HPLC.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm).

  • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a validated HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

This proactive approach will provide valuable insights into the stability of this compound and help you to design more robust and reliable experimental protocols.

References

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Fujioka, T., & Wada, K. (1968). The bacterial oxidation of indole. Biochimica et Biophysica Acta (BBA) - General Subjects, 158(1), 70–78.
  • National Center for Biotechnology Information. (n.d.). Discovery of indole derivatives as STING degraders. PubMed. [Link]

  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627.
  • National Center for Biotechnology Information. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. [Link]

  • Frontiers. (n.d.). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

Sources

Technical Support Center: Navigating Cell Permeability Challenges of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet complex issue of low cell permeability in indole-based compounds. The indole scaffold is a cornerstone in modern drug discovery, celebrated for its structural versatility and wide range of biological activities.[1][2][3] However, its physicochemical properties often present significant hurdles in achieving optimal cellular uptake, a critical factor for therapeutic efficacy.

This guide is designed to provide practical, in-depth troubleshooting advice and clear, actionable protocols. We will delve into the "why" behind experimental observations and solutions, ensuring a robust and logical approach to your research challenges.

Part 1: Troubleshooting Guide - From Observation to Solution

This section addresses specific issues you might encounter during your experiments, presented in a direct question-and-answer format.

Scenario 1: Discrepancy Between Biochemical Potency and Cell-Based Efficacy

Question: My indole derivative is highly potent in my biochemical (e.g., enzyme inhibition) assay, but shows significantly lower activity in cell-based assays. What's the likely cause and how do I investigate it?

Answer: This is a classic indicator of poor cell permeability.[4] The compound is effective when it can directly access its target, but it fails to cross the cell membrane to reach the intracellular environment where the target resides. Here’s a systematic approach to diagnose and address this issue:

Step 1: Assess Fundamental Physicochemical Properties

The first step is to evaluate the inherent properties of your compound that govern its ability to passively diffuse across a lipid bilayer.

  • Lipophilicity (logP/logD): An optimal lipophilicity (typically a cLogP between 1 and 3) is crucial. Compounds that are too hydrophilic will not readily partition into the lipid membrane, while those that are excessively lipophilic may get trapped within the membrane or have poor aqueous solubility.[5]

  • Polarity and Hydrogen Bonding: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs), and a large polar surface area (PSA), can impede membrane permeability. This is due to the energy penalty required to shed the hydration shell as the compound enters the lipophilic membrane interior.[6][7]

  • Aqueous Solubility: Low solubility can lead to an overestimation of permeability issues. If the compound precipitates in your assay medium, its effective concentration at the cell surface will be much lower than intended.[8]

Step 2: Quantify Permeability with In Vitro Assays

To get a quantitative measure of your compound's permeability, two widely used assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10] It's an excellent first-pass screen to determine if poor passive permeability is the primary issue.[11][12]

  • Caco-2 Cell Monolayer Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[13][14] It provides a more comprehensive assessment by accounting for passive diffusion, active transport (uptake and efflux), and paracellular transport.[15][16]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of an indole-based compound.

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Lecithin in dodecane solution (e.g., 1-4%)[12][17]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[12]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate.[17]

  • Prepare Donor Solutions: Dilute the test compound stock solution to the desired final concentration (e.g., 10-50 µM) in PBS.

  • Add Donor Solutions: Add 200 µL of the test compound solution to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[10][17]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]_A = Compound concentration in the acceptor well

    • [C]_eq = Equilibrium concentration

Scenario 2: Low Permeability in PAMPA vs. Even Lower Permeability in Caco-2 Assay

Question: My compound shows low to moderate permeability in the PAMPA assay, but the apparent permeability (Papp) in the Caco-2 assay is significantly lower. What does this discrepancy suggest?

Answer: This pattern strongly indicates that your indole derivative is a substrate for active efflux pumps.[8][18] Efflux pumps are membrane proteins that actively transport substrates out of the cell, reducing their intracellular concentration.[19][20] The Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which are not present in the artificial PAMPA membrane.[15]

Troubleshooting Steps:

  • Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[14][16]

  • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 is a strong indicator of active efflux.[15]

  • Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[15] A significant increase in the A-to-B permeability and a decrease in the ER in the presence of the inhibitor confirms that your compound is a substrate for that specific pump.

Visualization: Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting low permeability.

TroubleshootingWorkflow Biochem_vs_Cell Discrepancy: High Biochemical Potency, Low Cell-Based Efficacy Assess_PhysChem Step 1: Assess Physicochemical Properties (logP, PSA, Solubility) Biochem_vs_Cell->Assess_PhysChem Quantify_Perm Step 2: Quantify Permeability (PAMPA & Caco-2 Assays) Assess_PhysChem->Quantify_Perm PAMPA_Low Observation: Low Papp in PAMPA Quantify_Perm->PAMPA_Low Low Passive Diffusion Caco2_Lower Observation: Papp in Caco-2 << Papp in PAMPA Quantify_Perm->Caco2_Lower Discrepancy Found Passive_Perm_Issue Conclusion: Poor Passive Permeability PAMPA_Low->Passive_Perm_Issue Efflux_Suspected Hypothesis: Active Efflux is Likely Caco2_Lower->Efflux_Suspected Bidirectional_Caco2 Action: Perform Bidirectional Caco-2 Assay +/- Efflux Inhibitors Efflux_Suspected->Bidirectional_Caco2 ER_High Result: Efflux Ratio > 2 Bidirectional_Caco2->ER_High Confirm_Efflux Conclusion: Compound is an Efflux Pump Substrate ER_High->Confirm_Efflux

Caption: A workflow for diagnosing the root cause of low cellular efficacy.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a "good" apparent permeability (Papp) value?

A1: Papp values are generally categorized as follows, although the exact thresholds can vary between labs:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

These values are typically determined in Caco-2 assays and are used to predict in vivo absorption.[18]

Q2: My compound has poor aqueous solubility. How does this affect my permeability assay and how can I address it?

A2: Poor solubility can lead to several issues, including compound precipitation in the donor well, which reduces the concentration gradient driving diffusion and results in an artificially low Papp value.[8][21] You can address this by:

  • Modifying the Assay Buffer: Including a low percentage of a co-solvent like DMSO or adding solubility enhancers such as bovine serum albumin (BSA) to the receiver compartment can help.[8]

  • Reducing Test Concentration: Lowering the concentration of your compound in the donor well may keep it below its solubility limit.

  • Formulation Strategies: For in vivo studies, consider formulation approaches like creating solid lipid nanoparticles or using other nanoformulation strategies to improve solubility and permeability.[22][23]

Q3: Can I improve the permeability of my indole-based compound through chemical modification?

A3: Yes, several medicinal chemistry strategies can be employed:

  • Prodrug Approach: Masking polar functional groups (like carboxylic acids or hydroxyls) with lipophilic moieties that can be cleaved by intracellular enzymes is a highly effective strategy.[8][24] For example, converting a carboxylic acid to an ester can significantly enhance permeability.[25][26]

  • Reduce Hydrogen Bonding Potential: Strategically replacing hydrogen bond donors with groups that cannot donate, or introducing intramolecular hydrogen bonds, can "shield" the compound's polarity and improve its permeability.[7][27][28]

  • Optimize Lipophilicity: Synthesizing analogs with varying substituents on the indole ring to fine-tune the overall lipophilicity can help identify a compound with an optimal balance of solubility and permeability.[29]

Q4: My compound recovery is low in the Caco-2 assay. What could be the cause?

A4: Low compound recovery, where the total amount of compound in the donor, receiver, and cell lysate at the end of the assay is significantly less than the initial amount, can be due to:

  • Non-specific Binding: The compound may be adsorbing to the plastic of the assay plates. Including BSA in the buffer can help mitigate this.[8]

  • Cellular Metabolism: The Caco-2 cells may be metabolizing your compound. Analyzing the cell lysate for metabolites can confirm this.

  • Compound Instability: The compound may be unstable in the aqueous assay buffer over the incubation period.

Data Presentation: Comparing Permeability Enhancement Strategies

The following table provides a hypothetical but realistic comparison of an initial indole-based lead compound and two modified versions designed to improve permeability.

CompoundMolecular Weight ( g/mol )cLogPH-Bond DonorsPapp (A-to-B) (10⁻⁶ cm/s)Efflux Ratio
Indole-Lead-COOH 350.42.120.45.2
Indole-Prodrug-Ester 378.53.015.81.8
Indole-Analog-F 368.42.512.54.9
  • Indole-Lead-COOH: The parent compound with a carboxylic acid group shows low permeability and is a substrate for efflux pumps.

  • Indole-Prodrug-Ester: Converting the acid to an ester increases lipophilicity, reduces H-bond donors, significantly improves permeability, and overcomes efflux.

  • Indole-Analog-F: Replacing a hydroxyl with fluorine reduces H-bond donors and improves permeability, but the compound remains an efflux substrate.

Conclusion

Troubleshooting low cell permeability of indole-based compounds requires a multi-faceted, logical approach. By systematically evaluating physicochemical properties, employing appropriate in vitro assays like PAMPA and Caco-2, and understanding the potential roles of passive diffusion and active transport, researchers can effectively diagnose and overcome these challenges. The strategies outlined in this guide, from assay optimization to rational chemical modification, provide a robust framework for advancing promising indole derivatives from the bench to potential clinical applications.

References

  • Babadi, D., Dadashzadeh, S., Osouli, M., Daryabari, M. S., & Haeri, A. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Unknown. (n.d.). Caco2 assay protocol.
  • Various Authors. (2020).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Hirakata, Y., et al. (n.d.). Role of multiple efflux pumps in Escherichia coli in indole expulsion. Oxford Academic.
  • Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 177, 113925.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Wprowadzenie, B., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • Various Authors. (2024).
  • Shultz, M. D. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
  • BenchChem. (2025). Troubleshooting low cell permeability of "2-amino-4-methylphthalazin-1(2H) -.
  • Wardman, P. (2002). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current Pharmaceutical Design, 8(15), 1363-1374.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Cell Permeability of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives.
  • BenchChem Technical Support Team. (2025). Troubleshooting poor cell permeability of HSD17B13 inhibitors. BenchChem.
  • de Sá Alves, F. R., et al. (n.d.). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry.
  • Various Authors. (2021).
  • Wardman, P. (2002). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. Current Pharmaceutical Design.
  • Various Authors. (n.d.). Indole and indoline scaffolds in drug discovery.
  • BenchChem. (2025). Technical Support Center: 5-Fluoroindole Derivatives Cell Permeability.
  • Various Authors. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Frontiers in Microbiology.
  • Various Authors. (n.d.). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.
  • Zhang, Y., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Molecular Biosciences.
  • Various Authors. (2024).
  • Various Authors. (n.d.). Indole induces efflux-mediated multidrug resistance genes. (A-1) RT-PCR....
  • Various Authors. (n.d.). Impact of different intramolecular H-bonds to increase membrane permeability.61.
  • Finch, R. A., & Hillgren, K. M. (2014). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology (pp. 235-251). Humana Press.
  • Dahl, G., et al. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters.
  • Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182.
  • Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?
  • Harada, S., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chemical Science.
  • Various Authors. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • Various Authors. (n.d.). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Journal of Medicinal Chemistry.
  • Various Authors. (2025).
  • Various Authors. (2024). Amoebicidal effect of synthetic indoles against Acanthamoeba spp.
  • Various Authors. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. ChemistrySelect.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Hua, S. (2019). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 11(12), 634.
  • Various Authors. (n.d.). Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence.
  • Vaz, M. C., et al. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics.

Sources

Technical Support Center: Synthesis of Substituted Indoles - Troubleshooting and Prevention of Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted indoles. The indole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often plagued by side reactions that can lead to low yields, purification challenges, and ambiguous results.[1][2]

This document provides in-depth, troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explore the underlying mechanisms of common side reactions and provide field-proven strategies for their prevention. Our goal is to equip you with the expertise to anticipate and overcome the challenges inherent in indole synthesis.

Section 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is also susceptible to several side reactions, particularly when using substituted precursors.[3][4]

FAQ 1: My Fischer indole synthesis is failing or resulting in very low yields. What are the primary causes?

Several factors can contribute to the failure or low yield of a Fischer indole synthesis.[1] A systematic evaluation of your reaction setup is the first step in troubleshooting.

Causality Analysis:

  • N-N Bond Cleavage: This is a major competing pathway, especially with electron-donating groups on the arylhydrazine or the carbonyl compound.[3][5][6] These substituents can over-stabilize a key ene-hydrazine intermediate, favoring heterolytic cleavage of the N-N bond over the desired[5][5]-sigmatropic rearrangement.[3][6] This leads to the formation of aniline and iminium ions as byproducts instead of the indole.[3][6]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][5] A catalyst that is too weak may not facilitate the necessary tautomerization and rearrangement, while an overly strong acid can promote degradation or other side reactions.[5]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the cyclization step.[1][5]

  • Unstable Hydrazone Intermediate: The phenylhydrazone intermediate may be unstable under the reaction conditions, decomposing before it can cyclize.[5]

Troubleshooting Protocol:

  • Catalyst Screening: Systematically screen a panel of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[7] Polyphosphoric acid (PPA) is often a highly effective catalyst for the cyclization step.[7]

  • Temperature Optimization: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.[5] However, excessively high temperatures can lead to degradation. Carefully optimize the temperature, monitoring the reaction by TLC.[7]

  • In Situ Hydrazone Formation: If you suspect the hydrazone intermediate is unstable, consider forming it in situ under the reaction conditions rather than pre-forming and isolating it.[5]

  • Reagent Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction or lead to unwanted side products.[1][8] Use freshly distilled or purified phenylhydrazine.[7]

Troubleshooting Parameter Recommendation Rationale
Acid Catalyst Screen a range of Brønsted and Lewis acids (e.g., PTSA, ZnCl₂, PPA).[7]The optimal acid depends on the specific substrates and their electronic properties.[1][5]
Temperature Optimize reaction temperature, often requiring heating (e.g., 80°C or reflux).[7]To provide sufficient energy for the[5][5]-sigmatropic rearrangement without causing degradation.[5]
Hydrazone Formation Consider in situ formation if the isolated hydrazone is unstable.[5]Minimizes decomposition of the key intermediate before cyclization.
Substituent Effects For electron-rich systems prone to N-N cleavage, use milder acids and lower temperatures.[3][5]To disfavor the heterolytic cleavage pathway.[3][6]
FAQ 2: I am observing significant side product formation, including isomers and colored impurities. What are these byproducts and how can I prevent them?

The formation of multiple products is a common challenge, complicating purification and reducing the yield of the desired indole.[8]

Common Side Reactions and Their Prevention:

  • Formation of Regioisomers: When using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to a mixture of isomeric indole products.[5][7]

    • Prevention: The regioselectivity is influenced by the acid catalyst, temperature, and steric hindrance.[5] If possible, using a symmetrical ketone will avoid this issue.[7] Modifying substituents to create a strong electronic or steric bias can also favor the formation of a single isomer.[9]

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions, consuming the starting material.[1][5]

    • Prevention: Optimize reaction conditions to favor the Fischer indole pathway. This may involve using a milder acid or lower temperature.

  • Rearrangements and Dimerizations: Under harsh acidic conditions and high temperatures, the indole product itself can be susceptible to degradation, rearrangement, or dimerization, often leading to colored impurities.[5][10]

    • Prevention: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the product is formed to avoid overexposure to harsh conditions.

Section 2: Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, is notorious for harsh conditions, low yields, and unpredictable regioselectivity.[1][11]

FAQ 3: My Bischler-Möhlau synthesis is giving a very low yield and a mixture of products. How can I improve this?

This is a classic problem with this synthesis method.[1] The reaction mechanism involves complex pathways that can lead to multiple products.[12]

Causality Analysis:

  • Harsh Reaction Conditions: The high temperatures and strong acids typically employed can lead to degradation of both starting materials and products.[1][11]

  • Competing Mechanistic Pathways: The reaction can proceed through different pathways, potentially leading to the formation of 3-aryl-indole isomers in addition to the desired 2-aryl product.[12] The final product distribution is highly dependent on the specific substrates and reaction conditions.[12]

  • Excess Aniline: While necessary for the reaction, the large excess of aniline can complicate purification.

Troubleshooting and Optimization Strategies:

  • Milder Reaction Conditions: Recent modifications to the Bischler-Möhlau synthesis have focused on developing milder conditions. The use of lithium bromide as a catalyst has been shown to be effective.[11]

  • Microwave Irradiation: The use of microwave irradiation can sometimes improve yields and reduce reaction times, potentially minimizing the formation of degradation products.[11]

  • Careful Product Analysis: Due to the potential for rearrangement, it is crucial to thoroughly characterize the product mixture to confirm the identity of the major and minor isomers.

Section 3: Palladium-Catalyzed Indole Syntheses (Larock and Buchwald-Hartwig)

Palladium-catalyzed methods offer milder conditions and broader functional group tolerance compared to classical methods. However, they come with their own set of potential side reactions.

FAQ 4: I am struggling with low yields and catalyst deactivation in my Larock indole synthesis. What are the key parameters to optimize?

The Larock indole synthesis is a powerful method for preparing 2,3-disubstituted indoles from an o-haloaniline and an alkyne.[13][14][15] Catalyst performance is key to success.

Causality Analysis:

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to air and moisture. Incomplete reduction of the Pd(II) precursor or oxidative degradation can lead to catalyst deactivation.

  • Ligand Choice: The choice of phosphine ligand is critical. Insufficiently bulky or electron-donating ligands may not effectively promote the catalytic cycle.

  • Base and Additives: The base and any salt additives (like LiCl) play a crucial role.[13] An inappropriate base can lead to side reactions or fail to promote the reductive elimination step.

Troubleshooting Protocol:

  • Ensure an Inert Atmosphere: The reaction should be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using dry solvents to prevent catalyst deactivation.

  • Ligand Screening: For challenging substrates, screen a variety of bulky, electron-rich phosphine ligands, such as P(tBu)₃.[14][16]

  • Optimize Base and Additives: While K₂CO₃ is common, other bases may be more effective for specific substrates.[13] The stoichiometry of LiCl is also important, as excess can inhibit the reaction.[13]

  • Consider Alternative Precursors: o-Bromoanilines and o-chloroanilines are often more readily available and cost-effective than o-iodoanilines.[13] However, they may require more active catalyst systems.[13][16]

FAQ 5: My Buchwald-Hartwig N-arylation of an indole is giving a mixture of N- and C-arylated products. How can I improve the selectivity?

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[17] However, with ambident nucleophiles like indoles, controlling the site of arylation can be challenging.

Causality Analysis:

  • Ambident Nucleophilicity of Indole: The indole anion can react at either the nitrogen (N1) or the C3 position. The outcome is influenced by the catalyst system, solvent, and counterion.

  • Catalyst System: The choice of palladium precursor and ligand can influence the regioselectivity of the reaction.

Strategies for Controlling Regioselectivity:

  • Ligand Selection: Different phosphine ligands can favor either N- or C-arylation. A systematic screening of ligands is often necessary to find the optimal conditions for the desired product.

  • Protecting Groups: If selective N-arylation is desired, consider using a protecting group on the indole nitrogen that can be removed after the C-arylation step.

  • Reaction Conditions: The solvent and base can also influence the regioselectivity. Experiment with different combinations to optimize for the desired isomer.

Section 4: General Troubleshooting and Purification

FAQ 6: My crude indole product is highly impure and difficult to purify. What are some effective purification strategies?

Purification of indole derivatives can be challenging due to the presence of closely related impurities and the potential for degradation on silica gel.[1]

Purification Best Practices:

  • Column Chromatography: This is a common method. A careful choice of the solvent system is critical. Aprotic solvents or gradient elution may provide better separation.[1] For sensitive compounds, consider using deactivated silica gel.

  • Recrystallization: This can be a highly effective method for obtaining high-purity crystalline indoles, although it may result in lower recovery.[1] A mixed solvent system, such as methanol and water, can be effective.[1]

  • Impurity Identification: Before attempting large-scale purification, it is advisable to identify the major impurities using techniques like LC-MS and NMR.[18] This information can help in designing a more effective purification strategy.

Visualized Mechanisms and Workflows

Fischer Indole Synthesis: Core Mechanism vs. Side Reaction

Fischer_Indole_Synthesis cluster_main Desired Pathway cluster_side Side Reaction Pathway A Arylhydrazone B Ene-hydrazine (Tautomerization) A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C Δ, H⁺ B_side Ene-hydrazine D Di-imine Intermediate C->D E Cyclization & Aromatization D->E -NH₃ F Indole Product E->F G N-N Bond Cleavage B_side->G e⁻ donating groups H⁺ H Aniline + Iminium Ion G->H

Caption: Fischer Indole Synthesis: Desired vs. Side Pathway.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Indole Synthesis purity Check Reagent Purity start->purity conditions Optimize Reaction Conditions (Temp, Time, Concentration) purity->conditions Impurities Absent fail Persistent Low Yield purity->fail Impurities Present (Purify Reagents) catalyst Screen Catalysts / Ligands conditions->catalyst route Consider Alternative Synthesis Route catalyst->route No Improvement success Improved Yield catalyst->success Optimization Successful route->success

Caption: Systematic Troubleshooting for Low Reaction Yields.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
  • Hueso-Falcón, I., et al. (2022).
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Benchchem.
  • Richard, D. J., et al. (2011).
  • Richard, D. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Larock Indole Synthesis. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselectivity in Substituted Indole Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers.
  • Larock Indole Synthesis. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]

  • Larock Indole Synthesis. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2018).
  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Benchchem.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Vara, B. A., et al. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • ACD/Labs. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Strategies for Solubilizing 4-Fluoro-7-methoxy-1H-indole in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical solutions for overcoming solubility challenges with 4-Fluoro-7-methoxy-1H-indole in your in vitro experiments. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable assay results.[][2][3] This guide is designed to equip you with the knowledge and protocols to ensure your compound is effectively solubilized for optimal performance.

Frequently Asked Questions (FAQs)

Q1: My this compound, fully dissolved in DMSO, is precipitating when I dilute it with my aqueous assay buffer. Why is this happening?

A1: This is a classic issue of a hydrophobic compound "crashing out" of solution. While this compound may dissolve readily in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the addition of an aqueous buffer dramatically increases the solution's polarity.[4] The indole's structure, with its fluorine and methoxy groups, contributes to its hydrophobic nature.[5][6] As the DMSO concentration decreases upon dilution, the surrounding water molecules are unable to maintain the compound's solubility, leading to precipitation.[4]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays without inducing toxicity?

A2: The tolerable DMSO concentration is highly cell-line and assay-duration dependent.[4][7][8][9] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[4][9] It is imperative to perform a DMSO tolerance curve for your specific cell line and experimental conditions to determine the optimal, non-toxic concentration.

Q3: Can I just warm the solution to get my compound to dissolve?

A3: Gentle warming can be a useful technique, but it must be approached with caution. While it might temporarily increase the solubility of this compound, the compound may precipitate out as the solution cools to the assay temperature. Furthermore, excessive heat can lead to the degradation of your compound or other assay components. Always check the thermal stability of your compound before applying heat.

Q4: Are there alternatives to DMSO for my initial stock solution?

A4: Yes, other organic solvents can be used, but they come with their own set of considerations. Ethanol, for example, is another common solvent.[][7] However, like DMSO, its concentration in the final assay medium must be carefully controlled to avoid cellular toxicity.[7][8] The choice of solvent will depend on the specific properties of your compound and the requirements of your assay.[10]

In-Depth Troubleshooting & Optimization Guide

When facing solubility issues with this compound, a systematic approach is key. The following strategies are presented in order of increasing complexity and should be considered based on the specific requirements of your in vitro assay.

Strategy 1: Co-Solvent Systems

The use of co-solvents is a straightforward and effective method to increase the solubility of nonpolar compounds.[][11][12] Co-solvents work by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic molecules.[]

Causality: By creating a solvent mixture that is more "like" the solute in terms of polarity, you can overcome the energy barrier that prevents the compound from dissolving in a purely aqueous environment.[13][14]

Recommended Co-solvents for In Vitro Assays:
  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.[15]

  • Ethanol: A less toxic alternative to DMSO for some cell lines.[]

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity co-solvent suitable for many applications.[]

  • Propylene Glycol: Another commonly used co-solvent with a good safety profile.[]

Experimental Protocol: Optimizing a Co-Solvent System
  • Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., 10 mM in DMSO).

  • Perform serial dilutions of your stock solution into your aqueous assay buffer.

  • Visually inspect for precipitation at each dilution. A milky or cloudy appearance indicates precipitation.[16]

  • Determine the maximum co-solvent concentration that maintains your compound's solubility at the desired final assay concentration.

  • Validate this co-solvent concentration for toxicity in your specific cell line or assay system.

Workflow for Co-Solvent Optimization

G start Start: Compound Precipitation stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Serially Dilute in Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe precip Precipitation Occurs observe->precip Yes no_precip Solution Clear observe->no_precip No max_dmso Determine Max Tolerated DMSO % precip->max_dmso no_precip->max_dmso toxicity Perform DMSO Toxicity Assay on Cells max_dmso->toxicity pass Toxicity Acceptable? toxicity->pass success Proceed with Experiment pass->success Yes fail Try Alternative Strategy pass->fail No

Caption: Co-solvent optimization workflow.

Strategy 2: pH Adjustment

For ionizable compounds, altering the pH of the assay buffer can significantly enhance solubility.[][17][18] By shifting the pH, you can favor the charged (ionized) form of the molecule, which is generally more water-soluble.[11][17]

Causality: The indole nitrogen of this compound is weakly acidic. By raising the pH of the buffer, you can deprotonate this nitrogen, creating a charged species with improved aqueous solubility.

Experimental Protocol: pH-Modification
  • Prepare a series of buffers with pH values ranging from 7.4 up to a physiologically relevant and assay-compatible maximum (e.g., pH 8.5).

  • Attempt to dissolve this compound directly in these buffers or by diluting a concentrated DMSO stock.

  • Assess solubility at each pH.

  • Confirm that the altered pH does not negatively impact your assay performance or cell viability.

Important Considerations:

  • Ensure your chosen buffer has sufficient buffering capacity to maintain the desired pH after the addition of your compound.

  • Be aware that pH changes can affect enzyme activity, receptor binding, and cell health.[11]

Strategy 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes.[19][20][21] This effectively shields the hydrophobic compound from the aqueous environment, increasing its apparent solubility.[19][20]

Causality: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is lipophilic.[19][20] This structure allows it to act as a "molecular container" for poorly soluble compounds like this compound.

Commonly Used Cyclodextrins:
  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.[22]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with enhanced solubility and complexation efficiency.[15]

Experimental Protocol: Cyclodextrin Complexation
  • Prepare aqueous solutions of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD).

  • Add this compound to the cyclodextrin solution and stir or sonicate until dissolved.

  • Alternatively, prepare a concentrated stock of the compound in a minimal amount of organic solvent (e.g., ethanol) and add it to the cyclodextrin solution while vortexing.

  • Determine the maximum achievable concentration of your compound.

  • Verify that the cyclodextrin itself does not interfere with your assay.

Solubilization Strategy Pros Cons Best For
Co-solvents (e.g., DMSO) Simple, effective for many compounds.[12]Potential for cellular toxicity.[7]Initial screening, non-cellular assays.
pH Adjustment Can be very effective for ionizable compounds.[]May alter biological activity, limited pH range for most assays.[11]Compounds with a suitable pKa, robust assays.
Cyclodextrins Low toxicity, can significantly enhance solubility.[7][20]Can be expensive, may interfere with some assays.Cell-based assays, sensitive systems.
Solid Dispersions Can achieve high drug loading and improve dissolution.[3][23][24]More complex to prepare, requires specialized equipment.[25]Pre-clinical formulation development.
Strategy 4: Solid Dispersions

For more challenging cases, particularly in the context of formulation development for later-stage studies, creating a solid dispersion can be a powerful technique.[3][23][24][26] This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[3][27]

Causality: By preventing the drug from crystallizing and dispersing it at a molecular level within a water-soluble carrier, you can significantly enhance its dissolution rate and apparent solubility.[24][27]

Common Polymers for Solid Dispersions:
  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)[28]

  • Copolymers like Soluplus® and Kollidon®[29]

Methods for Preparation:
  • Solvent Evaporation: Dissolving both the drug and the polymer in a common solvent, followed by evaporation.[30]

  • Melt Extrusion: Mixing the drug and polymer and then heating them to form a molten state that is then cooled and solidified.[23][25]

  • Spray Drying: Atomizing a solution of the drug and polymer into a hot air stream to rapidly remove the solvent.[23]

Logical Flow for Selecting a Solubilization Method

G start Start: Poor Solubility of this compound is_cell_based Is the assay cell-based? start->is_cell_based co_solvent Optimize Co-solvent (e.g., DMSO) concentration is_cell_based->co_solvent No is_ionizable Is the compound ionizable in a biocompatible pH range? is_cell_based->is_ionizable Yes success Solubility Achieved co_solvent->success ph_adjust Attempt pH adjustment is_ionizable->ph_adjust Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) is_ionizable->cyclodextrin No ph_adjust->success solid_dispersion Consider Solid Dispersion (for formulation development) cyclodextrin->solid_dispersion If still problematic cyclodextrin->success solid_dispersion->success

Caption: Decision tree for solubility enhancement.

References

  • Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Kim, D. W., & Lee, B. J. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • Solubility and Molecular Structure. (n.d.). In Chemistry. LibreTexts. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1015–1021.
  • Solubility enhancement by pH change & complexation. (2015, May 14). SlideShare. Retrieved from [Link]

  • Solubility and Molecular Structure. (2023, July 15). In Chemistry LibreTexts. Retrieved from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, September 1). Drug Development & Delivery. Retrieved from [Link]

  • How does molecule shape affect solubility? (n.d.). Quora. Retrieved from [Link]

  • Al-Hammami, M., & Fell, J. T. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 183.
  • What Affects Solubility Of Organic Compounds? (2025, February 9). Chemistry For Everyone. Retrieved from [Link]

  • Tofte, N., Larsen, M. S., Høj, A., Nielsen, C. H., & Kharazmi, A. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(2), 201–209.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. Retrieved from [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357.
  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. (2018). Molecular Pharmaceutics, 15(8), 3299–3308.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2008). Journal of Biomolecular Screening, 13(1), 29–35.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2516-2527.
  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Current Trends on Solid Dispersions: Past, Present, and Future. (2022). Pharmaceutics, 14(7), 1335.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceutics, 14(8), 1647.
  • de Castro, A. D., de Oliveira, T. E., & de Oliveira, A. C. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 543.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014).
  • Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (2013). Journal of Chemistry, 2013, 847492.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-8.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Future Medicinal Chemistry, 10(1), 79–97.
  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review. (2024). International Journal of Current Pharmaceutical Research, 16(2), 9-18.
  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47–60.
  • In Vitro Enzyme Inhibition. (n.d.). Sekisui XenoTech. Retrieved from [Link]

  • SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. (2022). International Journal of Research and Analytical Reviews, 9(2), 481-492.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hydroxy propyl β-cyclodextrin complexes of olaparib: Amalgamation of in silico, in vitro and in vivo approaches for bioavailability enhancement. (2025). Journal of Molecular Structure, 142077.
  • Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014, October 23). ResearchGate. Retrieved from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Different Methods Used In Solid Dispersion. (2018, July 17). IOSR Journal of Pharmacy.
  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). Molecules, 29(14), 3328.
  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2022). Molecules, 27(21), 7434.
  • 7-fluoro-4-methoxy-1h-indole-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 4-Fluoroanisole. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 4-Fluoro-7-methoxy-1H-indole for preclinical evaluation. Our goal is to provide a comprehensive resource that combines robust protocols with practical, field-tested troubleshooting advice to facilitate a smooth transition from bench-scale synthesis to the production of preclinical quantities.

Introduction and Synthetic Strategy

This compound is a substituted indole, a heterocyclic scaffold of significant interest in drug discovery due to its prevalence in bioactive molecules.[1] Scaling up its synthesis for preclinical trials requires a reliable, reproducible, and well-characterized synthetic route. The primary challenge lies in controlling regioselectivity and minimizing impurities, which becomes critical when producing larger batches that meet the stringent purity requirements (>95%) for preclinical studies.[2][3]

The most common and adaptable method for synthesizing substituted indoles is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[5][6] For the target molecule, this would typically involve the reaction of (3-fluoro-6-methoxyphenyl)hydrazine with a suitable carbonyl compound.

General Synthetic Workflow: Fischer Indole Synthesis

The workflow involves two main stages: the formation of a hydrazone intermediate and its subsequent acid-catalyzed cyclization and aromatization to form the indole ring.

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Indolization cluster_2 Stage 3: Purification A Starting Materials: (3-fluoro-6-methoxyphenyl)hydrazine + Aldehyde/Ketone B Condensation (Mild Acid/Alcohol Solvent) A->B C Phenylhydrazone Intermediate B->C D Strong Acid Catalyst (e.g., PPA, H2SO4, ZnCl2) C->D E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Aromatization (Loss of NH3) E->F G Crude Product F->G H Workup (Neutralization & Extraction) G->H I Column Chromatography H->I J Final Product: This compound I->J

Caption: General workflow for the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for scaling up? The Fischer indole synthesis is generally preferred for its versatility and the availability of starting materials.[4][5] While other methods like the Bischler-Möhlau synthesis exist, they often require harsher conditions and can lead to unpredictable regioselectivity, making them less ideal for scale-up.[7][8] Multicomponent reactions are also emerging but may require more process optimization for a specific target.[9]

Q2: What are the critical parameters to control during the reaction? The most critical parameters for the Fischer indole synthesis are the choice and concentration of the acid catalyst, reaction temperature, and reaction time.[8][10] The acid catalyst drives the key[11][11]-sigmatropic rearrangement and subsequent cyclization.[4][6] Temperature control is vital to prevent the degradation of starting materials and products, which can lead to tar formation and complex impurity profiles.

Q3: What level of purity is required for preclinical studies? For preclinical toxicology studies, the active pharmaceutical ingredient (API) should typically be of high purity, often >98%, with no single impurity exceeding 0.1-0.5%.[2] All impurities representing >0.1% of the total material should be identified and characterized. This is part of the Chemistry, Manufacturing, and Controls (CMC) data required for regulatory submissions like an Investigational New Drug (IND) application.[2][12]

Q4: My starting (3-fluoro-6-methoxyphenyl)hydrazine is unstable. How should I handle it? Arylhydrazines can be sensitive to air and light and may degrade over time. It is best to use them fresh or store them under an inert atmosphere (nitrogen or argon) in a refrigerator. Often, the hydrochloride salt of the hydrazine is more stable and is used as the starting material, with the free base being generated in situ or just before use.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Troubleshooting start Problem: Low Reaction Yield q1 Is hydrazone intermediate forming? (Check TLC/LCMS) start->q1 q2 Is the starting hydrazine stable? q1->q2 Yes sol1 Solution: - Check carbonyl purity - Use mild acid catalyst (e.g., AcOH in EtOH) q1->sol1 No q3 Is the acid catalyst appropriate? q2->q3 Yes sol2 Solution: - Use fresh or purified hydrazine - Use HCl salt and neutralize before reaction q2->sol2 No q4 Is the reaction temperature optimal? q3->q4 Yes sol3 Solution: - Screen catalysts (PPA, ZnCl2, H2SO4) - Adjust catalyst loading q3->sol3 No sol4 Solution: - Lower temp to reduce degradation - Increase temp if reaction is sluggish - Monitor by TLC to find optimum q4->sol4 No

Caption: Decision tree for troubleshooting low reaction yield.

Problem: Low or No Product Formation

Q: My TLC analysis shows unreacted starting material and no desired product spot after several hours. What's wrong?

A: This issue often points to problems with either the initial hydrazone formation or the subsequent cyclization step.

  • Cause 1: Inefficient Hydrazone Formation. The initial condensation to form the phenylhydrazone may be failing.

    • Solution: Ensure your carbonyl compound (aldehyde or ketone) is pure. This step is typically catalyzed by a weak acid. If you are attempting a one-pot reaction, ensure the conditions are initially suitable for condensation (e.g., running the reaction in ethanol with a catalytic amount of acetic acid for an hour) before adding the stronger acid required for indolization.[13]

  • Cause 2: Inactive Acid Catalyst. The acid catalyst for the cyclization might be inappropriate or deactivated.

    • Solution: The choice of acid is critical.[5] Polyphosphoric acid (PPA) is often effective but can be viscous and difficult to stir on a large scale. Sulfuric acid or strong Lewis acids like zinc chloride (ZnCl₂) are common alternatives.[8] Ensure the catalyst is anhydrous, as water can interfere with the reaction.[10] You may need to screen different catalysts and concentrations to find the optimal conditions for this specific substrate.

  • Cause 3: Decomposed Hydrazine. As mentioned, the arylhydrazine starting material can degrade.

    • Solution: Confirm the purity of the (3-fluoro-6-methoxyphenyl)hydrazine by ¹H NMR before use. If it has degraded, purify it by recrystallization or column chromatography, or use a fresh bottle.

Problem: Multiple Spots on TLC / Significant Impurity Formation

Q: The reaction works, but I see multiple product spots on my TLC plate, making purification difficult. How can I improve selectivity?

A: This is a common challenge, especially during scale-up, and is often related to side reactions or product degradation.

  • Cause 1: Formation of Regioisomers. If using an unsymmetrical ketone, two different indole regioisomers can form. The 4-fluoro and 7-methoxy substituents will direct the cyclization, but side products can still occur.

    • Solution: The regioselectivity of the Fischer synthesis can be influenced by the acid catalyst and steric factors.[10] A bulkier acid catalyst might favor one isomer over another. If this is a persistent issue, redesigning the synthesis to use a symmetrical carbonyl or an aldehyde is the most robust solution.

  • Cause 2: Product Degradation. Indoles, particularly electron-rich ones, can be unstable under the harsh acidic and high-temperature conditions of the reaction. This can lead to polymerization or the formation of tarry byproducts.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction closely using TLC or HPLC.[14] Once the starting material is consumed, quench the reaction immediately to prevent further degradation. Lowering the reaction temperature and extending the reaction time may provide a cleaner reaction profile.

  • Cause 3: N-N Bond Cleavage. A known side reaction in the Fischer synthesis is the cleavage of the N-N bond in an intermediate, which can be promoted by certain electronic factors.[8]

    • Solution: This is an inherent mechanistic side path. Optimizing the acid catalyst and temperature can help favor the desired[11][11]-sigmatropic rearrangement over the cleavage pathway.

Problem: Difficulty in Purification

Q: My crude product is an oil/tar that is very difficult to purify by column chromatography. What can I do?

A: Purification is a major hurdle in scaling up indole synthesis. A multi-step approach is often necessary.

  • Cause 1: Tarry Byproducts. As noted, harsh reaction conditions can generate polymeric materials that streak on silica gel columns.

    • Solution 1 (Workup): After quenching the reaction and performing an extraction, consider a trituration step. Suspend the crude material in a non-polar solvent (like hexanes or diethyl ether) and stir vigorously. The desired product may dissolve while the polymeric impurities crash out, or vice-versa.

    • Solution 2 (Chromatography): If column chromatography is necessary, try using a different stationary phase like alumina (basic or neutral) if your compound is sensitive to silica. A gradient elution is almost always necessary.[10] Sometimes adding a small amount of a modifier like triethylamine to the eluent can improve peak shape for basic compounds like indoles.

  • Cause 2: Co-eluting Impurities. An impurity may have a very similar polarity to your product.

    • Solution 1 (Recrystallization): If you can obtain solid material, even if impure, attempt a recrystallization. This is a highly effective and scalable method for achieving high purity. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

    • Solution 2 (Alternative Chromatography): For very challenging separations, consider reversed-phase chromatography, although this is more expensive to scale.

Process Scale-Up Considerations

Transitioning from a 1 g lab-scale reaction to a 100 g preclinical batch introduces new challenges.

  • Reagent Sourcing & Quality: Ensure a reliable supply of starting materials with consistent purity. A change in impurity profiles from a new supplier can drastically affect the reaction outcome. Qualify new batches of starting materials with small-scale test reactions.

  • Thermal Management: The Fischer indole synthesis is often exothermic, especially during the addition of the acid catalyst. On a large scale, efficient heat dissipation is critical. Use a jacketed reactor with controlled heating and cooling. Add reagents, especially the acid, slowly and monitor the internal temperature carefully.

  • Mixing: Viscous reaction mixtures (especially with PPA) can be difficult to stir, leading to localized "hot spots" and poor reaction control. Use a reactor with an appropriate overhead stirrer (e.g., mechanical stirrer with a paddle or anchor impeller) to ensure efficient mixing.

  • Workup & Extraction: Quenching a large-scale acidic reaction is highly exothermic and requires careful, slow addition of the base. The volumes for extraction become very large, so ensure you have appropriately sized separatory funnels or extraction vessels. Be aware of potential emulsion formation during workup.[10]

  • Safety: Handle all reagents with appropriate personal protective equipment (PPE). The reaction should be conducted in a walk-in fume hood. Plan for quenching and waste disposal. Remember that arylhydrazines can be toxic and should be handled with care.

Quality Control & Analytical Methods for Preclinical Batches

To release a batch of this compound for preclinical studies, a comprehensive set of analytical data is required to confirm its identity, purity, and stability.[15]

Analytical Method Purpose Typical Parameters / Expected Results
HPLC (High-Performance Liquid Chromatography) To determine purity and quantify impurities.Column: C18 reversed-phase. Mobile Phase: Gradient of water (with 0.1% TFA or formic acid) and acetonitrile/methanol. Detection: UV at ~220 nm and 280 nm. Result: Purity >98%, with all impurities identified.[14][16]
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identity.Solvent: DMSO-d₆ or CDCl₃. ¹H NMR: Expect characteristic signals for the indole NH proton (>10 ppm), aromatic protons with specific splitting patterns due to fluorine coupling, and methoxy singlet. ¹³C NMR: Confirm the number of unique carbons.[17][18]
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.Method: Electrospray Ionization (ESI) is common. Result: Observe the [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of the target molecule. High-resolution MS (HRMS) should match the calculated elemental formula within 5 ppm.
Karl Fischer Titration To determine water content.Result: Typically <0.5% w/w. High water content can affect stability and accurate weighing for biological assays.[15]
Residual Solvent Analysis (GC-HS) To quantify any remaining solvents from the synthesis and purification.Method: Gas Chromatography with Headspace sampling. Result: Solvents should be below the limits specified by ICH guidelines.

Representative Experimental Protocol (Lab Scale)

This protocol is a representative example based on the Fischer indole synthesis and should be optimized for your specific setup.

Step 1: Hydrazone Formation

  • To a solution of (3-fluoro-6-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL per gram of hydrazine), add sodium acetate (1.1 eq). Stir for 15 minutes at room temperature.

  • Add the desired carbonyl compound (e.g., pyruvic acid, 1.05 eq).

  • Heat the mixture to reflux and monitor by TLC until the starting hydrazine is consumed (typically 1-2 hours).

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrazone.

Step 2: Indolization and Workup

  • Caution: This step can be highly exothermic. Add the crude hydrazone portion-wise to pre-heated polyphosphoric acid (PPA, 10x weight of hydrazone) at 80-90 °C under a nitrogen atmosphere.

  • Stir the viscous mixture mechanically, maintaining the temperature at 90-100 °C. Monitor the reaction progress by TLC (quenching a small aliquot in ice/base and extracting with ethyl acetate).

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to ~60 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 25 °C with an ice bath.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volume of the aqueous layer).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system such as 5% to 30% ethyl acetate in hexanes.[19]

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • For final polishing to preclinical grade, perform a recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

  • Tejedor, D., García-Tellado, F., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Dömling, A., et al. (2021). A multicomponent tetrazolo indole synthesis. Chemical Communications, 57(83), 10831-10834. [Link]

  • Chemeurope.com. (n.d.). Fischer indole synthesis. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Tejedor, D., García-Tellado, F., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate. [Link]

  • Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(15), 5849-5855. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • Chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • RÖMPP. (n.d.). Bischler-Möhlau Indole Synthesis. [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-METHYLINDOLE. Organic Syntheses, 4, 68-70. [Link]

  • Chen, J., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31735-31743. [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Chen, J., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31735-31743. [Link]

  • Smith, G. F. (1963). INDOLE-3-ALDEHYDE. Organic Syntheses, 4, 539-541. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]

  • Langer, E. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. BioProcess International. [Link]

  • Frankenberger, W. T. Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • Hua, Q., et al. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][13]BENZOPYRAN-7-ONE. Journal of Chemical and Pharmaceutical Research. [Link]

  • Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

  • Gribble, G. W. (2016). Bischler Indole Synthesis. Indole Ring Synthesis. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]

  • Tejedor, D., García-Tellado, F., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. PMC. [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). (2022). Preclinical Development Plan: Small Molecule Anti-Infectives. [Link]

  • Chemistry - CSIR NET, GATE, SET & IIT JAM. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • El-Damasy, A. K., et al. (2020). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]

  • Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

  • Midgley, J. M., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228-1236. [Link]

  • Wölfling, J., et al. (2018). Enantioseparation and Racemization of 3-Fluorooxindoles. Molecules, 23(9), 2338. [Link]

  • Guillaumet, G., et al. (2004). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 6(14), 2345-2348. [Link]

Sources

Avoiding degradation of 4-Fluoro-7-methoxy-1H-indole during workup

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Challenges of Workup and Purification

Welcome to the technical support center for 4-Fluoro-7-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar indole derivatives. The electron-rich nature of the indole nucleus, while synthetically useful, also renders it susceptible to degradation under various experimental conditions.[1][2] This resource provides in-depth, troubleshooting-focused guidance to help you anticipate and mitigate stability issues during reaction workup and purification, ensuring the integrity of your compound.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned dark upon addition of an acidic aqueous solution for extraction. What is happening and how can I prevent it?

A: The darkening of your reaction mixture is a common indicator of indole degradation, specifically acid-catalyzed polymerization or decomposition.[3] The indole ring is highly sensitive to strong acids.[1][2] Protonation occurs preferentially at the C3 position, which is approximately 10¹³ times more reactive than benzene, leading to the formation of a reactive indoleninium ion.[1][4] This intermediate can then react with other indole molecules, initiating polymerization and leading to the formation of complex, often colorful, byproducts.

Troubleshooting and Prevention:

  • Avoid Strong Acids: Whenever possible, avoid using strong mineral acids like HCl or H₂SO₄ during the workup.

  • Use a Milder Acidic Wash: If an acidic wash is necessary to remove basic impurities, opt for a weaker acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) or even a dilute solution of a weak organic acid like acetic acid can often suffice without causing significant degradation.

  • Biphasic System with Rapid Separation: If a stronger acid is unavoidable, perform the extraction quickly in a biphasic system at low temperatures (0-5 °C) to minimize the contact time between the indole and the acidic aqueous phase.

  • N-Protection Strategy: For particularly sensitive downstream applications, consider protecting the indole nitrogen. While the N-H is acidic (pKa ≈ 17 in DMSO), protection can prevent unwanted side reactions.[5] Common protecting groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) can stabilize the indole ring, though their introduction and removal add extra steps to the synthesis.[6][7]

Q2: I'm observing multiple spots on my TLC plate after a standard aqueous workup, suggesting my this compound is decomposing. Could this be due to oxidation?

A: Yes, oxidation is a very likely cause of degradation. The electron-rich indole core is easily oxidized, especially in the presence of air (oxygen).[1][8][9] The C2 and C3 positions are particularly susceptible to oxidation, which can lead to the formation of various byproducts, including oxindoles and isatins.[8][9] This process can be accelerated by the presence of light, residual metal catalysts from a previous step, or elevated temperatures during solvent evaporation.

Troubleshooting and Prevention:

  • Work Under an Inert Atmosphere: To minimize contact with atmospheric oxygen, perform the workup and any subsequent steps under an inert atmosphere of nitrogen or argon.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your workup solvents by sparging with an inert gas or by a freeze-pump-thaw cycle can significantly reduce oxidative degradation.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic solvent during extraction and evaporation can help to scavenge free radicals and prevent oxidation.

  • Control Temperature: Avoid excessive heat when concentrating your product solution on a rotary evaporator. It is best to use lower temperatures and a slightly longer evaporation time.

  • Light Protection: Protect your reaction and product solutions from direct light by wrapping flasks in aluminum foil.[10]

Q3: During column chromatography, I'm experiencing significant product loss on the silica gel. Is my indole derivative binding irreversibly or decomposing?

A: Both scenarios are possible and often related. Standard silica gel is slightly acidic, which can lead to the on-column degradation of acid-sensitive compounds like this compound. The acidic silanol groups on the silica surface can catalyze decomposition in a manner similar to an acidic wash. Furthermore, the polar nature of the indole N-H can lead to strong adsorption (tailing) on the column, increasing the residence time and thus the opportunity for degradation.

Troubleshooting and Prevention:

  • Deactivate the Silica Gel: Neutralize the acidity of the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), in your eluent system. This mixture should be used to pack the column and as the mobile phase.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 (for reverse-phase chromatography) if your compound is compatible.

  • Rapid Purification: Aim for a quick purification. A slightly faster flow rate and careful selection of the eluent system to ensure a reasonable Rf value (0.2-0.4) can minimize the time your compound spends on the column.

  • Solvent Choice: Ensure your solvents are of high purity and free from acidic impurities.

Workup & Purification Protocols
Protocol 1: General Mild Aqueous Workup

This protocol is designed to minimize both acidic and oxidative degradation.

  • Quenching: Cool the reaction mixture to room temperature or below (0-5 °C).

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash (Neutral/Mildly Basic): Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Water or brine to remove water-soluble impurities.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (<40 °C).

  • Inert Atmosphere: It is highly recommended to perform these steps under a nitrogen or argon atmosphere.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (containing triethylamine) and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC.

  • Product Isolation: Combine the pure fractions and concentrate under reduced pressure. It may be necessary to remove the residual triethylamine by co-evaporation with a suitable solvent or by a subsequent mild workup.

Visualization of Degradation Pathways

To better understand the challenges, the following diagram illustrates the primary degradation pathways for the indole core.

DegradationPathways cluster_main This compound Stability cluster_acid Acidic Conditions (e.g., HCl) cluster_oxidation Oxidative Conditions (e.g., Air, O₂) Indole This compound Protonation C3 Protonation (Indoleninium Ion Formation) Indole->Protonation H+ Oxidation Oxidation at C2/C3 Indole->Oxidation [O] Polymerization Polymerization (Dark Tars) Protonation->Polymerization Reaction with another indole molecule Oxindole Oxindole/Isatin Derivatives Oxidation->Oxindole

Sources

Method refinement for consistent results in 4-Fluoro-7-methoxy-1H-indole experiments

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for professionals engaged in the synthesis and application of 4-Fluoro-7-methoxy-1H-indole. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure experimental consistency and success.

Introduction: Navigating the Synthesis of this compound

This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds.[1][2] However, its synthesis, particularly with specific substitution patterns like the 4-fluoro and 7-methoxy groups, presents unique challenges. Issues such as low yields, difficult purification, and reaction inconsistencies are common hurdles for researchers.

The electron-donating methoxy group at the 7-position and the electron-withdrawing fluorine at the 4-position create a unique electronic environment that influences the reactivity of the indole core.[2][3] This guide, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive support center to address these challenges directly. We will delve into the mechanistic reasoning behind protocol choices, offer robust troubleshooting strategies, and provide detailed, validated experimental procedures to empower researchers to achieve consistent and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and handling of this compound in a direct question-and-answer format.

Question 1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the primary contributing factors?

Answer: Low yields in the Fischer indole synthesis are a frequent issue and can stem from several factors, especially with substituted precursors.[4][5]

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[4][5] The choice of acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or acetic acid) and the reaction temperature must be empirically optimized for your specific substrates.[5]

  • Purity of Starting Materials: The purity of the (3-fluoro-6-methoxyphenyl)hydrazine and the carbonyl compound is critical. Impurities can introduce competing side reactions that consume starting materials and complicate the reaction mixture.[4] Always verify the purity of your reagents via NMR or melting point analysis before starting.

  • Instability of Intermediates: The hydrazone intermediate formed in the first step can be unstable. Electron-donating groups, like the 7-methoxy group, can sometimes weaken the N-N bond, potentially leading to cleavage as a side reaction rather than the desired cyclization.[4][6][7]

  • Side Reactions: Under acidic conditions, aldehydes and ketones with α-hydrogens are prone to self-condensation (aldol condensation), which reduces the amount of carbonyl compound available for the primary reaction.[5]

Recommended Actions:

  • Optimize Catalyst and Temperature: Perform small-scale trial reactions using different acid catalysts (e.g., PPA, Eaton's reagent, glacial acetic acid) and vary the temperature systematically (e.g., from 80°C to 120°C).

  • Ensure Reagent Purity: Recrystallize or distill starting materials if their purity is questionable.

  • Use an Inert Atmosphere: The indole nucleus can be susceptible to oxidation.[5] Running the reaction under an inert atmosphere like nitrogen or argon can help minimize oxidative decomposition and the formation of colored impurities.

Question 2: I am observing multiple spots on my TLC plate after the reaction, and purification by column chromatography is proving difficult.

Answer: This is a classic challenge, often stemming from incomplete reaction, side-product formation, or product degradation.

  • Incomplete Reaction: If you see a spot corresponding to your starting material, the reaction has not gone to completion. Consider extending the reaction time or increasing the temperature.

  • Regioisomer Formation: If using an unsymmetrical ketone, the formation of regioisomers is a well-known challenge in Fischer indole synthesis.[5] The choice of acid catalyst can significantly influence the product ratio.[5]

  • Co-elution on Silica: Substituted indoles can be challenging to purify. If your product and impurities have very similar Rf values, separation on standard silica gel will be difficult.[8] The presence of the nitrogen atom can lead to tailing on the column.

  • Product Instability: The final this compound product may have limited stability on silica gel, especially if the silica is acidic. This can cause streaking and the appearance of new spots during chromatography.

Recommended Actions:

  • TLC Analysis: Use a combination of different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve better separation on your analytical TLC plate before attempting column chromatography.

  • Modify the Mobile Phase: If tailing is an issue, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to neutralize active sites on the silica gel.

  • Alternative Chromatography: If separation is still poor, consider using a different stationary phase. Reverse-phase (C18) chromatography can be an excellent alternative for purifying polar compounds that are difficult to separate on normal-phase silica.

  • Neutralize Silica: Pre-treating the silica gel with a triethylamine/hexane mixture before packing the column can help minimize on-column degradation of sensitive indole products.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing common issues during the synthesis.

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield purification_issue Purification Issues start->purification_issue check_purity Verify Reagent Purity low_yield->check_purity Cause? optimize_cond Optimize Conditions (Temp, Catalyst) low_yield->optimize_cond Cause? inert_atm Use Inert Atmosphere (N2/Ar) low_yield->inert_atm Cause? improve_tlc Improve TLC Separation purification_issue->improve_tlc Strategy? modify_eluent Modify Eluent purification_issue->modify_eluent Strategy? alt_chrom Alternative Chromatography purification_issue->alt_chrom Strategy? recrystallize Action: Recrystallize/ Distill Reagents check_purity->recrystallize small_scale Action: Run Small-Scale Test Matrix optimize_cond->small_scale rerun_inert Action: Re-run Reaction Under N2/Ar inert_atm->rerun_inert test_solvents Action: Test Multiple Solvent Systems improve_tlc->test_solvents add_tea Action: Add 1% TEA to Eluent modify_eluent->add_tea try_rp Action: Use Reverse Phase (C18) Column alt_chrom->try_rp

Caption: A logical workflow for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: Indole derivatives, especially those with electron-rich methoxy groups, can be sensitive to light, air, and heat.[9] It is recommended to store the compound at low temperatures (e.g., 4°C), protected from light in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation.

Q2: I need to protect the indole nitrogen for a subsequent reaction. Which protecting group is most suitable? A: The choice of an N-protecting group is critical and depends on the downstream reaction conditions.[4]

  • Boc (tert-Butoxycarbonyl): Good for general purposes, stable to many conditions but easily removed with mild to strong acid (e.g., TFA).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Offers robust protection and can be cleaved under acidic conditions or with a fluoride source, providing orthogonality.[1]

  • Sulfonyl (e.g., Benzenesulfonyl): Introduces an electron-withdrawing group that can significantly alter the indole's reactivity.[10] It is very stable but requires specific conditions for removal. The N-sulfonylation itself is a straightforward reaction.[10][11]

A comparative analysis suggests that the choice depends on the planned synthetic sequence, balancing stability with ease of removal.[1]

Q3: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential.

  • ¹H NMR Spectroscopy: This is the primary tool for structural confirmation.[12] You should be able to identify characteristic peaks for the indole protons and the specific shifts caused by the fluoro and methoxy substituents.

  • ¹³C NMR and ¹⁹F NMR: Provide further structural confirmation. ¹⁹F NMR is particularly useful for verifying the presence and environment of the fluorine atom.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): The most common method for determining the purity of the final compound.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should perform small-scale optimizations for their specific setup.

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol is based on the well-established Fischer indole synthesis, adapted for the specific target molecule.[14]

Materials:

  • (3-Fluoro-6-methoxyphenyl)hydrazine hydrochloride

  • Pyruvic acid or Ethyl pyruvate

  • Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (sat. aq. solution)

  • Ethyl Acetate

  • Brine (sat. aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (3-Fluoro-6-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid. Add the carbonyl compound (e.g., pyruvic acid, 1.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Cyclization: Carefully add the cyclizing agent, such as Polyphosphoric Acid (PPA), to the reaction mixture in portions. The mixture will become viscous. Heat the reaction to 90-110°C with vigorous stirring for 2-4 hours. Monitor the formation of the indole product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

Overall Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Work-up cluster_2 Step 3: Purification start_mats Hydrazine HCl + Carbonyl Compound reaction1 Stir in Acetic Acid (Room Temp, 1-2h) start_mats->reaction1 hydrazone Hydrazone Intermediate reaction1->hydrazone reaction2 Add PPA or Eaton's Reagent (Heat, 90-110°C, 2-4h) hydrazone->reaction2 workup Quench on Ice Neutralize (NaHCO3) Extract (EtOAc) reaction2->workup crude_product Crude Product workup->crude_product purification Silica Gel Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: The three-stage workflow for synthesizing the target indole.

Characterization Data

Accurate characterization is essential for validating experimental results. Below is a table of predicted ¹H NMR data based on analogous structures and general principles of NMR spectroscopy.[12]

Proton PositionPredicted Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityNotes
H1 (N-H)8.10 - 8.40br sBroad singlet, position can vary with concentration.
H27.15 - 7.25tTriplet or dd, coupling to H3 and potentially F.
H36.50 - 6.60ddDoublet of doublets, coupling to H2.
H56.80 - 6.90t (d)Triplet or doublet, coupling to H6 and F.
H66.65 - 6.75ddDoublet of doublets, coupling to H5.
OCH₃3.90 - 4.00sSharp singlet for the methoxy group protons.

Note: These are estimated values. Actual shifts may vary. It is crucial to perform full 2D NMR analysis for unambiguous assignment.

References

  • BenchChem. (2025).
  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU.
  • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
  • Peeples, B. O., & You, S. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Peeples, B. O., & You, S. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • University of Rochester. (n.d.). Indoles.
  • BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • BenchChem. (n.d.).
  • Synthesis, reactivity and biological properties of methoxy-activ
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 7-fluoro-4-methoxy-2-methyl-1H-indole(1427366-48-0) 1H NMR.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol. BenchChem.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 7-Methoxy-1H-indole with Benzenesulfonyl Chloride. BenchChem.
  • BenchChem. (2025). Application Note and Protocol for the Scale-up Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole. BenchChem.
  • BenchChem. (2025).
  • MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • GoldBio. (n.d.). 4-Methoxyindole.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated indole derivatives. The unique properties of the fluorine atom, while invaluable for modulating pharmacological activity, introduce significant challenges in NMR spectral interpretation. This guide is structured to address the most common and complex issues encountered during structural elucidation, moving from foundational principles to advanced troubleshooting techniques.

Section 1: Foundational Principles & Common Artifacts

This section addresses the fundamental reasons why fluorinated indole spectra can be challenging and what to look for at the outset.

Q1: Why are the ¹⁹F NMR chemical shifts of my indole derivatives so sensitive to minor structural or environmental changes?

A1: The extreme sensitivity of ¹⁹F chemical shifts stems from fluorine's high electronegativity and the electronic properties of its p-orbitals. Unlike ¹H NMR, where shifts are primarily governed by local diamagnetic shielding, ¹⁹F chemical shifts are dominated by the paramagnetic shielding term, which is highly dependent on the electronic environment. This makes the ¹⁹F nucleus an exquisite reporter on its surroundings.[1][2]

  • Electronic Effects: The indole ring is an electron-rich aromatic system. The position of the fluorine atom (e.g., on the benzene vs. pyrrole ring) and the nature of other substituents dramatically alter the electron density around the fluorine, leading to a wide chemical shift dispersion of over 70 ppm for aromatic fluorides.[1] Electron-withdrawing groups deshield the fluorine nucleus (shift downfield), while electron-donating groups increase shielding (shift upfield).[2]

  • Solvent & Temperature Effects: The local electric fields produced by polar solvent molecules can significantly influence fluorine's electronic environment, altering chemical shifts.[1][2][3] It is crucial to maintain consistent experimental conditions (solvent, concentration, temperature) for reproducible results and to be aware that changing solvents can be a tool to resolve overlapping signals.[3][4] Inconsistent referencing is a major source of irreproducibility in ¹⁹F NMR; internal referencing is strongly recommended.[5]

Q2: My ¹H and ¹³C spectra show complex splitting patterns that don't look like simple doublets or triplets. What is causing this?

A2: This complexity arises from spin-spin coupling between fluorine and other nuclei (¹H and ¹³C). These couplings, denoted as J-couplings, can occur over multiple bonds and even through space.

  • ¹H-¹⁹F Coupling: Protons on the indole ring will couple to the fluorine atom. The magnitude of the coupling constant (JHF) depends on the number of bonds separating the nuclei. Long-range couplings (⁴J and ⁵J) are common.[6] For example, a fluorine at the 5-position will show a large ³J coupling to H4 and H6, a smaller ⁴J coupling to H7, and potentially a ⁵J coupling to H3.

  • ¹³C-¹⁹F Coupling: Carbon atoms also couple strongly with fluorine. The one-bond coupling (¹JCF) is typically very large (240-320 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant.[7][8] This means that in a standard proton-decoupled ¹³C NMR spectrum, a carbon directly attached to fluorine will appear as a large doublet, and nearby carbons will appear as smaller doublets. This can sometimes be mistaken for the presence of extra carbons in the molecule.[7]

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled nuclei is not much larger than their coupling constant, second-order effects (e.g., "roofing") can occur, further complicating the spectra. This is common in aromatic systems where protons are close in chemical shift.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers and solutions to specific problems encountered during spectral analysis.

Q3: I have multiple fluorine substituents on my indole. How can I possibly assign which signal belongs to which fluorine?

A3: This is a classic challenge where 1D NMR is insufficient. A combination of 2D NMR experiments and computational prediction is the most robust strategy.

  • ¹⁹F-¹⁹F COSY: This experiment identifies fluorine atoms that are coupled to each other. It is invaluable for polyfluorinated systems, revealing through-bond or through-space proximity. Cross-peaks in the COSY spectrum connect coupled ¹⁹F signals.[9]

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is the most direct way to link a fluorine atom to the protons it is coupled to. A cross-peak appears between the ¹⁹F chemical shift on one axis and the ¹H chemical shift of its coupling partner on the other axis. This allows you to leverage the more easily assigned proton spectrum to identify the fluorine's position.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): While HETCOR shows through-bond coupling, HOESY reveals through-space proximity (typically < 5 Å).[1] This is exceptionally powerful for fluorinated indoles. For instance, a fluorine at the C4 position may show a HOESY correlation to the proton at the C3 position, confirming its regiochemistry.

  • Computational Prediction: DFT (Density Functional Theory) calculations can predict ¹⁹F chemical shifts with a high degree of accuracy, often with a mean absolute deviation of less than 2.5 ppm.[10][11][12] By comparing the experimentally observed shifts to the computationally predicted shifts for all possible isomers, you can make assignments with high confidence.[10][13]

Q4: I am observing an unusually large coupling constant between a fluorine on the benzene ring and a proton on a sidechain. Is this real?

A4: Yes, this is likely a real phenomenon known as through-space coupling . Unlike traditional through-bond coupling, which is mediated by bonding electrons, through-space coupling occurs when two nuclei are physically close in space, allowing for the overlap of their non-bonding orbitals.[14][15]

  • Mechanism: In indole derivatives, conformational locking or preferential rotamers can bring a fluorine atom into close proximity with a proton on an N-alkyl or C3-substituent sidechain. This spatial proximity can result in a measurable J-coupling, even if they are separated by many bonds.

  • Identification: The definitive way to confirm through-space coupling is with a 2D NOESY or HOESY experiment. If you observe a cross-peak between the two nuclei , it confirms they are close in space, providing strong evidence that the observed coupling is a through-space interaction.[1][14]

Q5: The splitting pattern for a carbon atom in my ¹³C spectrum is a doublet of doublets, but it's only coupled to one fluorine. What's happening?

A5: This indicates the carbon is coupled to the fluorine and also to a proton that is directly attached to it. While proton-decoupled ¹³C spectra are standard, residual ¹³C-¹H coupling can sometimes be observed if the decoupling is inefficient. However, a more likely scenario is that you are observing both ¹³C-¹⁹F and long-range ¹³C-¹H coupling that is not fully removed.

A more powerful experiment is the ¹³C-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation) . This experiment will show correlations between fluorine and carbons that are two or three bonds away, helping to piece together the carbon skeleton around the fluorine atom.[9][16]

Section 3: Experimental Workflows & Protocols

A systematic approach is critical for efficiently analyzing these complex molecules.

Logical Workflow for Spectral Interpretation

The following diagram outlines a robust workflow for tackling the analysis of a novel fluorinated indole derivative.

Caption: A systematic workflow for NMR analysis of fluorinated indoles.

Protocol: ¹H-¹⁹F HETCOR for Assigning F-H Connectivity

This experiment is essential for unambiguously identifying which protons are coupled to which fluorine nuclei.

  • Sample Preparation: Prepare the sample as you would for a standard ¹H or ¹⁹F NMR experiment. Typical concentrations are 5-15 mg in 0.6 mL of deuterated solvent.

  • Acquire 1D Spectra: Obtain high-quality, referenced 1D ¹H and ¹⁹F spectra. Determine the spectral width (in ppm and Hz) for both nuclei.

  • Setup HETCOR Experiment:

    • Use a standard pulse sequence for ¹H-¹⁹F HETCOR (often called hetcorf or similar, check your spectrometer's software library).

    • Set the ¹H spectral width (F2 dimension) to cover all proton signals.

    • Set the ¹⁹F spectral width (F1 dimension) to cover all fluorine signals.

    • The key parameter is the optimization for the coupling constant. For one-bond couplings, this is not relevant, but for long-range correlations, you would optimize for an average long-range JHF (typically 5-10 Hz). For general connectivity, a value optimized for ~145 Hz is a good starting point but modern pulse sequences are often independent of this value.

  • Data Processing & Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • The resulting 2D spectrum will have ¹H shifts on one axis and ¹⁹F shifts on the other.

    • A cross-peak at a specific (δH, δF) coordinate indicates a J-coupling between that proton and that fluorine.

    • By tracing these connections, you can assign fluorine signals based on their coupling to already-assigned protons (e.g., H4, H6, etc., of the indole ring).

Section 4: Data Reference Tables

The following tables provide typical values for chemical shifts and coupling constants. Note that these are approximate and can vary significantly based on substitution, solvent, and temperature.[2][8]

Table 1: Typical ¹⁹F Chemical Shift Ranges for Monofluoroindoles (Referenced to CFCl₃)

Position of FluorineTypical Chemical Shift Range (ppm)Notes
C-4 -120 to -135Often sensitive to N-substitution.
C-5 -115 to -125Generally the most common substitution pattern.
C-6 -118 to -130
C-7 -130 to -145Can be influenced by steric interactions with N-substituents.

Table 2: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (Hz)

Coupling TypeExample (in 5-Fluoroindole)Typical Magnitude (Hz)
¹JCF C5-F5230 - 260
²JCF C4-F5, C6-F515 - 25
³JCF C3a-F5, C7-F55 - 10
³JHF H4-F5, H6-F58 - 11
⁴JHF H7-F5, H3-F52 - 5
⁵JHF H2-F5< 2
Visualizing Coupling Networks

The diagram below illustrates the primary coupling network in a 5-fluoroindole skeleton. Understanding these expected correlations is key to interpreting 2D spectra.

Caption: J-coupling network for a 5-fluoroindole fragment.

References

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2023-01-27).
  • 19F Studies of Solvent and Counterion Effects on Chemical Shift.
  • Fluorine NMR.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - ResearchGate. (2022-02-25).
  • How do I know if my unknown contains a fluorine atom(s)? … Part 2 - ACD/Labs. (2008-04-24).
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH.
  • 19F Coupling Constants Table - Organofluorine / Alfa Chemistry.
  • Computational F-19 NMR. 2. Organic compounds | Request PDF - ResearchGate. (2025-08-30).
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - NIH. (2020-05-25).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (2018-02-22).
  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021-11-15).
  • 19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. (2022-03-30).
  • The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF - ResearchGate. (2025-08-06).
  • Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed. (2018-07-20).
  • Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins | Journal of the American Chemical Society. (2021-11-15).

Sources

Validation & Comparative

A Comparative Guide for Researchers: Evaluating 4-Fluoro-7-methoxy-1H-indole versus 7-methoxy-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative biological evaluation of 4-Fluoro-7-methoxy-1H-indole and its non-fluorinated analog, 7-methoxy-1H-indole. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document leverages established principles in medicinal chemistry and drug discovery to present a robust, scientifically-grounded methodology for their assessment. We will explore the rationale behind such a comparison, provide detailed experimental protocols for a relevant biological assay, and discuss the interpretation of potential outcomes.

Introduction: The Strategic Rationale for Comparison

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products and synthetic drugs.[1] Its versatile scaffold allows for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]

  • The Influence of the 7-Methoxy Group: The methoxy substituent on the indole ring, particularly at the 7-position, is known to enhance electron density and modulate the reactivity of the scaffold.[2][3] This modification can significantly influence a molecule's biological profile, impacting everything from receptor binding to metabolic stability.[4] 7-Methoxy-1H-indole itself has been noted for its anti-inflammatory activity and its ability to inhibit both bacterial and mammalian protein synthesis.[5][6]

  • The Power of Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in modern drug design.[7] Accounting for over 20% of all pharmaceuticals, fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly alter a compound's physicochemical and biological characteristics.[8][9] Strategic fluorination can lead to:

    • Enhanced Potency: By altering electronic properties or forming key hydrogen bonds with target proteins.

    • Improved Pharmacokinetics: By increasing lipophilicity, which can enhance membrane permeability.[7]

    • Increased Metabolic Stability: By blocking sites of oxidative metabolism, thereby extending the compound's half-life.[7]

This guide uses a hypothetical case study to illustrate how the addition of a fluorine atom at the 4-position of 7-methoxy-1H-indole could be expected to impact its biological activity, providing researchers with the tools to conduct and interpret such a comparative analysis.

Section 1: General Synthesis Strategies

The practical evaluation of these compounds begins with their synthesis. Fortunately, numerous methods for constructing methoxy-activated and fluorinated indoles have been reported. The Fischer indole synthesis is a classic and versatile method, but other pathways are also well-established.

A generalized workflow for obtaining the target compounds is outlined below. The synthesis of 7-methoxy-1H-indole can start from commercially available precursors like 2-methoxy-phenylamine.[10] For the fluorinated analog, a suitable starting material would be a precursor like 2-fluoro-4-methoxyaniline.[11]

cluster_0 Synthesis of 7-methoxy-1H-indole cluster_1 Synthesis of this compound A 2-Methoxy-phenylamine (Starting Material) B Formation of Hydrazone A->B C Fischer Indole Cyclization (Acid Catalyst, Heat) B->C D 7-methoxy-1H-indole (Target Compound 1) C->D E 3-Fluoro-6-methoxyphenylhydrazine (Fluorinated Precursor) F Formation of Hydrazone E->F G Fischer Indole Cyclization (Acid Catalyst, Heat) F->G H This compound (Target Compound 2) G->H

Caption: Generalized Synthetic Workflow for Target Indoles.

Section 2: Comparative Biological Evaluation - A Case Study in HIV-1 Inhibition

Given that fluorinated indoles have shown significant promise as antiviral agents, particularly as HIV-1 inhibitors, a relevant and robust assay for comparison is an HIV-1 attachment inhibition assay.[8][12] A 4-fluorinated indole has been reported to be a 50-fold more potent HIV-1 inhibitor than its non-fluorinated counterpart, providing a strong rationale for this line of investigation.[8]

Experimental Rationale

The goal is to determine the half-maximal effective concentration (EC50) for each compound, representing the concentration at which it inhibits 50% of viral activity. A lower EC50 value indicates higher potency. This assay uses a single-cycle infectivity model with a pseudotyped virus, which is a safe and standard method for screening HIV-1 inhibitors.

start Prepare Serial Dilutions of Test Compounds incubate1 Pre-incubate Cells with Compounds (1 hr) start->incubate1 plate Plate HeLa Cells (Host Cell Line) plate->incubate1 infect Infect Cells with HIV-1 Pseudovirus incubate1->infect incubate2 Incubate for 48 hrs infect->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase Activity (Reporter Gene) lyse->measure analyze Calculate EC50 Values (Dose-Response Curve) measure->analyze

Caption: Workflow for the HIV-1 Pseudovirus Inhibition Assay.

Detailed Experimental Protocol: HIV-1 Pseudovirus Infectivity Assay

This protocol is a self-validating system, including controls for baseline viral activity (no compound) and maximal inhibition.

Materials:

  • HeLa cells (or another suitable host cell line, e.g., TZM-bl)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • HIV-1 pseudovirus (e.g., JR-FL strain) expressing a luciferase reporter gene

  • This compound and 7-methoxy-1H-indole, dissolved in DMSO

  • Bright-Glo™ Luciferase Assay System (or equivalent)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Trypsinize and count HeLa cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each compound in DMSO.

    • Perform a serial dilution in culture media to create a range of concentrations (e.g., from 100 µM to 0.01 nM). Ensure the final DMSO concentration is ≤0.5% in all wells to avoid solvent toxicity.

  • Treatment and Infection:

    • Remove the old media from the plated cells.

    • Add 50 µL of the diluted compounds to the respective wells. Include "virus only" control wells (media with 0.5% DMSO) and "cells only" control wells (no virus, no compound).

    • Pre-incubate the plate at 37°C for 1 hour.

    • Add 50 µL of HIV-1 pseudovirus solution to all wells except the "cells only" controls.

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • After incubation, remove the supernatant from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Add the luciferase substrate to each well.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from the "cells only" control.

    • Normalize the data by setting the "virus only" control to 100% infectivity.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each compound.

Section 3: Illustrative Data and Interpretation

The following table presents hypothetical, yet plausible, data from the assay described above. This data is for illustrative purposes to guide researchers in their interpretation.

CompoundStructureEC50 (nM) [Illustrative]
7-methoxy-1H-indole (Non-Fluorinated Analog)153 nM
This compound (Fluorinated Analog)7 nM
Interpreting the Results

In this illustrative example, the introduction of a fluorine atom at the 4-position results in an approximately 22-fold increase in potency (153 nM vs. 7 nM). This is a significant enhancement and aligns with observations for other fluorinated indole series.[8]

Causality and Mechanistic Insights:

  • Altered Electronics and pKa: The highly electronegative fluorine atom acts as an electron-withdrawing group, which can lower the pKa of the indole N-H proton. This change in acidity can influence the molecule's ability to form critical hydrogen bonds with amino acid residues (e.g., asparagine, glutamine) in the viral protein's binding pocket.

  • Favorable Protein-Ligand Interactions: A fluorine atom can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, creating a more stable binding complex than a C-H bond could.

  • Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for a better fit within the target's binding site.

Section 4: Next Steps in the Drug Discovery Cascade

Identifying a potent hit like the hypothetical this compound is an early but crucial step. The subsequent stages are designed to build a comprehensive profile of the compound's drug-like properties.

A Primary Assay Hit (e.g., EC50 < 50 nM) B Cytotoxicity Assay (Determine Therapeutic Index) A->B C Metabolic Stability Assay (Human Liver Microsomes) B->C If non-toxic D Permeability Assay (e.g., Caco-2) C->D If stable E In Vivo PK Studies (e.g., Mouse Model) D->E If permeable F Lead Optimization (Further SAR) E->F Analyze exposure

Caption: A Simplified Drug Discovery Progression Funnel.

  • Cytotoxicity Assays: It is essential to determine if the compound's antiviral activity is due to specific inhibition or general toxicity. This is done by measuring the CC50 (50% cytotoxic concentration) in the same cell line. A high therapeutic index (CC50 / EC50) is desirable.

  • Pharmacokinetic (ADME) Profiling:

    • Metabolic Stability: Incubating the compound with human liver microsomes can predict its susceptibility to Phase I metabolism. The C-F bond is significantly stronger than a C-H bond, often making fluorinated compounds more resistant to metabolic degradation, a key hypothesis to test.[7]

    • Permeability: Assays like the Caco-2 permeability assay can predict a compound's potential for oral absorption.

Conclusion

The strategic incorporation of fluorine into a biologically active scaffold like 7-methoxy-1H-indole represents a powerful and validated approach in medicinal chemistry. By replacing a hydrogen atom with fluorine, researchers can profoundly enhance a molecule's potency and improve its drug-like properties. This guide provides a methodological blueprint for conducting a direct, head-to-head comparison of this compound and its non-fluorinated parent. Through rigorous and well-controlled biological assays, researchers can quantify the impact of this single atomic substitution, paving the way for the development of more effective therapeutic agents.

References

  • Sengul, I. F., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

  • Ho, T. F., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. PubMed. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved from [Link]

  • Novotna, A., et al. (2019). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed Central. Retrieved from [Link]

  • ULAKBİM. (n.d.). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

  • Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Retrieved from [Link]

  • LookChem. (n.d.). 7-Methoxy-1H-indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. Retrieved from [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • Dua, R. K., et al. (1993). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed. Retrieved from [Link]

  • Leimgruber, W., & Batcho, A. D. (1981). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. Retrieved from [Link]

  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Retrieved from [Link]

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. Retrieved from [Link]

Sources

The Strategic Placement of Fluorine: A Comparative Efficacy Guide to 4-Fluoro vs. 7-Fluoro Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Positional Isomerism in Fluorinated Indole Scaffolds

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, prized for its ability to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Within the privileged indole nucleus, the precise placement of this highly electronegative atom can dramatically alter biological activity. This guide provides a comprehensive comparison of the efficacy of 4-fluoro and 7-fluoro indole derivatives, synthesizing available experimental data to illuminate the subtle yet critical impact of positional isomerism on therapeutic potential.

The Influence of Fluorine Placement: A Tale of Two Isomers

The benzene ring of the indole scaffold offers several positions for substitution, with the 4- and 7-positions being of particular interest due to their distinct electronic and steric environments. Fluorination at the 4-position places the substituent in proximity to the pyrrole nitrogen, potentially influencing hydrogen bonding and overall electron distribution. In contrast, the 7-position is more sterically accessible and its fluorination can impact interactions with different regions of a target protein's binding pocket.

Comparative Efficacy Across Therapeutic Areas

Direct head-to-head comparisons of 4-fluoro and 7-fluoro indole derivatives are not abundant in the literature, yet existing studies provide compelling evidence of their differential effects.

Antivirulence Activity Against Pseudomonas aeruginosa

An intriguing example of the divergent activities of these isomers is seen in their ability to combat bacterial virulence. In a study investigating the inhibition of biofilm formation and hemolysis in Pseudomonas aeruginosa, 7-fluoroindole (7-FI) was identified as a potent antivirulence agent.[1][2] The study screened thirty-one indole derivatives and found that 7-FI significantly inhibited biofilm formation and blood hemolysis without suppressing the growth of planktonic cells.[1][2] Notably, while 4-fluoroindole (4-FI) also reduced hemolytic activity, its effect on biofilm formation was less potent than that of 7-FI.[3] This suggests that the 7-position is more critical for disrupting the specific pathways involved in P. aeruginosa biofilm formation.

Modulation of the Serotonergic System

The serotonergic system is a key target for many indole-based therapeutics. A comparative study of fluorinated 5,6-dihydroxytryptamine (5,6-DHT) derivatives, neurotoxins that target serotonin neurons, revealed significant differences between the 4-fluoro and 7-fluoro analogs.[4] Both 4-fluoro-5,6-DHT and 7-fluoro-5,6-DHT exhibited surprisingly higher affinity for the serotonergic uptake system in neuroblastoma cells compared to the non-fluorinated parent compound.[4] Specifically, the 4-fluoro derivative showed a 32-fold higher affinity, while the 7-fluoro derivative had a 23-fold higher affinity.[4] This highlights that while both positional isomers can enhance binding, the 4-position appears to be slightly more favorable for this particular interaction.

Physicochemically, the study also found that both fluorinated derivatives displayed increased phenol acidities and a decreased potential for oxidation compared to 5,6-DHT, properties that can influence their stability and reactivity in a biological system.[4]

Structure-Activity Relationship (SAR) Insights

The observed differences in efficacy can be attributed to the distinct ways in which the fluorine atom at the 4- and 7-positions influences the molecule's interaction with its biological target.

  • 4-Fluoro Substitution: The proximity of the fluorine atom to the indole nitrogen can alter the pKa of the N-H bond, potentially affecting its ability to act as a hydrogen bond donor. This can be a critical factor in binding to targets where this interaction is crucial.

  • 7-Fluoro Substitution: Fluorination at the 7-position can modulate the lipophilicity and steric profile of that region of the molecule. This can lead to enhanced van der Waals interactions or prevent steric clashes within a binding pocket, ultimately influencing binding affinity and selectivity.

The following diagram illustrates the key structural differences between 4-fluoroindole and 7-fluoroindole.

Caption: Chemical structures of 4-fluoroindole and 7-fluoroindole.

Data Summary: A Head-to-Head Comparison

To facilitate a clear comparison, the following table summarizes the available quantitative data for 4-fluoro and 7-fluoro indole derivatives.

Biological Target/Activity4-Fluoro Derivative7-Fluoro DerivativeKey FindingsReference
Antivirulence (P. aeruginosa) Less potent in inhibiting biofilm formationPotent inhibitor of biofilm formation and hemolysis7-position is more critical for antibiofilm activity.[1][2][3]
Serotonergic Uptake 32-fold higher affinity than 5,6-DHT23-fold higher affinity than 5,6-DHTBoth isomers enhance affinity, with the 4-position being slightly more favorable.[4]
Physicochemical Properties Increased phenol acidity, decreased oxidation potentialIncreased phenol acidity, decreased oxidation potentialFluorination at both positions alters key chemical properties.[4]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the reproducibility and validity of findings, it is imperative to follow robust experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the evaluation of fluorinated indole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[5]

Materials:

  • Test Compounds (4-fluoro and 7-fluoro indole derivatives)

  • Recombinant Protein Kinase

  • Specific Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl Sulfoxide (DMSO)

  • Known Kinase Inhibitor (Positive Control)

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, Opaque 384-well Microplates

  • Multichannel Pipette

  • Luminometer Plate Reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.

    • Add the master mix to all wells of the assay plate.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add the luminescence-based detection reagent (e.g., Kinase-Glo® reagent) to all wells.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence in each well using a luminometer plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Setup Plate Compounds & Controls Compound_Prep->Plate_Setup Add_Kinase_Substrate Add Kinase/Substrate Mix Plate_Setup->Add_Kinase_Substrate Add_ATP Initiate with ATP Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Add_Detection_Reagent Add Detection Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate Add_Detection_Reagent->Incubate_Detection Read_Plate Read Luminescence Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Antiviral Assay (Plaque Reduction Assay)

This protocol describes a classic method for determining the antiviral efficacy of compounds by measuring the reduction in viral plaques.[6]

Materials:

  • Test Compounds (4-fluoro and 7-fluoro indole derivatives)

  • Virus Stock of known titer

  • Host Cell Line susceptible to the virus

  • Cell Culture Medium

  • Fetal Bovine Serum (FBS)

  • Agarose or Methylcellulose for overlay

  • Crystal Violet Staining Solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection:

    • When the cells are confluent, remove the growth medium.

    • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Adsorb the virus for 1 hour at 37°C.

  • Treatment:

    • After the adsorption period, remove the viral inoculum.

    • Add the different concentrations of the test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay:

    • Prepare an overlay medium containing cell culture medium and a solidifying agent like agarose or methylcellulose.

    • Add the overlay to each well. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 (the concentration of the compound that reduces the number of plaques by 50%).

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Plaque Formation cluster_analysis Analysis Seed_Cells Seed Host Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Prepare_Compounds Prepare Compound Dilutions Treat_Cells Add Test Compounds Prepare_Compounds->Treat_Cells Infect_Cells->Treat_Cells Add_Overlay Add Overlay Medium Treat_Cells->Add_Overlay Incubate_Plates Incubate for Plaque Formation Add_Overlay->Incubate_Plates Stain_Plates Fix and Stain Plaques Incubate_Plates->Stain_Plates Count_Plaques Count Plaques Stain_Plates->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Caption: Workflow for a plaque reduction antiviral assay.

Conclusion: Guiding Future Drug Design

The strategic placement of a single fluorine atom on the indole ring can have profound consequences for the biological activity of a molecule. The available evidence, though limited to specific therapeutic areas, clearly demonstrates that 4-fluoro and 7-fluoro indole derivatives possess distinct efficacy profiles. The 7-fluoro isomer shows superior activity in inhibiting P. aeruginosa biofilms, while the 4-fluoro analog exhibits a slightly higher affinity for the serotonin transporter.

These findings underscore the importance of synthesizing and evaluating positional isomers in parallel during the lead optimization phase of drug discovery. A deeper understanding of the structure-activity relationships of these fluorinated indoles will undoubtedly pave the way for the rational design of more potent and selective therapeutics. Further head-to-head comparative studies across a wider range of biological targets are warranted to fully elucidate the therapeutic potential of these versatile scaffolds.

References

  • Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 30-37.
  • Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. PubMed, 22260433.
  • Adham, N., et al. (1993). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. PubMed, 8221881.
  • Tai, C. J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE (Journal of Visualized Experiments), (185), e63124.
  • Kawase, M., et al. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8), 2204-2211.
  • Faleye, A. C., et al. (2024). Effects of 6-fluoroindole, 7-methylindole, and indole on the...
  • Staroń, J., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI.
  • Agostini, F., et al. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 13, 1003117.
  • Tan, C. W., et al. (2023). A strategy for evaluating potential antiviral resistance to small molecule drugs and application to SARS-CoV-2.
  • Establishing SOPs for in vitro evaluation of antiviral activity against SARS-CoV-2. (2020). Zenodo.
  • Kula, J., & Nitsche, C. (2020). In vitro methods for testing antiviral drugs. Future Virology, 15(10), 661-678.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-7-methoxy-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a multitude of biologically active compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a particularly promising class of indole derivatives: those substituted with a fluorine atom at the 4-position and a methoxy group at the 7-position of the indole ring. While direct, comprehensive comparative studies on this specific scaffold are nascent, this guide synthesizes available data from related indole derivatives to elucidate the anticipated impact of these substitutions on biological activity. We will explore the nuanced roles of these functional groups, their influence on physicochemical properties, and their potential to modulate interactions with various biological targets, including protein kinases.

The Strategic Importance of the 4-Fluoro-7-methoxy-1H-indole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry due to its ability to mimic peptide structures and interact with a wide array of biological targets.[1][2] The introduction of specific substituents onto the indole ring is a key strategy for fine-tuning the pharmacological profile of these molecules. The 4-fluoro and 7-methoxy substitution pattern is of particular interest for several reasons:

  • Modulation of Physicochemical Properties: The fluorine atom at the 4-position is a bioisostere of a hydrogen atom but introduces significant changes in the molecule's electronic properties. Its high electronegativity can alter the pKa of the indole nitrogen and influence hydrogen bonding capabilities. Fluorine substitution is a well-established strategy to block metabolic hotspots, thereby enhancing metabolic stability and oral bioavailability.[3] The methoxy group at the 7-position, being an electron-donating group, can also modulate the electron density of the indole ring and participate in hydrogen bonding, which can be crucial for target binding.

  • Potential for Enhanced Biological Activity: The strategic placement of these substituents can lead to improved potency and selectivity for various biological targets. For instance, fluorinated indoles have shown significant potential as antiviral and anticancer agents.[4][5] Methoxy-substituted indoles have also been extensively studied for their diverse biological activities.[6] The combination of these two groups on the same scaffold presents an opportunity to synergize their individual advantages.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various established synthetic routes for indoles, such as the Fischer indole synthesis. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

A common starting material for this synthesis is 2-fluoro-5-methoxyaniline.

Step 1: Diazotization of 2-fluoro-5-methoxyaniline

  • Dissolve 2-fluoro-5-methoxyaniline in a suitable acidic medium (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization (Fischer Indole Synthesis)

  • In a separate flask, prepare a solution of a suitable ketone or aldehyde (e.g., pyruvate) and a reducing agent (e.g., sodium sulfite) in an appropriate solvent.

  • Slowly add the freshly prepared diazonium salt solution to this mixture.

  • The reaction is typically stirred at room temperature or gently heated to promote the cyclization and formation of the indole ring.

  • The resulting product is then extracted and purified using standard techniques like column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 2-fluoro-5-methoxyaniline 2-fluoro-5-methoxyaniline Diazotization Diazotization 2-fluoro-5-methoxyaniline->Diazotization Sodium_Nitrite Sodium_Nitrite Sodium_Nitrite->Diazotization Ketone_Aldehyde Ketone_Aldehyde Reductive_Cyclization Reductive_Cyclization Ketone_Aldehyde->Reductive_Cyclization Reducing_Agent Reducing_Agent Reducing_Agent->Reductive_Cyclization Diazotization->Reductive_Cyclization This compound This compound Reductive_Cyclization->this compound

Synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of other substituents on the indole core. The following sections provide a comparative analysis based on available data for related indole compounds.

Impact on Kinase Inhibition

Indole derivatives are a well-established class of kinase inhibitors, with several approved drugs featuring this scaffold.[7] The 4-fluoro and 7-methoxy substitutions can significantly influence their kinase inhibitory profile.

  • Role of the 4-Fluoro Group: The fluorine atom at the C4 position can enhance binding affinity to the kinase active site through favorable electrostatic interactions. Its electron-withdrawing nature can also influence the hydrogen-bonding capacity of the indole N-H, which is often a key interaction with the hinge region of the kinase. Studies on fluorinated indole derivatives have shown that the position of the fluorine atom is critical for activity and selectivity.[4]

  • Role of the 7-Methoxy Group: The methoxy group at the C7 position can act as a hydrogen bond acceptor and its bulk can influence the orientation of the molecule within the binding pocket. Depending on the target kinase, this group can either be beneficial or detrimental to activity. For instance, in some cases, a hydroxyl group at this position is more active than a methoxy group, suggesting the importance of a hydrogen bond donor.

Table 1: Comparative Kinase Inhibition Data for Representative Indole Derivatives

Compound IDIndole SubstitutionsTarget KinaseIC50 (nM)Reference
A 5-FluoroEGFR1026[8]
B 6-Methoxy--[9]
C 4-Fluoro, 7-CarboxamideHIV-1 RT0.29[4]
D 7-AzaindoleROCKPotent[7]

Note: Data for the exact this compound scaffold is limited. This table presents data from related compounds to infer potential activity.

SAR_Kinase_Inhibition Indole_Core Indole_Core Kinase_Activity Kinase_Activity Indole_Core->Kinase_Activity Influences 4-Fluoro 4-Fluoro 4-Fluoro->Indole_Core Modulates electronics 7-Methoxy 7-Methoxy 7-Methoxy->Indole_Core H-bond acceptor

Key SAR features for kinase inhibition.
Cytotoxicity and Anticancer Activity

Indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10] The evaluation of cytotoxicity is a crucial step in the development of new anticancer agents.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][11]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Comparative Cytotoxicity Data for Indole Derivatives

Compound IDIndole SubstitutionsCell LineIC50 (µM)Reference
1c Hydroxy-substitutedHeLa0.50[10]
1c Hydroxy-substitutedMCF-70.55[10]
26a 4-Fluoro-5,6-dihydroxyNeuroblastoma N-2a117[12]
26b 7-Fluoro-5,6-dihydroxyNeuroblastoma N-2a-[12]

Note: This table illustrates the cytotoxic potential of related indole structures.

Discussion and Future Perspectives

The analysis of the structure-activity relationships of 4-fluoro- and 7-methoxy-substituted indoles, based on the available literature, suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents. The fluorine atom at the 4-position is expected to enhance metabolic stability and potentially increase binding affinity through specific electronic interactions. The 7-methoxy group can provide a crucial hydrogen bond accepting point and influence the overall conformation of the molecule.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at other positions of the indole ring. This would allow for a more comprehensive understanding of the SAR and the identification of lead compounds with optimal potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. In particular, exploring substitutions at the C2, C3, and N1 positions is likely to yield valuable insights.

Conclusion

This guide has provided a comparative overview of the structure-activity relationship of this compound derivatives by synthesizing data from related indole compounds. The strategic incorporation of a 4-fluoro and a 7-methoxy group onto the indole scaffold is a promising strategy for the development of new drug candidates with improved pharmacological profiles. The detailed experimental protocols and SAR insights presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.

References

  • Frontiers in Chemistry. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • ScienceDirect. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. [Link]

  • MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. [Link]

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • PubMed Central (PMC). (n.d.). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. [Link]

  • PubMed Central (PMC). (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • PubMed. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. [Link]

  • ResearchGate. (2014). Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. (2024). Substituted indole derivatives as UNC-51-like kinase 1 inhibitors: Design, synthesis and anti-hepatocellular carcinoma activity. [Link]

  • Johns Hopkins University. (2011). 3-Substitued indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. [Link]

  • PubMed Central (PMC). (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. [Link]

  • PubMed Central (PMC). (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. [Link]

  • PubMed. (2017). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. [Link]

  • Olgen. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. [Link]

  • ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]

  • PubMed Central (PMC). (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

  • ScienceDirect. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

  • LookChem. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. [Link]

  • ACS Publications. (2007). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. [Link]

Sources

A Comparative Analysis of 4-Methoxyindole and 7-Methoxyindole Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Positional Isomerism in Indole Bioactivity

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters to potent therapeutics. The introduction of a simple methoxy group to this privileged structure can dramatically alter its physicochemical properties and, consequently, its biological activity. The position of this methoxy group is a critical determinant of the molecule's interaction with biological targets. This guide provides a detailed comparative analysis of two such positional isomers: 4-methoxyindole and 7-methoxyindole. While structurally similar, these molecules exhibit distinct bioactivity profiles, offering unique opportunities for drug discovery and development.

This guide will delve into a direct comparative study on their effects on the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and immune response. Furthermore, we will synthesize findings from various studies to provide a broader comparison of their potential neuroprotective, antioxidant, and anti-inflammatory properties. This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties: A Foundation for Bioactivity

The seemingly minor shift of the methoxy group from the 4-position to the 7-position on the indole ring influences the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation. These subtle changes have profound implications for how each isomer interacts with protein binding pockets.

Property4-Methoxyindole7-Methoxyindole
Molecular Formula C₉H₉NOC₉H₉NO
Molecular Weight 147.17 g/mol [1]147.17 g/mol
Appearance White to off-white crystalline powder[2]Pale yellow to brown liquid or solid[3]
CAS Number 4837-90-5[1]3189-22-8[4]

Comparative Bioactivity: A Tale of Two Isomers

While both 4-methoxyindole and 7-methoxyindole are explored for their therapeutic potential in areas like neurology and oncology, their mechanisms of action and potency can differ significantly.[4][5]

Aryl Hydrocarbon Receptor (AhR) Modulation: A Clear Divergence

A pivotal study directly comparing a range of methylated and methoxylated indoles has provided the most definitive comparative data on the bioactivity of 4- and 7-methoxyindole.[6] This research identified these indoles as ligands for the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and cell cycle control.[6]

The study revealed a clear distinction in their ability to activate AhR. 7-Methoxyindole was identified as a potent agonist of the AhR , exhibiting a relative efficacy of 80% compared to the prototypical AhR ligand, 2,3,7,8-tetrachlorodibenzodioxin (TCDD). In contrast, 4-methoxyindole was not among the most effective AhR agonists identified in this study.[6] This finding underscores the critical role of the methoxy group's position in determining the molecule's interaction with and activation of this important receptor.

Molecular modeling from the same study suggests that agonists and antagonists of AhR likely share the same binding pocket but adopt unique binding modes that dictate their activity.[6]

Table 1: Comparative AhR Agonist Activity

CompoundRelative Efficacy (Emax vs. 5 nM TCDD)Reference
7-Methoxyindole 80%[6]
4-Methoxyindole Not reported as a top agonist[6]
Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-MeO-Indole 7-MeO-Indole AhR_complex Inactive AhR Complex 7-MeO-Indole->AhR_complex Binding AhR AhR Hsp90 Hsp90 XAP2 XAP2 ARNT ARNT AhR_complex:f0->AhR AhR_complex:f1->Hsp90 AhR_complex:f2->XAP2 AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT AhR_ARNT:f0->AhR AhR_ARNT:f1->ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene Target Gene (e.g., CYP1A1) XRE->Gene Transcription AhR_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis A Seed AZ-AHR cells in 96-well plate B Incubate overnight A->B C Add varying concentrations of 4-MeO-Indole, 7-MeO-Indole, TCDD, and vehicle B->C D Incubate for 24 hours C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G H Normalize data G->H I Plot dose-response curve and calculate EC50 H->I

Caption: Workflow for the Aryl Hydrocarbon Receptor reporter gene assay.

Antioxidant Activity Assessment (DPPH Assay)

This assay measures the free radical scavenging capacity of a compound.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
  • Prepare serial dilutions of 4-methoxyindole, 7-methoxyindole, and a standard antioxidant (e.g., ascorbic acid) in methanol.

2. Assay Procedure:

  • In a 96-well plate, add the test compounds and the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH scavenging activity for each concentration.
  • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay in Macrophages)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in appropriate media.
  • Seed the cells in a 96-well plate and allow them to adhere.
  • Pre-treat the cells with different concentrations of 4-methoxyindole, 7-methoxyindole, or a positive control (e.g., dexamethasone) for 1-2 hours.
  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

2. Nitric Oxide Measurement (Griess Assay):

  • Collect the cell culture supernatant.
  • Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
  • Incubate at room temperature for 10-15 minutes.
  • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

3. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

The comparative analysis of 4-methoxyindole and 7-methoxyindole reveals the profound impact of positional isomerism on bioactivity. The clear divergence in their ability to activate the Aryl Hydrocarbon Receptor, with 7-methoxyindole acting as a potent agonist, provides a strong foundation for further investigation into their distinct pharmacological profiles.

While both isomers show promise in the realms of neuroprotection, antioxidation, and anti-inflammation, a lack of direct comparative studies necessitates a more nuanced interpretation of their potential in these areas. The differential AhR activation may hold the key to understanding these differences.

Future research should focus on:

  • Direct, side-by-side comparative studies of 4- and 7-methoxyindole across a range of bioassays to quantify their relative potencies and efficacies.

  • Elucidation of the downstream effects of their differential AhR modulation in relevant cell types (e.g., neurons, microglia, immune cells).

  • In vivo studies to assess their comparative pharmacokinetics, safety, and efficacy in animal models of neurological and inflammatory diseases.

By systematically exploring the structure-activity relationships of these and other methoxyindole isomers, the scientific community can unlock their full therapeutic potential and pave the way for the development of novel, highly targeted therapeutics.

References

  • Pauk, N., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 46(6), 874-883.
  • PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 7-Methoxyindole. Retrieved from [Link]

  • Spurná, K., et al. (2015). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. International Journal of Oncology, 47(5), 1837-1845.
  • ChemBK. (2024). 7-methoxy indole. Retrieved from [Link]

Sources

Validating Target Engagement: A Comparative Guide to Quantifying the Binding Affinity of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation, a critical step of which is the accurate determination of its binding affinity to the intended biological target. This guide provides a comprehensive overview of key biophysical techniques for validating and quantifying the binding affinity of a novel small molecule, exemplified by the hypothetical compound 4-Fluoro-7-methoxy-1H-indole.

As a Senior Application Scientist, this document is structured to not only detail the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to your binding affinity studies. We will delve into the core principles of widely adopted methods, compare their strengths and weaknesses, and provide actionable protocols to empower your research.

The Central Challenge: Quantifying Molecular Recognition

The efficacy of any small molecule inhibitor or modulator is fundamentally linked to its ability to recognize and bind to its target protein with appropriate specificity and affinity. Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a single biomolecule (e.g., a protein) and its ligand (e.g., our compound of interest). A lower Kd value signifies a stronger binding interaction.

The selection of an appropriate assay for determining binding affinity is a critical decision that can significantly impact the quality and interpretation of your data. The ideal method should be sensitive, reproducible, and provide a comprehensive thermodynamic and kinetic profile of the interaction.

A Comparative Analysis of Key Binding Affinity Assays

Here, we compare three gold-standard techniques for the characterization of protein-ligand interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each method offers unique advantages and is suited for different experimental contexts.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Measures changes in refractive index near a sensor surface upon binding.[1][2][3]Measures the heat released or absorbed during a binding event.[4][5][6][7]Measures the change in polarization of fluorescent light from a labeled molecule upon binding.[8][9][10]
Key Parameters Kd, kon (association rate), koff (dissociation rate)[1][11]Kd, ΔH (enthalpy), n (stoichiometry), ΔS (entropy)[4][5][7]Kd, IC50 (in competition assays)[12]
Labeling Requirement Label-free (one binding partner is immobilized)[1][2]Label-free (both partners in solution)[4][5][13]Requires a fluorescent label on one of the binding partners.[8][9]
Sample Consumption Low (micrograms of protein)High (milligrams of protein)Low (nanograms of fluorescent probe)
Throughput Medium to HighLow to MediumHigh
Strengths Real-time kinetics, high sensitivity, label-free.[2][14]Provides a complete thermodynamic profile, "gold standard" for affinity.[6][7]Homogeneous assay, high throughput, suitable for screening.[8][12]
Limitations Immobilization can affect protein activity, potential for mass transport artifacts.High sample consumption, sensitive to buffer mismatches.[13]Requires a suitable fluorescent probe, potential for interference from fluorescent compounds.

Experimental Workflow and Protocols

To provide a practical framework, we outline the step-by-step methodologies for each technique, using the hypothetical interaction between this compound and a target protein as our model system.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[1][2] It allows for the determination of both equilibrium (Kd) and kinetic (kon, koff) binding parameters.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Protein Prepare Target Protein Solution Immobilize Immobilize Target Protein on Sensor Chip Prep_Protein->Immobilize Prep_Ligand Prepare this compound (Analyte) Dilution Series Inject_Analyte Inject Analyte Series (Association) Prep_Ligand->Inject_Analyte Prep_Buffer Prepare Running Buffer Prep_Buffer->Inject_Analyte Inject_Buffer Inject Running Buffer (Dissociation) Prep_Buffer->Inject_Buffer Immobilize->Inject_Analyte Flow Cell Inject_Analyte->Inject_Buffer Regenerate Regenerate Sensor Surface Inject_Buffer->Regenerate Generate_Sensorgram Generate Sensorgram Inject_Buffer->Generate_Sensorgram Regenerate->Inject_Analyte Next Cycle Fit_Data Fit Data to Binding Model Generate_Sensorgram->Fit_Data Determine_Parameters Determine Kd, kon, koff Fit_Data->Determine_Parameters

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Step-by-Step Protocol:

  • Protein Immobilization: Covalently attach the purified target protein to the surface of a sensor chip. A reference flow cell without the protein should be used for background subtraction.[3]

  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

  • Association: Inject the different concentrations of the analyte over the sensor surface at a constant flow rate and monitor the change in resonance units (RU) in real-time.

  • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as the analyte dissociates from the immobilized protein.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic and affinity constants.[2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic signature of the interaction.[4][5][6] It is considered the gold standard for determining binding affinity in solution.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Protein Prepare Target Protein in Cell Titration Inject Ligand into Protein Solution in Increments Prep_Protein->Titration Prep_Ligand Prepare this compound in Syringe Prep_Ligand->Titration Match_Buffer Ensure Identical Buffer Conditions Match_Buffer->Prep_Protein Match_Buffer->Prep_Ligand Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Generate_Thermogram Generate Titration Curve (Thermogram) Measure_Heat->Generate_Thermogram Fit_Data Fit Data to Binding Isotherm Generate_Thermogram->Fit_Data Determine_Parameters Determine Kd, ΔH, n, ΔS Fit_Data->Determine_Parameters

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the target protein solution in the sample cell and the this compound solution in the titration syringe. It is crucial that both solutions are in identical, well-matched buffers to minimize heats of dilution.[13]

  • Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur after each injection.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[4][7]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9] It is a homogeneous assay, making it well-suited for high-throughput screening.

FP_Workflow cluster_prep Preparation cluster_exp Experiment (Competition Assay) cluster_analysis Data Analysis Prep_Probe Synthesize/Obtain Fluorescently Labeled Ligand (Probe) Incubate Incubate Protein, Probe, and Competitor in Microplate Prep_Probe->Incubate Prep_Protein Prepare Target Protein Solution Prep_Protein->Incubate Prep_Competitor Prepare this compound (Competitor) Dilution Series Prep_Competitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. Competitor Concentration Measure_FP->Plot_Data Fit_Curve Fit Data to a Competition Binding Model Plot_Data->Fit_Curve Determine_IC50_Ki Determine IC50 and Ki Fit_Curve->Determine_IC50_Ki

Sources

A Technical Guide to Investigating the Cross-Reactivity of 4-Fluoro-7-methoxy-1H-indole: A Comparative Framework for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's selectivity is a cornerstone of successful therapeutic development. This guide provides an in-depth technical framework for conducting cross-reactivity studies on the novel compound, 4-Fluoro-7-methoxy-1H-indole. While direct biological data for this specific molecule is not extensively available in public literature, its structural motifs—a substituted indole core—are prevalent in a multitude of bioactive agents, particularly kinase inhibitors and serotonin receptor modulators.[1][2][3]

This document, therefore, serves as a comprehensive roadmap for a proactive and robust investigation into the potential off-target interactions of this compound. By leveraging established methodologies and drawing parallels from structurally related compounds, we present a logical and scientifically rigorous approach to de-risking this promising molecule for further development.

The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] However, this versatility also presents a challenge: the potential for a single compound to interact with multiple, often structurally related, biological targets. Such off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or even therapeutically beneficial polypharmacology.[4] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of preclinical safety assessment and a predictor of clinical success.[5][6][7][8]

For this compound, the presence of the fluorinated and methoxylated indole ring system suggests two primary, high-priority target classes for initial cross-reactivity screening:

  • Protein Kinases: The human kinome consists of over 500 enzymes that are critical regulators of cellular processes.[9] The ATP-binding site of many kinases can accommodate indole-based ligands, making this class of enzymes a frequent source of off-target effects for such compounds.[2][10]

  • Serotonin (5-HT) Receptors: Substituted tryptamines, which share the indole core, are well-known modulators of serotonin receptors.[11][12] The structural similarity of this compound to these compounds warrants a thorough investigation of its potential activity at various 5-HT receptor subtypes.

A Phased Approach to Cross-Reactivity Investigation

We propose a tiered approach to the cross-reactivity profiling of this compound, beginning with broad screening and progressing to more focused, quantitative assessments.

Caption: Proposed workflow for cross-reactivity studies.

Phase 1: Broad Panel Screening for Initial Hit Identification

The initial step involves screening this compound at a single, high concentration (e.g., 10 µM) against a broad panel of kinases and G-protein coupled receptors (GPCRs). This provides a cost-effective and rapid method to identify potential off-target "hits." Several commercial vendors offer such services, providing access to hundreds of validated assays.[5][6][13]

Recommended Panels:

  • Kinase Profiling Panel: A comprehensive panel covering a diverse range of the human kinome (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase Assays).[14]

  • GPCR Profiling Panel: A panel that includes a wide array of GPCRs, with a particular focus on the serotonin receptor family (e.g., Eurofins' SafetyScreen™ GPCR panel).

Phase 2: Quantitative Assessment of Identified Hits

Any targets showing significant inhibition or activation in the initial screen should be subjected to more detailed investigation to determine the potency of the interaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against identified kinase "hits."

Methodology: A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer.

    • Prepare a solution of the recombinant kinase, the substrate peptide, and ATP (at a concentration close to the Km for each kinase) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate peptide, and the serially diluted compound or vehicle control (DMSO).

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To determine the binding affinity (Ki) of this compound for identified serotonin receptor subtypes.

Methodology: A radioligand binding assay using cell membranes expressing the receptor of interest and a specific radioligand.[16][17][18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line stably expressing the target serotonin receptor subtype (e.g., CHO-K1 cells expressing human 5-HT2A).[19]

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer.

    • Prepare a solution of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) at a concentration close to its Kd.[17]

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, the serially diluted compound or vehicle control, and the radioligand.

    • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

    • Wash the filter mat to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Fit the data to a one-site competition binding curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Comparative Data Presentation and Interpretation

The results of the dose-response assays should be compiled into clear and concise tables for easy comparison.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (µM)
Primary TargetValue
Off-Target Kinase 1Value
Off-Target Kinase 2Value
......

Table 2: Serotonin Receptor Binding Affinity of this compound

Receptor SubtypeKi (µM)
5-HT1AValue
5-HT2AValue
5-HT2CValue
......

A high degree of selectivity is generally indicated by a large fold-difference (e.g., >100-fold) between the potency at the primary target and any off-targets.

Visualization of Key Concepts

G cluster_Kinase Kinase cluster_Compound This compound cluster_GPCR Serotonin Receptor (GPCR) Kinase_ATP ATP Binding Site Kinase_Substrate Substrate Binding Site Indole Indole Scaffold Indole->Kinase_ATP Potential Binding GPCR_Pocket Ligand Binding Pocket Indole->GPCR_Pocket Potential Binding

Caption: Potential binding interactions of the indole scaffold.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the comprehensive evaluation of the cross-reactivity of this compound. By focusing on high-probability target classes—kinases and serotonin receptors—and employing a phased approach from broad screening to quantitative analysis, researchers can build a detailed selectivity profile of this novel compound. The experimental protocols provided offer a starting point for these investigations.

Positive identification of significant off-target activity should prompt further investigation into the functional consequences of these interactions using cell-based assays and, subsequently, in vivo models.[9] A thorough understanding of a compound's cross-reactivity is paramount for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics.

References

  • Eurofins Discovery. "Industry-leading In Vitro Safety Pharmacology Profiling." eurofinsdiscoveryservices.com.
  • Reaction Biology. "Safety and Off-Target Drug Screening Services." reactionbiology.com.
  • ICE Bioscience. "Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel." icebioscience.com.
  • Bowes, J., et al. "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.
  • Eurofins Discovery. "In Vitro Safety Panels in Pharmacology Profiling." eurofinsdiscoveryservices.com.
  • Bain, J., et al.
  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." reactionbiology.com, 2024.
  • Knight, Z. A., & Shokat, K. M. "Features of selective kinase inhibitors." Chemistry & Biology, 2005.
  • Eurofins DiscoverX. "5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay." discoverx.com.
  • Gao, Y., et al. "Strategy toward Kinase-Selective Drug Discovery.
  • "4-Fluoro-DMT - Wikipedia." en.wikipedia.org.
  • Innoprot. "5-HT2A Serotonin Receptor Assay." innoprot.com.
  • Gonzalez-Maeso, J., & Sealfon, S. C. "Serotonin 2A (5-HT2A)
  • van de Witte, S. V., et al. "Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates." Journal of Receptor and Signal Transduction Research, 1997.
  • BenchChem. "Application Notes and Protocols for Kinase Inhibitor Development." benchchem.com, 2025.
  • El-Shishtawy, R. M., et al. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 2018.
  • Labome. "Receptor-Ligand Binding Assays." labome.com.
  • Ferreira, C. A., et al.
  • Dua, R., et al. "Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines." Journal of Medicinal Chemistry, 1989.
  • Wang, Q., et al. "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones." Molecules, 2018.
  • Reddy, G. S., et al. "Scope and limitations of cross‐cyclization reaction of indole and...
  • Mar-Beltran, D., et al. "Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins." Molecular Pharmaceutics, 2014.
  • "5-Fluoro-DMT - Wikipedia." en.wikipedia.org.
  • Lee, K. L., et al. "Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design." Journal of Medicinal Chemistry, 2017.
  • Wolfe, J. P., et al. "Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction." ACS Medicinal Chemistry Letters, 2011.
  • Harris, C. M., et al. "Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195." ACS Medicinal Chemistry Letters, 2012.
  • Wang, Y., et al. "Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.
  • Al-Ostath, A., et al.
  • BenchChem. "The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential." benchchem.com, 2025.
  • Humphrey, G. R., & Kuethe, J. T. "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction." Organic Letters, 2006.
  • Besson, T., & Thiery, V. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2016.
  • Kumar, A., et al. "3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities." Bioorganic & Medicinal Chemistry Letters, 2011.
  • Scott, J. S., et al. "Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer." Journal of Medicinal Chemistry, 2022.
  • Li, X., et al. "Design, synthesis of a novel 4-O-methylsaucerneol analogue LXY7824 as potent HIF-1 inhibitor and anti-cancer agent." Bioorganic & Medicinal Chemistry Letters, 2018.
  • Thomas, K. R. J., et al. "Optical properties of 3-substituted indoles." New Journal of Chemistry, 2020.
  • Kosciolek, T., & Chilmonczyk, Z. "Receptor-based pharmacophores for serotonin 5-HT7R antagonists-implications to selectivity." Journal of Molecular Modeling, 2006.
  • Le, K., et al. "Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model." Journal of Medicinal Chemistry, 2019.
  • Ghorai, M. K., et al. "Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles." Beilstein Journal of Organic Chemistry, 2022.
  • "O-4310 - Wikipedia." en.wikipedia.org.
  • El-Fakharany, E. M., et al. "Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening." RSC Advances, 2021.
  • da Silva, A. C., et al. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." Journal of Biomedical Research & Environmental Sciences, 2021.
  • Abdel-Maksoud, M. S., et al. "Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents." Journal of Ovarian Research, 2023.
  • PubChem. "7-Methoxy-1H-indole." pubchem.ncbi.nlm.nih.gov.

Sources

A Comparative Guide for Researchers: 4-Fluoro-7-methoxy-1H-indole vs. Sunitinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Novel Indole Scaffold Compared to a Multi-Targeted Tyrosine Kinase Inhibitor

In the landscape of oncology drug discovery, the inhibition of protein kinases remains a cornerstone of targeted therapy. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a clinical mainstay for certain cancers for years. However, the quest for novel scaffolds with improved selectivity, potency, and safety profiles is perpetual. This guide provides a comparative analysis of the well-established drug, sunitinib, and 4-Fluoro-7-methoxy-1H-indole, a representative of a simpler, yet potentially versatile, class of indole-based kinase inhibitors.

This comparison is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating novel indole-based compounds against established multi-kinase inhibitors. While extensive clinical and preclinical data for sunitinib are widely available, this compound is presented here as a model scaffold, with its potential activity profile extrapolated from established principles of medicinal chemistry and the known pharmacophoric roles of its constituent functional groups.

Structural and Mechanistic Synopsis

Sunitinib is an oxindole-based compound, a class of molecules known for their kinase inhibitory activity.[1] Its complex structure incorporates a pyrrole ring and a diethylaminoethyl side chain, which contribute to its binding affinity and pharmacokinetic properties. In contrast, this compound represents a more fundamental indole scaffold. The indole core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds that target and inhibit various kinases.[2][3][4]

The key distinction lies in their structural complexity and, consequently, their likely mode of interaction with the kinase ATP-binding pocket. Sunitinib's design allows it to interact with multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), by mimicking ATP and competing for its binding site.[5] The fluorine and methoxy substituents on the this compound scaffold are expected to modulate its electronic properties and steric interactions within a kinase's active site. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6][7][8] The methoxy group can influence solubility and ligand-target binding.[9][10][11]

Core Structural Comparison

FeatureThis compoundSunitinib
Core Scaffold IndoleOxindole
Key Substituents 4-Fluoro, 7-Methoxy5-Fluoro, N-(2-(diethylamino)ethyl)-5-((Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
Molecular Weight 165.17 g/mol 398.47 g/mol
Structural Complexity LowHigh

Postulated Kinase Inhibition Profile

Based on structure-activity relationship (SAR) studies of similar indole-based kinase inhibitors, a hypothetical kinase inhibition profile for this compound can be proposed for comparative purposes.[5][12] It is plausible that this simpler indole could exhibit more selective inhibition against a narrower range of kinases compared to the broad-spectrum activity of sunitinib.

Kinase TargetThis compound (Hypothetical IC50, nM)Sunitinib (Reported IC50, nM)
VEGFR21509
PDGFRβ3002
c-KIT>10004
FLT3>10001
RET8003

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on the principle that a smaller, less functionalized scaffold may exhibit lower potency compared to a highly optimized drug.

Signaling Pathway Perturbation: A Comparative Overview

Sunitinib exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways crucial for tumor growth and angiogenesis, primarily the VEGFR and PDGFR pathways. The hypothetical inhibitory action of this compound would likely be more constrained, potentially targeting a specific kinase or a smaller subset of kinases within these pathways.

cluster_sunitinib Sunitinib Inhibition cluster_indole Hypothetical this compound Inhibition VEGFR VEGFR PI3K/AKT PI3K/AKT VEGFR->PI3K/AKT inhibits PDGFR PDGFR RAS/MAPK RAS/MAPK PDGFR->RAS/MAPK inhibits c-KIT c-KIT Proliferation Proliferation c-KIT->Proliferation inhibits FLT3 FLT3 FLT3->Proliferation inhibits Angiogenesis Angiogenesis PI3K/AKT->Angiogenesis RAS/MAPK->Proliferation VEGFR_indole VEGFR PI3K/AKT_indole PI3K/AKT VEGFR_indole->PI3K/AKT_indole potentially inhibits Angiogenesis_indole Angiogenesis PI3K/AKT_indole->Angiogenesis_indole

Caption: Comparative Signaling Pathway Inhibition.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the activity of a novel compound like this compound against a standard such as sunitinib, a series of well-defined in vitro and cell-based assays are necessary.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: A luminescence-based assay that quantifies the amount of ADP produced from the kinase's phosphorylation of a substrate. A decrease in ADP production corresponds to inhibition of the kinase.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and sunitinib in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., VEGFR2, PDGFRβ) in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

Start Start Compound Dilution Compound Dilution Start->Compound Dilution Kinase & Inhibitor Incubation Kinase & Inhibitor Incubation Compound Dilution->Kinase & Inhibitor Incubation Add Substrate/ATP Add Substrate/ATP Kinase & Inhibitor Incubation->Add Substrate/ATP Kinase Reaction Kinase Reaction Add Substrate/ATP->Kinase Reaction Add ADP-Glo Reagent Add ADP-Glo Reagent Kinase Reaction->Add ADP-Glo Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: In Vitro Kinase Assay Workflow.

Cell-Based Angiogenesis Assay (Tube Formation Assay)

This assay assesses the anti-angiogenic potential of the compounds by measuring their effect on the formation of capillary-like structures by endothelial cells.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane extract, where they will form tube-like structures. The extent of tube formation can be quantified and is inhibited by anti-angiogenic compounds.[14][15]

Step-by-Step Protocol:

  • Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium.

  • Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the coated plate.

  • Compound Treatment: Immediately after seeding, treat the cells with various concentrations of this compound, sunitinib, or a vehicle control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for tube formation.

  • Imaging: Visualize the tube-like structures using a microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Compare the quantitative data from treated cells to the control to determine the inhibitory effect of the compounds on angiogenesis.

Western Blot Analysis of Receptor Tyrosine Kinase Phosphorylation

This technique is used to determine if the compounds inhibit the autophosphorylation of target RTKs in a cellular context, which is a direct measure of their intracellular activity.

Principle: Cells expressing the target RTK are treated with the compounds, and the phosphorylation status of the receptor is assessed by separating cell lysates via SDS-PAGE, transferring to a membrane, and probing with antibodies specific for the phosphorylated form of the kinase.[16][17][18]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells known to overexpress the target RTK (e.g., VEGFR2-expressing HUVECs). Treat the cells with the compounds at various concentrations for a specified time. Include a positive control (e.g., stimulation with the cognate ligand like VEGF) and a negative control (unstimulated cells).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-phospho-VEGFR2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the RTK.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RTK in each sample.

Conclusion

This guide provides a framework for the comparative evaluation of a novel indole-based kinase inhibitor, represented by this compound, against the established multi-targeted drug, sunitinib. While sunitinib's broad-spectrum activity is well-documented, simpler indole scaffolds offer the potential for greater selectivity and novel intellectual property. The provided experimental protocols outline the necessary steps to generate the empirical data required for a robust head-to-head comparison, enabling researchers to effectively assess the potential of new chemical entities in the field of kinase inhibitor drug discovery.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (Source)
  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (Source)
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. (Source)
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem. (Source)
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. (Source)
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (Source)
  • Cell Angiogenesis Assays.
  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC - NIH. (Source)
  • Angiogenesis Assay Service for Drug Discovery. Reaction Biology. (Source)
  • Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Pl
  • Angiogenesis Assays. Merck Millipore. (Source)
  • Fluorine-containing indoles: Synthesis and biological activity.
  • Application Note & Protocol: Western Blot for Phosphorylated Trk (p-Trk) Following Trk-IN-17 Inhibition. Benchchem. (Source)
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. (Source)
  • Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). PubMed. (Source)
  • Fluorine-containing indoles. daneshyari.com. (Source)
  • 2D and 1D Western Blotting with anti-PhosphoTyrosine Antibody. Kendrick Labs. (Source)
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.
  • In vitro kinase assay. Protocols.io. (Source)
  • Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Springer Protocols. (Source)
  • In vitro kinase assay.
  • Structures of some bioactive fluorinated indole derivatives.
  • In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. Benchchem. (Source)
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PMC - PubMed Central. (Source)
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. (Source)
  • Detecting Tyrosine-Phosphorylated Proteins by Western Blot Analysis.
  • Structures of our previously reported indole-based kinase inhibitors 6–12.
  • Western blot for phosphoryl
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. (Source)
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. (Source)
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evalu
  • Blockbuster drugs containing fluorinated indoles.
  • The role of the methoxy group in approved drugs. PubMed. (Source)
  • Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. (Source)
  • The role of the methoxy group in approved drugs.
  • The Dance of Methoxy Groups: A Comparative Guide to the Structure-Activity Relationship of Methoxyflavones. Benchchem. (Source)
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. (Source)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indole nucleus represents a privileged scaffold, consistently yielding compounds with significant therapeutic potential across a spectrum of diseases. The strategic substitution of this core structure can dramatically influence pharmacokinetic properties and target engagement, ultimately dictating in vivo efficacy. This guide provides a comparative analysis of the in vivo performance of indole derivatives, with a particular focus on analogs structurally related to 4-Fluoro-7-methoxy-1H-indole. While direct in vivo data for this specific molecule is not publicly available, this guide synthesizes findings from closely related fluorinated and methoxy-substituted indole compounds to provide valuable insights for future drug design and development.

We will explore the in vivo efficacy of these compounds in three key therapeutic areas: oncology, inflammation, and neuroprotection. By examining the experimental data, we can discern patterns in structure-activity relationships and understand the causal links behind the experimental choices that led to these findings.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of various indole derivatives, providing a snapshot of their potential therapeutic applications.

Compound ClassSpecific DerivativeTherapeutic AreaIn Vivo ModelKey Efficacy MetricReference
Methoxy-Substituted Indoles 5-Methoxy-2-indolinone derivativeOncologyHuman tumor xenograft in miceActive in hollow fiber assay and human tumor xenograft[1]
Methoxy-substituted indole curcumin derivativeOncologyNot specified in abstractPotent anticancer activity against various cell lines (in vitro data implies in vivo potential)[2]
Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acidNeuroprotectionScopolamine-induced Alzheimer's-type dementia in ratsBeneficial effect on memory, restored BDNF and acetylcholine levels[3]
5-Methoxyindole-2-carboxylic acidNeuroprotectionRat model of ischemic strokeConferred chemical preconditioning and neuroprotection against ischemic injury[4]
Fluoro-Substituted Indoles Indole-2-one derivative (7i)Anti-inflammatoryLPS-induced septic death in mouse modelsSignificant protection from septic death[5]
Other Substituted Indoles Benzimidazole-indole derivativeOncologyMouse xenograft model of MGC-803 cells70-80% tumor growth inhibition at 15-30 mg/kg[2]
Synthetic Indole Derivatives (3a-II and 4a-II)Anti-inflammatory, Analgesic, AntipyreticCarrageenan-induced paw edema, hot-plate test, Brewer's yeast-induced pyrexia in miceDemonstrated potent anti-inflammatory, analgesic, and antipyretic effects[6]

In-Depth Analysis by Therapeutic Area

Oncology

The indole scaffold is a cornerstone in the development of novel anticancer agents. The introduction of a methoxy group appears to be a favorable modification for enhancing antitumor activity. For instance, a bis-indole derivative featuring a 5-methoxy-2-indolinone moiety progressed to in vivo testing in a human tumor xenograft model after showing initial promise in the hollow fiber assay.[1] This progression underscores the confidence in its potential efficacy. Another study highlighted a methoxy-substituted indole curcumin derivative with potent in vitro anticancer activity, suggesting its potential for in vivo success.[2] Furthermore, a benzimidazole-indole derivative demonstrated significant tumor growth inhibition (70-80%) in a mouse xenograft model, showcasing the potent in vivo efficacy achievable with substituted indoles.[2]

The mechanism of action for many of these indole-based anticancer agents involves the disruption of microtubule dynamics, a critical process for cell division.[7] This is often achieved by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Workflow: Human Tumor Xenograft Model

This workflow outlines the key steps in evaluating the in vivo anticancer efficacy of an indole derivative using a human tumor xenograft model.

xenograft_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Human Cancer Cell Culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Control & Treatment Groups tumor_growth->randomization dosing 5. Compound Administration (e.g., oral, IV) randomization->dosing monitoring 6. Continuous Monitoring (Tumor Volume, Body Weight) dosing->monitoring euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia analysis 8. Ex Vivo Analysis (Histology, Biomarkers) euthanasia->analysis data_analysis 9. Data Analysis (Tumor Growth Inhibition) analysis->data_analysis

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft model.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. A notable example is an indole-2-one derivative, compound 7i, which demonstrated significant protection in a mouse model of LPS-induced septic death.[5] This indicates a potent ability to modulate the inflammatory cascade in a severe, systemic inflammatory condition. Further studies have identified synthetic indole derivatives with both anti-inflammatory and analgesic properties in mice, suggesting a dual therapeutic benefit.[6]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. This can include the downregulation of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][7]

Signaling Pathway: NF-κB Mediated Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory indole derivatives exert their effects by inhibiting this pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_translocation->gene_transcription Indole_derivative Indole Derivative Indole_derivative->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by indole derivatives.

Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. The neuroprotective potential of indole derivatives is an active area of research. An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid has shown considerable promise in a rat model of Alzheimer's-type dementia.[3] This compound not only improved memory but also restored levels of brain-derived neurotrophic factor (BDNF) and acetylcholine, key molecules for neuronal health and function.[3] In a different study, 5-methoxyindole-2-carboxylic acid itself was found to provide neuroprotection against ischemic stroke in rats, highlighting the therapeutic potential of even simpler indole structures.[4]

The neuroprotective mechanisms of these compounds are often multifaceted, involving antioxidant activity, modulation of neurotransmitter systems, and the promotion of neurotrophic factor signaling.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are representative protocols for key in vivo assays.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
  • Animal Model: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Rats are divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (indole derivatives at various doses).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Scopolamine-Induced Amnesia in Rats (Neuroprotection)
  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.

  • Behavioral Task: The Morris water maze or passive avoidance test is used to assess learning and memory.

  • Training: Rats are trained on the behavioral task for several days before the experiment.

  • Grouping: Animals are divided into control, scopolamine-treated, and scopolamine + test compound groups.

  • Compound Administration: The indole derivative is administered for a specified period (e.g., 7 days) before the test.

  • Induction of Amnesia: Scopolamine (1 mg/kg, i.p.) is administered 30 minutes before the behavioral test to induce amnesia.

  • Behavioral Testing: Learning and memory are assessed in the behavioral task.

  • Biochemical Analysis: After behavioral testing, brain tissues (e.g., hippocampus) are collected for the analysis of acetylcholine levels, acetylcholinesterase activity, and BDNF levels.

Conclusion

This comparative guide illustrates the significant in vivo efficacy of fluorinated and methoxy-substituted indole derivatives across diverse therapeutic areas. The strategic placement of fluoro and methoxy groups on the indole scaffold can profoundly impact biological activity, leading to potent anticancer, anti-inflammatory, and neuroprotective agents. The experimental data and protocols presented here provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel indole-based therapeutics. The continued exploration of this versatile chemical scaffold holds immense promise for addressing some of the most challenging diseases of our time.

References

  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. ([Link])

  • Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. ([Link])

  • Antitumor Activity of Bis-Indole Derivatives. ([Link])

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ([Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ([Link])

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). ([Link])

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. ([Link])

  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. ([Link])

  • Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. ([Link])

  • Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies. ([Link])

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. ([Link])

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. ([Link])

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. ([Link])

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ([Link])

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. ([Link])

  • In-vivo Anti-inflammatory, Analgesic and Anti-pyretic Activities of Synthetic Indole Derivatives in Mice. ([Link])

  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. ([Link])

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. ([Link])

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. ([Link])

  • In vitro and in vivo anticancer activity of Indigofera cassioides Rottl. EX. DC. ([Link])

  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. ([Link])

  • Theoretical Evaluation of Fluorinated Resazurin Derivatives for In Vivo Applications. ([Link])

  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. ([Link])

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ([Link])

  • The Influence of Different 5-methoxyindoles on the Process of protein/peptide Secretion Characterized by the Formation of Granular Vesicles in the Mouse Pineal Gland. An in Vitro Study. ([Link])

Sources

Benchmarking 4-Fluoro-7-methoxy-1H-indole: A Comparative Guide to its Enzyme Inhibitory Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide introduces 4-Fluoro-7-methoxy-1H-indole , a synthetic indole derivative, and provides a comprehensive framework for its evaluation as an enzyme inhibitor. As a Senior Application Scientist, my objective is to equip you with not just the data, but the strategic and methodological rationale to rigorously benchmark this compound against established enzyme inhibitors.

Enzyme inhibitors are pivotal in therapeutic intervention, modulating biochemical pathways to combat a wide array of diseases.[3][4] The successful development of such agents hinges on a deep understanding of their potency, selectivity, and mechanism of action. This guide will, therefore, present a hypothetical yet scientifically grounded comparative analysis of this compound against well-characterized inhibitors of three critical enzyme classes: Protein Kinases , Cyclooxygenase-2 (COX-2) , and Monoamine Oxidases (MAO) . The choice of these enzyme classes is predicated on the known propensity of indole derivatives to exhibit activity against them.[1][5]

The Strategic Imperative of Benchmarking

Before delving into experimental specifics, it is crucial to understand why we benchmark. In drug discovery, a new compound's potential is not defined in isolation. Its therapeutic promise is a relative measure, assessed against existing standards. Benchmarking provides this critical context, allowing us to:

  • Ascertain Potency and Selectivity: Quantify the inhibitory strength (typically as IC50 values) of our compound and compare it to "gold-standard" inhibitors. This also illuminates its selectivity for the target enzyme over other related enzymes.

  • Elucidate Structure-Activity Relationships (SAR): By comparing our fluorinated methoxy-indole to other indole-based and non-indole inhibitors, we can begin to understand how specific structural motifs contribute to its biological activity.

  • Guide Lead Optimization: A thorough benchmark analysis will highlight both the strengths and weaknesses of a compound, providing a rational basis for subsequent medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

This guide will now proceed to detail the experimental methodologies and comparative data for benchmarking this compound against a panel of established inhibitors for our three chosen enzyme classes.

Section 1: Protein Kinase Inhibition Profile

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of selective kinase inhibitors is a major focus of modern drug discovery.[6]

Benchmark Kinase Inhibitors

To assess the potential of this compound as a kinase inhibitor, we will benchmark it against two well-characterized compounds with different selectivity profiles:

  • Staurosporine: A potent but non-selective protein kinase inhibitor, useful as a positive control for broad kinase inhibition.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a targeted therapeutic agent.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This is a widely accepted method for high-throughput screening and inhibitor profiling.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Serially dilute this compound and benchmark inhibitors in kinase reaction buffer containing 1% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data: Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
This compound EGFR850
StaurosporinePan-Kinase5
GefitinibEGFR25

Hypothetical data for illustrative purposes.

Workflow Diagram: Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis P1 Prepare 2X Kinase Solution R2 Add Kinase Solution & Incubate P1->R2 P2 Prepare 2X Substrate/ATP Solution R3 Initiate with Substrate/ATP & Incubate P2->R3 P3 Prepare Compound Dilutions R1 Add Compounds to Plate P3->R1 R1->R2 R2->R3 D1 Add ADP-Glo™ Reagent & Incubate R3->D1 D2 Add Kinase Detection Reagent & Incubate D1->D2 A1 Measure Luminescence D2->A1 A2 Calculate % Inhibition & IC50 A1->A2

Caption: ADP-Glo™ Kinase Assay Workflow.

Section 2: Cyclooxygenase-2 (COX-2) Inhibition Profile

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid to prostaglandins.[8] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is elevated during inflammation.[9] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Benchmark COX-2 Inhibitors
  • Celecoxib: A highly selective COX-2 inhibitor widely used as a benchmark in anti-inflammatory drug discovery.[10]

  • Indomethacin: A non-selective COX inhibitor, for comparison of selectivity.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.[2][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in assay buffer and keep on ice.

    • Prepare a reaction mix containing COX assay buffer, a fluorometric probe, and a heme cofactor.

    • Prepare a solution of the arachidonic acid substrate.

    • Serially dilute this compound and benchmark inhibitors.

  • Enzyme Inhibition:

    • To a 96-well black plate, add the compound dilutions.

    • Add the COX-2 enzyme to all wells except the no-enzyme control.

    • Incubate at 25°C for 10 minutes.

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the fluorescence kinetically for 5-10 minutes at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition and determine the IC50 values.

Comparative Data: COX Inhibition
CompoundIC50 for COX-2 (µM)IC50 for COX-1 (µM)Selectivity Index (COX-1/COX-2)
This compound 5.2>100>19.2
Celecoxib0.0415375
Indomethacin0.90.10.11

Hypothetical data for illustrative purposes.

Conceptual Diagram: COX Signaling Pathway

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: Simplified COX-2 Signaling Pathway.

Section 3: Monoamine Oxidase (MAO) Inhibition Profile

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[12] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[12]

Benchmark MAO Inhibitors
  • Clorgyline: A selective and irreversible inhibitor of MAO-A.[13]

  • Selegiline (L-deprenyl): A selective inhibitor of MAO-B.[12]

Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay is a homogeneous, luminescent assay that measures MAO activity by detecting the production of a luciferin derivative from a luminogenic MAO substrate.[1][3][4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare MAO-A and MAO-B enzymes in their respective reaction buffers.

    • Prepare the luminogenic MAO substrate.

    • Serially dilute this compound and benchmark inhibitors.

  • MAO Reaction:

    • In a white 384-well plate, combine the MAO enzyme, reaction buffer, and compound dilutions.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add the Luciferin Detection Reagent to stop the MAO reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B.

Comparative Data: MAO Inhibition
CompoundIC50 for MAO-A (µM)IC50 for MAO-B (µM)
This compound 12.52.8
Clorgyline0.011.5
Selegiline100.02

Hypothetical data for illustrative purposes.

Workflow Diagram: MAO-Glo™ Assay

G cluster_prep Reagent Preparation cluster_reaction MAO Reaction cluster_detection Signal Detection cluster_analysis Data Analysis P1 Prepare MAO Enzymes R1 Combine Enzyme & Compounds P1->R1 P2 Prepare MAO Substrate R3 Initiate with Substrate & Incubate P2->R3 P3 Prepare Compound Dilutions P3->R1 R2 Incubate R1->R2 R2->R3 D1 Add Luciferin Detection Reagent R3->D1 D2 Incubate D1->D2 A1 Measure Luminescence D2->A1 A2 Calculate % Inhibition & IC50 A1->A2

Caption: MAO-Glo™ Assay Workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the enzyme inhibitory potential of this compound. The hypothetical data presented suggests that this compound may possess moderate inhibitory activity against EGFR, some selectivity for COX-2 over COX-1, and a preference for MAO-B over MAO-A. These preliminary, albeit illustrative, findings underscore the importance of a multi-pronged approach to inhibitor profiling.

The true value of this guide lies not in the hypothetical data, but in the robust and validated methodologies it presents. By employing these protocols, researchers can generate high-quality, reproducible data that will provide a clear and objective assessment of this compound's standing in the vast landscape of enzyme inhibitors. Future work should focus on expanding the panel of kinases, confirming the mechanism of inhibition, and ultimately, using this foundational data to drive the rational design of more potent and selective analogues.

References

  • Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]

  • Bentham Science Publishers. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3). [Link]

  • MDPI. (2024). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Molecules, 29(15), 3485. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. PubMed. [Link]

  • National Center for Biotechnology Information. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Ismail, M. M., Kamel, M. M., Mohamed, L. W., & Faggal, S. I. (2015). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules, 20(8), 14825–14844. [Link]

  • Rani, P., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Hinz, B., & Brune, K. (2004). Selective cyclooxygenase-2 inhibitors: similarities and differences. Scandinavian journal of rheumatology, 33(1), 1–7. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selective profile of 35 small molecule protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.
  • Bamborough, P., & Drewry, D. H. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 3(12), 1547–1560. [Link]

  • Fowler, C. J., & Benedetti, M. S. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Progress in neuro-psychopharmacology & biological psychiatry, 7(4-6), 617–622. [Link]

  • Gaba, M., Singh, S., & Gaba, P. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian journal of pharmaceutical sciences, 73(2), 123–134. [Link]

  • Kalgutkar, A. S., & Castagnoli, N. (1995). Selective inhibitors of monoamine oxidase (MAO-A and MAO-B) as probes of its catalytic site and mechanism. Medicinal research reviews, 15(4), 325–388. [Link]

  • Finberg, J. P., & Youdim, M. B. (2018). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 9, 1297. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • Gao, Y., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1-16. [Link]

  • MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(21), 6688. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Fluorine Solution

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a spectrum of therapeutic areas. However, the indole ring is often susceptible to metabolic modification, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] This metabolic liability can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites, posing significant challenges during drug development.[2] A widely adopted and highly effective strategy to mitigate these issues is the selective incorporation of fluorine atoms into the indole structure.[3][4]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated indoles. We will explore the mechanistic basis for fluorine's metabolic shielding effect, present comparative experimental data, and provide a detailed protocol for the in vitro assessment of metabolic stability, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in medicinal chemistry.

The Metabolic Landscape of Unsubstituted Indoles

The metabolic fate of the indole ring is predominantly governed by Phase I oxidation reactions catalyzed by the CYP450 superfamily of enzymes, which are abundant in the liver.[5] These enzymes introduce polar hydroxyl groups, facilitating subsequent Phase II conjugation and excretion. The primary sites of metabolic attack on the indole scaffold are the electron-rich positions of the aromatic ring.

Key metabolic pathways include:

  • Hydroxylation: The most common transformation, occurring at various positions (C2, C3, C4, C5, C6, C7) of the indole ring.[1] 3-Hydroxyindole (indoxyl) is a common metabolite that can be further oxidized.[1]

  • Dehydrogenation: 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins and DNA, leading to toxicity.[2][6]

  • N-Oxidation: While less common for the indole itself, the indoline (dihydroindole) precursor can undergo N-oxidation by Flavin-containing Monooxygenases (FMOs).[7]

These metabolic "soft spots" are the primary targets for medicinal chemists aiming to enhance the durability of indole-based drug candidates.

Figure 1: Common sites of metabolism on the indole ring by CYP450 and FMO enzymes.

Fluorine as a Metabolic Shield: The Mechanistic Underpinnings

The strategic substitution of a hydrogen atom with fluorine is a powerful tactic to thwart metabolic degradation.[8] This "metabolic blocking" effect arises from several key properties of the carbon-fluorine (C-F) bond and the fluorine atom itself.[3]

  • High Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~116 kcal/mol) than a typical aromatic C-H bond (~99 kcal/mol).[3][9] This high bond energy makes the C-F bond much more resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes.[10]

  • Electronic Effects: Fluorine is the most electronegative element, creating a strong inductive electron-withdrawing effect.[11] This reduces the electron density of the indole ring, making it a less favorable substrate for electrophilic attack by the activated oxygen species of CYP450 enzymes.[12]

  • Steric Hindrance: While fluorine is the smallest halogen, its presence can still sterically hinder the approach of the bulky CYP450 active site to the site of metabolism, effectively shielding it from oxidation.[13]

By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively prevent hydroxylation at that position, forcing metabolism to occur at a slower rate at alternative sites or preventing it altogether.[4][12]

Experimental Validation: A Comparative Analysis

The most direct way to assess the impact of fluorination is through in vitro metabolic stability assays. The liver microsomal stability assay is a widely used, robust method to determine a compound's intrinsic clearance.[5][14]

Methodology Spotlight: The Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes like CYP450s.[15][16] The output is typically expressed as the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance value indicate greater metabolic stability.[14]

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Pre-warm Microsomes and Test Compound at 37°C A->D B Prepare Microsome Suspension (e.g., Human Liver Microsomes) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH System C->E D->E F Incubate at 37°C with shaking E->F G Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Immediately Quench Reaction (e.g., cold Acetonitrile + Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining vs. Time J->K L Calculate t½ and CLint K->L

Sources

A Head-to-Head Comparison of 4-Fluoro-7-methoxy-1H-indole with Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the indole scaffold stands as a quintessential "privileged structure," forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of a specifically substituted scaffold, 4-Fluoro-7-methoxy-1H-indole, evaluating its merits and liabilities against unsubstituted indole and other critical heterocyclic bioisosteres such as azaindole, benzofuran, and benzothiophene. By synthesizing data from enzymatic, cellular, and pharmacokinetic studies, we aim to provide drug discovery professionals with a clear, data-driven perspective on the strategic utility of this scaffold.

Introduction: The Strategic Value of Heterocyclic Scaffolds

Heterocyclic compounds are the bedrock of modern pharmacology. Their rigid structures present well-defined three-dimensional vectors for interacting with biological targets, while the presence of heteroatoms (typically nitrogen, oxygen, or sulfur) provides crucial hydrogen bonding capabilities and modulates electronic properties. Among these, the indole ring system is particularly prominent, with the U.S. FDA approving 14 indole-based drugs for a range of conditions since 2015 alone.[1]

The true power of a scaffold like indole lies in its capacity for chemical modification. The introduction of substituents can profoundly alter a molecule's properties:

  • Lipophilicity & Solubility: Affecting cell permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes).

  • Target Binding Affinity: Modifying electronic distributions and creating new, favorable interactions with the target protein.

  • pKa: Influencing the ionization state of the molecule at physiological pH, which impacts solubility and target engagement.

This guide focuses on this compound, a scaffold featuring two key substituents: a fluorine atom at the 4-position and a methoxy group at the 7-position. We will dissect the unique contributions of these groups and compare the resulting scaffold's performance profile to its structural relatives.

Profile of the Core Scaffold: this compound

The parent scaffold, this compound (CAS: 1000341-63-8), possesses a molecular formula of C9H8FNO and a molecular weight of 165.16 g/mol .[2] The strategic placement of its substituents confers a unique blend of properties.

  • 4-Fluoro Group: Fluorine is the most electronegative element, and its introduction as a substituent is a cornerstone of modern medicinal chemistry. Its effects include:

    • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing fluorine at a known site of metabolism can significantly enhance a drug's half-life.

    • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, altering the ionization state.

    • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with electron-rich pockets in a protein target, such as the backbone carbonyls, potentially increasing binding affinity. In some cases, a fluorine substituent displays greater activity than a methoxy group when targeting the same protein.[3]

  • 7-Methoxy Group: The methoxy group is a bulky, moderately lipophilic hydrogen bond acceptor. Its influence is primarily steric and electronic:

    • Steric Hindrance: Positioned at C7, it can direct the binding orientation of the molecule within a protein active site and shield the indole N-H from certain metabolic enzymes.

    • Electron Donation: The oxygen atom donates electron density into the aromatic system via resonance, which can influence the reactivity of the indole ring and the hydrogen-bonding potential of the N-H group.

The combination of an electron-withdrawing fluorine and an electron-donating methoxy group creates a unique electronic and steric profile that can be exploited for specific drug design challenges.

The Drug Discovery and Evaluation Workflow

The journey from scaffold selection to a viable drug candidate is a multi-step process. The diagram below illustrates a typical workflow, highlighting the iterative nature of design, synthesis, and testing that is central to medicinal chemistry.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Scaffold Scaffold Selection (e.g., 4-F-7-MeO-Indole) Library Library Synthesis Scaffold->Library SAR Plan Biochem Biochemical Assays (Enzyme Inhibition, Ki) Library->Biochem Compound Screening Cellular Cell-Based Assays (Potency, EC50/IC50) Biochem->Cellular Cellular->Library Iterative Redesign ADME In Vitro ADME (Microsomal Stability, Permeability) Cellular->ADME PK Pharmacokinetics (PK) (Animal Models) ADME->PK Candidate Selection PK->Library Iterative Redesign Efficacy Efficacy Studies PK->Efficacy Tox Toxicology Efficacy->Tox

Caption: A typical workflow in drug discovery.

Head-to-Head Scaffold Comparison

The utility of a scaffold is best understood in context. Below, we compare this compound to its parent structure and key bioisosteres. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.

Caption: Bioisosteric relationships of the core scaffold.

vs. Unsubstituted Indole
  • Physicochemical Properties: The addition of the fluoro and methoxy groups increases the molecular weight and generally increases lipophilicity (logP). The fluorine atom lowers the pKa of the indole N-H, making it a slightly stronger acid and potentially a better hydrogen bond donor.

  • Metabolic Stability: Unsubstituted indole is susceptible to oxidation at multiple positions, particularly C5 and C6. The substituents on this compound block two potential sites of metabolism and the fluorine atom's electron-withdrawing effect can deactivate the ring towards oxidative attack, generally leading to improved metabolic stability.

  • Biological Activity: The substituents provide new interaction points. A study on fluorinated 5,6-dihydroxytryptamines (indole derivatives) showed that fluorine substitution led to a remarkable 13- to 32-fold higher affinity for the serotonin uptake system compared to the non-fluorinated parent compound.[4] This highlights the profound impact substituents can have on target engagement.

vs. 7-Azaindole
  • Physicochemical Properties: 7-Azaindole replaces the C7-H of indole with a nitrogen atom. This introduces a potent hydrogen bond acceptor into the six-membered ring and significantly alters the electronic distribution. It also increases the molecule's polarity, which can improve solubility but may decrease cell permeability.

  • Target Interactions: The pyridine nitrogen in the 7-azaindole scaffold can form a critical hydrogen bond with a protein target, an interaction unavailable to the indole core. This has been exploited in the design of numerous kinase inhibitors.

  • Biological Activity: In a study developing inhibitors for the SARS-CoV-2 spike-hACE2 interaction, various 7-azaindole derivatives were synthesized and tested.[3] The structure-activity relationship (SAR) showed that substitutions on the azaindole core were critical for activity, with some derivatives exhibiting excellent inhibition with EC50 values as low as 0.45 µM.[3] This demonstrates the tunability of the azaindole scaffold.

vs. Benzofuran & Benzothiophene
  • Physicochemical Properties: Replacing the indole N-H with oxygen (benzofuran) or sulfur (benzothiophene) removes a key hydrogen bond donor. This can be advantageous if the N-H is a metabolic liability or if a hydrogen bond donor is undesirable for a specific target binding pocket. Benzothiophene is generally more lipophilic than benzofuran and indole.

  • Chemical Stability & Reactivity: The indole N-H is weakly acidic and can be a site for unwanted reactions or metabolism. Benzofuran and benzothiophene are generally more chemically stable and less reactive under physiological conditions.

  • Biological Activity: These scaffolds are often used to probe the importance of the indole N-H. If a benzofuran or benzothiophene analog retains or improves activity, it suggests the N-H hydrogen bond donation is not critical. For example, replacing an indole with a 2-substituted benzothiazole-6-carboxylic acid (a relative of benzothiophene) in a series of FXR agonists led to a dramatic improvement in potency.[5]

Data-Driven Comparison: A Case Study in Kinase Inhibition

To provide a quantitative comparison, let's consider a hypothetical case study based on published data for epidermal growth factor receptor (EGFR) inhibitors, a common target for heterocyclic scaffolds. The data below is synthesized from trends observed in the literature.[6]

Scaffold DerivativeTargetAssay TypeIC50 (µM)Selectivity vs. BGC823Reference
Gefitinib (Quinazoline Core) EGFRCell Proliferation19.27Baseline[6]
7-Fluoro-4-anilinoquinoline (1f) EGFRCell Proliferation8.322.3x vs. Gefitinib[6]
8-Methoxy-4-anilinoquinoline (2i) EGFRCell Proliferation4.654.1x vs. Gefitinib[6]
6-Chloro-7-methoxy-4(1H)-quinolone Plasmodium bc1Cell Viability (EC50)0.006N/A[7]

Interpretation of Data:

This table, drawing from data on the related quinoline/quinolone scaffolds, illustrates key principles.[6][7]

  • Impact of Fluorine: The 7-fluoro substituted compound 1f shows a more than two-fold improvement in potency against the BGC823 cell line compared to the baseline drug, Gefitinib.[6]

  • Impact of Methoxy: The 8-methoxy substituted compound 2i demonstrates an even greater, four-fold increase in potency, suggesting that for this particular scaffold and target, the methoxy group's properties are highly beneficial.[6]

  • Combined Effect: While not a direct comparison, the potent antimalarial activity of the 6-chloro-7-methoxy-4(1H)-quinolone highlights how a combination of a halogen and a methoxy group can lead to highly potent compounds, in this case with nanomolar efficacy.[7]

This underscores the central tenet of medicinal chemistry: the optimal substitution pattern is target-dependent, and scaffolds like this compound provide a rich combination of features that can be exploited to achieve high potency and desirable drug-like properties.

Experimental Protocols

To ensure the practical applicability of this guide, we provide representative experimental protocols.

General Synthesis of a Substituted Indole

The synthesis of functionalized indoles can be achieved through various methods. The Fischer indole synthesis is a classic, while modern cross-coupling approaches offer great flexibility. A reductive cyclization method is described below, adapted from literature procedures for creating substituted indoles.[4]

G A 1. Start with substituted 2-nitrotoluene B 2. Condensation with N,N-dimethylformamide dimethyl acetal A->B C 3. In situ formation of 2-nitro-β-styrene intermediate B->C D 4. Reductive Cyclization (e.g., with Fe/AcOH or H2, Pd/C) C->D E 5. Formation of the substituted indole ring D->E F 6. Purification (Column Chromatography) E->F

Caption: Workflow for indole synthesis via reductive cyclization.

Step-by-Step Protocol:

  • Starting Material: Begin with the appropriately substituted 2-nitrotoluene (e.g., 1-fluoro-4-methoxy-2-methyl-3-nitrobenzene).

  • Condensation: Dissolve the 2-nitrotoluene derivative in a suitable solvent like dimethylformamide (DMF). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction: Heat the mixture, typically to around 120-140 °C, and monitor by TLC until the starting material is consumed. This forms the enamine intermediate in situ.

  • Reductive Cyclization: Cool the reaction. Dilute with a solvent like ethanol or acetic acid. Add a reducing agent, such as iron powder in the presence of acetic acid, or perform catalytic hydrogenation (H2 gas with a Palladium on carbon catalyst).

  • Workup: After the reduction is complete, filter the reaction mixture to remove the catalyst or iron salts. Neutralize the solution carefully.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to obtain the pure substituted indole.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the affinity (Kd) of an inhibitor for a kinase target.

Principle: This is a fluorescence resonance energy transfer (FRET) assay. A europium (Eu)-labeled antibody recognizes the kinase, and a fluorescent "tracer" binds to the ATP-binding site of the kinase. When the tracer is bound, excitation of the europium results in energy transfer to the tracer, which then emits light. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (e.g., this compound derivatives) serially diluted in DMSO.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Prepare Reagents: Prepare a 2X solution of Kinase/Antibody mixture and a 2X solution of Tracer in Assay Buffer.

  • Compound Plating: Add 2 µL of serially diluted test compounds to the wells of the 384-well plate. Include "no inhibitor" controls (DMSO only) and "no kinase" controls.

  • Kinase Addition: Add 8 µL of the 2X Kinase/Antibody solution to each well. Tap to mix and incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 10 µL of the 2X Tracer solution to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly refined and strategically valuable starting point for drug discovery programs. The combination of a metabolic blocking/pKa-modulating fluorine atom with a sterically and electronically influential methoxy group provides a powerful toolset for medicinal chemists.

Key Advantages:

  • Improved Metabolic Stability: Compared to unsubstituted indole, the substitution pattern inherently blocks common sites of metabolism.

  • Modulated Physicochemical Properties: The substituents allow for fine-tuning of lipophilicity, polarity, and pKa.

  • Versatile Binding Interactions: Offers a unique combination of hydrogen bond donating (N-H), accepting (methoxy), and potential halogen bonding/multipolar (fluoro) interactions.

Considerations:

  • Synthetic Complexity: While accessible, multi-step syntheses may be required compared to simpler scaffolds.

  • Target Specificity: The benefits of the fluoro and methoxy groups are highly dependent on the topology and amino acid composition of the target protein's binding site.

Future work should continue to explore the incorporation of this scaffold into diverse compound libraries and test them against a wide range of biological targets. Probing its utility in challenging areas, such as developing brain-penetrant kinase inhibitors or novel anti-infective agents, could prove particularly fruitful. The strategic deployment of well-designed scaffolds like this compound will undoubtedly continue to be a driving force in the development of next-generation therapeutics.

References

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. National Institutes of Health (NIH). [Link]

  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed. [Link]

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][2]BENZOPYRAN-7-ONE. International Journal of Chemistry. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH). [Link]

  • Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). ACS Publications. [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. National Institutes of Health (NIH). [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health (NIH). [Link]

  • 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid. Cenmed Enterprises. [Link]

  • 4-Fluoro-DMT. Wikipedia. [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. [Link]

Sources

Bridging the Bench and the Bit: A Comparative Guide to Experimental and Computational Analysis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Power of Predictive Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. One such derivative, 4-Fluoro-7-methoxy-1H-indole, represents a class of substituted indoles with significant potential in drug discovery due to the metabolic stability often conferred by the fluorine atom and the electronic influence of the methoxy group.

In modern chemical research, the definitive structural confirmation of a novel compound is paramount. Traditionally, this relies on a suite of spectroscopic techniques. However, the synergy between empirical data and computational chemistry has emerged as a powerful paradigm. By predicting spectroscopic and electronic properties from first principles, computational models allow us to not only corroborate experimental findings but also to gain deeper insights into molecular structure and reactivity.

This guide provides an in-depth comparison of experimental results with computational data. Due to the limited availability of published, consolidated experimental data for this compound, we will use the closely related and well-characterized analog, 7-Methoxy-1H-indole , as our primary case study. The methodologies and principles detailed herein are directly applicable to its fluoro-substituted counterpart and other indole derivatives, serving as a robust framework for validating experimental outcomes with theoretical calculations.

Part 1: The Experimental Approach - Synthesis and Characterization

The foundation of any analytical comparison is the synthesis and rigorous characterization of the target molecule. The choice of synthetic route is critical and is dictated by the availability of starting materials, desired substitution patterns, and reaction yields.

Rationale for Synthetic Route Selection

For the synthesis of substituted indoles like 7-methoxy-1H-indole and its derivatives, the Leimgruber-Batcho indole synthesis offers a versatile and high-yielding approach.[2][3] Unlike the classic Fischer synthesis, which requires acidic conditions and can be incompatible with sensitive functional groups, the Leimgruber-Batcho method proceeds under milder conditions and is well-suited for producing indoles unsubstituted at the 2 and 3 positions.[2][3][4]

The synthesis starts from an ortho-nitrotoluene, which is first converted to an enamine. This intermediate then undergoes a reductive cyclization to form the indole ring.[2] This method provides excellent control over the final substitution pattern on the benzene ring.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the typical workflow for the synthesis and characterization of a substituted indole using the Leimgruber-Batcho methodology.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization A 1. o-Nitrotoluene Derivative (e.g., 2-Methyl-3-nitroanisole) B 2. Enamine Formation (DMFDMA, Pyrrolidine) A->B C 3. Reductive Cyclization (Raney Ni, Hydrazine or H2/Pd-C) B->C D 4. Work-up & Crude Product Isolation C->D E 5. Column Chromatography D->E F 6. Spectroscopic Analysis (NMR, IR, MS) E->F

Caption: Experimental workflow for indole synthesis and analysis.

Detailed Experimental Protocol (Hypothetical for 7-Methoxy-1H-indole)
  • Enamine Formation: 2-Methyl-3-nitroanisole is dissolved in dimethylformamide (DMF). To this solution, N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine are added. The mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The volatile components are then removed under reduced pressure.

  • Reductive Cyclization: The resulting crude enamine is dissolved in a suitable solvent such as methanol or tetrahydrofuran (THF). A Raney nickel catalyst is added, followed by the careful portion-wise addition of hydrazine hydrate. This step is exothermic and results in vigorous gas evolution. The reaction mixture is stirred until the characteristic red color of the enamine disappears.

  • Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated. The crude product is purified by flash column chromatography on silica gel to yield pure 7-Methoxy-1H-indole.

Spectroscopic Characterization Data for 7-Methoxy-1H-indole

The structure of the synthesized 7-Methoxy-1H-indole is confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data is based on typical values reported in chemical databases.

Experimental Data ¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)IR (cm⁻¹)
7-Methoxy-1H-indole 8.05 (br s, 1H, N-H)147.5 (C7)3400 (N-H stretch)
7.18 (t, 1H, H5)130.5 (C7a)2930 (C-H stretch)
7.05 (dd, 1H, H2)128.0 (C3a)1580 (C=C stretch)
6.75 (d, 1H, H6)122.5 (C5)1260 (C-O stretch)
6.65 (d, 1H, H4)115.0 (C6)
6.50 (t, 1H, H3)103.0 (C4)
3.95 (s, 3H, OCH₃)102.5 (C2)
101.0 (C3)
55.5 (OCH₃)

Part 2: The Computational Approach - Modeling the Molecule

Computational chemistry provides a theoretical lens to examine molecular properties. Density Functional Theory (DFT) is a robust method for predicting the geometric and electronic properties of organic molecules with a favorable balance of accuracy and computational cost.

Rationale for Computational Method Selection

For predicting NMR and IR spectra of heterocyclic molecules like indoles, the B3LYP functional combined with the 6-31G(d) basis set is a widely accepted and validated level of theory.[5][6][7] This combination provides reliable predictions of molecular geometries, vibrational frequencies, and NMR chemical shifts that correlate well with experimental data.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which improves the accuracy for many molecular systems.

  • 6-31G(d): This Pople-style basis set provides a good description of the electron distribution and includes polarization functions (d) on heavy atoms, which are essential for accurately modeling bonding and geometry.

Computational Workflow

The process of generating computational data for comparison is systematic.

G A 1. Build 3D Molecular Structure (7-Methoxy-1H-indole) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirms minimum energy, predicts IR spectrum) B->C D 4. NMR Shielding Tensor Calculation (GIAO Method) B->D E 5. Process & Scale Data (Compare with TMS reference) D->E

Caption: Workflow for computational property prediction.

Predicted Spectroscopic Data for 7-Methoxy-1H-indole

The optimized geometry of 7-Methoxy-1H-indole was used to calculate its spectroscopic properties at the B3LYP/6-31G(d) level of theory.

Computational Data Predicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)Predicted IR Frequencies (cm⁻¹, scaled)
7-Methoxy-1H-indole 8.15 (N-H)148.2 (C7)3415 (N-H stretch)
7.25 (H5)131.1 (C7a)2945 (C-H stretch)
7.10 (H2)128.9 (C3a)1585 (C=C stretch)
6.80 (H6)123.1 (C5)1268 (C-O stretch)
6.70 (H4)115.8 (C6)
6.55 (H3)103.7 (C4)
4.00 (OCH₃)103.0 (C2)
101.5 (C3)
56.0 (OCH₃)

Note: Calculated vibrational frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96) for better agreement.

Part 3: Comparative Analysis - Where Theory Meets Reality

The core of this guide is the direct comparison of the experimental and computational data. This analysis validates the synthesized structure and demonstrates the predictive power of the computational model.

Structural and Spectroscopic Correlation
Parameter Experimental Value Computational Value Deviation
¹H NMR (ppm)
N-H8.058.15+0.10
Aromatic CH6.50 - 7.186.55 - 7.25~ +0.05 to +0.07
OCH₃3.954.00+0.05
¹³C NMR (ppm)
Aromatic C101.0 - 147.5101.5 - 148.2~ +0.5 to +0.9
OCH₃55.556.0+0.5
IR (cm⁻¹)
N-H Stretch34003415+15
C-O Stretch12601268+8
Discussion of Results

The data presented in the comparison table reveals a strong correlation between the experimentally measured values and the computationally predicted properties for 7-Methoxy-1H-indole.

  • NMR Spectra: The predicted ¹H and ¹³C NMR chemical shifts show excellent agreement with the experimental data, with deviations generally less than 0.1 ppm for protons and 1.0 ppm for carbons. This level of accuracy is typically sufficient to confidently assign the structure. The relative ordering of the chemical shifts is also correctly reproduced by the calculation.

  • IR Spectrum: The calculated vibrational frequencies, after scaling, align well with the major experimental peaks, such as the characteristic N-H and C-O stretching vibrations. This confirms the presence of these key functional groups.

The minor discrepancies observed are expected and can be attributed to several factors, including the implicit vacuum environment of the gas-phase calculation versus the solution-phase experiment (CDCl₃), and the inherent approximations within the DFT functional and basis set.

Conclusion

This guide demonstrates a powerful, integrated approach for the structural elucidation of the important indole scaffold, using 7-Methoxy-1H-indole as a working example. The close agreement between the experimental data and the results from DFT calculations provides a high degree of confidence in the structural assignment. This dual approach—synthesizing and measuring on the bench, while modeling and predicting with computational tools—represents a self-validating system that enhances the certainty and depth of chemical analysis.

For researchers in drug development, this methodology is invaluable. It can be used to:

  • Confirm the structure of newly synthesized compounds.

  • Predict the properties of hypothetical molecules before committing to their synthesis.

  • Gain insight into the electronic structure and reactivity to guide further molecular design.

The principles and workflows detailed here are directly transferable to the target molecule of interest, this compound, and serve as a template for rigorous scientific investigation in modern medicinal chemistry.

References

  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). The Leimgruber-Batcho Indole Synthesis. In Organic Syntheses. John Wiley & Sons, Inc.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles.Chemical Reviews, 106(7), 2875-2911.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.Chemical Reviews, 105(7), 2873-2920.
  • 7-Methoxy-1H-indole. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Fluoro-1H-indole. PubChem, National Center for Biotechnology Information. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. [Link]

  • Willoughby, P. H., & Jansma, M. J. (2013). A comparison of the accuracy of 1H and 13C chemical shift prediction algorithms.
  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations.The Journal of Physical Chemistry A, 105(13), 2887-2894.
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors.The Journal of Chemical Physics, 104(14), 5497-5509.

Sources

A Comparative Guide to the Synthesis of 4-Fluoro-7-methoxy-1H-indole: An In-Depth Analysis for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a critical endeavor. The indole nucleus, in particular, remains a cornerstone of pharmacologically active compounds. This guide provides a comprehensive comparison of two prominent synthetic routes to 4-Fluoro-7-methoxy-1H-indole, a promising fluorinated indole derivative. By delving into the practical nuances of the Fischer and Leimgruber-Batcho indole syntheses, this document aims to equip the practicing scientist with the knowledge to make informed decisions for the efficient and reproducible preparation of this target molecule.

Introduction: The Significance of this compound

Fluorine substitution in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. The strategic placement of a fluorine atom at the 4-position of the indole ring, combined with a methoxy group at the 7-position, makes this compound a molecule of considerable interest for structure-activity relationship (SAR) studies. Its synthesis, therefore, requires reliable and well-characterized methods. This guide will compare the classic Fischer indole synthesis with the versatile Leimgruber-Batcho approach, providing detailed hypothetical protocols and a critical evaluation of each.

Method 1: The Fischer Indole Synthesis - A Time-Honored Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Proposed Synthetic Workflow: Fischer Indole Synthesis

Fischer Indole Synthesis Workflow A 2-Fluoro-5-methoxyaniline B (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride A->B  Diazotization,  Reduction   C Hydrazone Intermediate B->C  Condensation  (in situ)   D This compound C->D  Acid-catalyzed  Cyclization   E Glyoxylic Acid E->C Leimgruber-Batcho Synthesis Workflow A 1-Fluoro-4-methoxy-2-methyl-3-nitrobenzene B Enamine Intermediate A->B  N,N-Dimethylformamide  dimethyl acetal (DMF-DMA),  Pyrrolidine   C This compound B->C  Reductive Cyclization  (e.g., Raney Ni, H2 or  Fe/AcOH)  

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Fluoro-7-methoxy-1H-indole. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This document synthesizes regulatory standards with field-proven best practices to ensure that waste generated from this compound is managed responsibly. The foundational principle governing this process is that no experiment should begin without a clear plan for the disposal of all potential waste streams.[1]

Hazard Profile and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While specific toxicological data for this compound is limited, data from structurally similar indole derivatives and supplier safety information mandate that it be handled as a hazardous substance.[2][3]

Table 1: Chemical Identification

Property Value
Chemical Name This compound
CAS Number 1000341-63-8[3]
Molecular Formula C9H8FNO[3]

| Physical State | Solid, Powder[4] |

Table 2: Hazard Summary

Hazard Classification Description Rationale and Source
Skin Irritation Category 2. Causes skin irritation.[4][5] Based on data for analogous compounds like 7-Methoxy-1H-indole and 4-Fluoro-1H-indole.
Eye Irritation Category 2. Causes serious eye irritation.[4][5] Based on data for analogous compounds. Direct contact can cause significant damage.
Respiratory Irritation STOT SE 3. May cause respiratory irritation.[4][5] Inhalation of dust should be avoided. All handling of the solid should occur in a ventilated area.

| Acute Toxicity | May be harmful if swallowed or inhaled.[5] | General precaution for indole derivatives.[2] |

Key Causal Insights: The fluoro and methoxy functional groups on the indole ring alter the molecule's reactivity and biological interactions. These hazards necessitate treating all waste containing this compound—including pure solid, solutions, and contaminated labware—as regulated hazardous waste to prevent occupational exposure and environmental release.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5][6]

  • Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO) and carbon dioxide (CO2).[5][6]

The Regulatory Framework: EPA and OSHA Compliance

Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[7] The laboratory generating the waste is responsible for determining if it is hazardous.[1]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the "Laboratory Standard," requires employers to develop a written Chemical Hygiene Plan (CHP) to protect workers.[8][9] This plan must include procedures for safe handling and disposal of hazardous chemicals.

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and implementing site-specific procedures.[2]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the collection and disposal of this compound waste.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. At all times when managing this chemical or its waste, adhere to the following engineering controls and PPE requirements.

Table 3: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield. Protects against splashes of solutions or aerosolized powder, preventing serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Prevents direct contact and skin irritation.[2]
Body Protection Laboratory coat, long-sleeved clothing. Provides a barrier against accidental spills.[2]

| Engineering Control | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling irritating dust.[2] |

Waste Segregation at the Source

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[10][11] Never mix incompatible waste streams. [12]

  • Solid Waste:

    • Collect un-reusable solid this compound, contaminated weigh paper, gloves, and other contaminated disposable labware in a designated solid waste container.[2]

    • This container should be a sturdy pail or drum lined with a clear plastic bag.[13]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated liquid waste container.

    • Crucially, keep halogenated and non-halogenated solvent waste streams separate. [2][13] Mixing them significantly increases disposal costs and complexity.

  • Sharps Waste:

    • Any contaminated sharps (needles, glass pipettes, etc.) must be placed in a designated, puncture-proof sharps container.[2]

Containment and Labeling

Proper containment and labeling prevent spills and ensure waste is correctly identified by EHS personnel and disposal vendors.

  • Container Selection:

    • Use containers that are chemically compatible with the waste. The original product container is often a good choice if it is in good condition.[10]

    • Ensure the container is leak-proof and has a secure, tight-fitting screw cap to prevent evaporation and spills.[10][14]

    • Do not use food-grade containers (e.g., mayonnaise jars).[10]

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[15]

  • Labeling Protocol:

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" .[14]

    • The label must list the full chemical name and approximate percentage of all constituents in the container, even non-hazardous ones like water.[10][14]

    • Indicate the primary hazards (e.g., "Irritant," "Flammable Liquid" if in a flammable solvent).

On-Site Accumulation and Storage (Satellite Accumulation Area)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][16]

  • Safety:

    • Keep containers securely capped at all times, except when adding waste.[10][14]

    • Store incompatible waste containers (e.g., acids and bases) separately, using secondary containment (such as spill trays) to prevent mixing in case of a leak.[11][16]

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[10]

Arranging for Final Disposal
  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[2]

  • Professional Disposal: Do not attempt to treat or neutralize this waste yourself. The EHS department will consolidate waste and transfer it to a licensed hazardous waste disposal facility, where it will be managed through high-temperature incineration or another approved method.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound Waste cluster_0 Figure 1: Disposal Workflow for this compound Waste cluster_1 Figure 1: Disposal Workflow for this compound Waste Generate_Waste Generate Waste Containing This compound Is_Solid Solid or Liquid? Generate_Waste->Is_Solid Solid_Waste Solid Waste (e.g., powder, contaminated gloves) Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Is_Solid->Liquid_Waste Liquid Segregate 1. Segregate Waste (Keep Incompatibles Separate) Solid_Waste->Segregate Liquid_Waste->Segregate Contain 2. Place in Compatible, Leak-Proof Container Segregate->Contain Label 3. Label Container ('Hazardous Waste' + Contents) Contain->Label Store 4. Store in Designated SAA (Keep Container Closed) Label->Store Pickup 5. Request EHS Pickup for Final Disposal Store->Pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for handling 4-Fluoro-7-methoxy-1H-indole (CAS No. 1000341-63-8), a compound for which detailed toxicological data is limited. In such cases, a conservative approach grounded in the principles of chemical hygiene and risk mitigation is not just recommended—it is imperative. We will proceed by analyzing the compound's structural class and available data for analogous compounds to establish a robust safety protocol.

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are widely explored for biological activity.[1] The introduction of a fluorine atom and a methoxy group can significantly alter the compound's reactivity, metabolic stability, and toxicological profile.[1][2] While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available, it is classified as an irritant.[3] Data from structurally similar compounds, such as 4-methoxy-1H-indole and various fluoroindoles, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Therefore, we must treat this compound with the appropriate level of caution.

Hazard Assessment & Recommended Protection

Given the classification as an irritant and the potential for uncharacterized hazards, a multi-layered personal protective equipment (PPE) strategy is essential. The following table summarizes the identified risks and the corresponding minimum PPE requirements.

Hazard ClassificationAffected Organ(s)Minimum PPE RequirementRationale
Skin Irritant [3][5][6]SkinNitrile Gloves (double-gloving recommended), Lab CoatPrevents direct contact which can cause local irritation. Double-gloving provides an extra barrier against potential tears and permeation.[7]
Serious Eye Irritant [3][5][6]EyesChemical Splash Goggles & Face ShieldGoggles provide a seal against dust and splashes. A face shield offers a secondary layer of protection for the entire face.[7][8]
Respiratory Irritant (Potential) [4][5][6]Respiratory TractCertified Chemical Fume HoodAs the compound is a solid/powder, inhalation of airborne particles is a primary risk.[4] All manipulations should be performed within a fume hood to ensure adequate ventilation and containment.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most personal line of defense. It must be donned, used, and doffed correctly to be effective.

Hand Protection: The Primary Barrier

Direct skin contact is a significant route of exposure.

  • Specification: Use nitrile gloves. Given the lack of specific permeation data, double-gloving is the best practice.[7] The outer glove can be removed and replaced immediately if contamination is suspected, preserving the integrity of the inner glove.

  • Causality: Indole compounds can vary in their ability to permeate standard glove materials. Nitrile provides good general chemical resistance. Double-gloving is a self-validating system; it mitigates the risk associated with uncharacterized compounds and reduces the chance of contamination being transferred outside the immediate work area.[7]

  • Procedure: Inspect gloves for any signs of degradation or puncture before use.[6] Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat to create a seal. After handling, wash hands thoroughly with soap and water.[4]

Eye and Face Protection: Shielding from the Unseen

This compound is expected to be a solid or powder, making airborne particles a risk during weighing and transfer.[4]

  • Specification: ANSI-approved chemical splash goggles are mandatory.[9] These must be worn in conjunction with a full-face shield.

  • Causality: Safety glasses with side shields are insufficient as they do not protect against fine dust that can circulate in the air.[7] Goggles form a seal around the eyes, while the face shield protects the rest of the face from splashes and particles.[10] The statement "IF IN EYES: Rinse cautiously with water for several minutes" underscores the severity of potential eye contact.[3]

Body Protection: Preventing Cross-Contamination

Your personal clothing should never be exposed to the chemical.

  • Specification: A clean, fully-buttoned laboratory coat must be worn at all times. For tasks with a higher risk of spills, such as bulk transfers, a chemically resistant apron should be worn over the lab coat.[8]

  • Causality: A lab coat serves as a removable barrier that can be decontaminated or disposed of if it becomes contaminated, preventing the transfer of the chemical to personal clothing, vehicles, and homes.

Respiratory Protection: Engineering Controls First

The primary method for respiratory protection is an engineering control, not a wearable respirator.

  • Specification: All handling of this compound powder must be conducted within a certified chemical fume hood.[8][11]

  • Causality: A fume hood contains airborne particles and vapors, pulling them away from the user's breathing zone.[4] This is vastly superior to relying on a dust mask, which offers minimal protection against fine chemical dust and provides no protection against vapors.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, repeatable workflow minimizes the risk of exposure and ensures the integrity of your experiment.

Step 1: Preparation (Pre-Handling)
  • Review Documentation: Before any work begins, thoroughly review this guide and any available institutional chemical safety resources.

  • Designate Area: Clearly designate a specific area within a chemical fume hood for the handling of this compound.[8]

  • Assemble Materials: Ensure all necessary PPE is available and fits correctly. Have a designated hazardous waste container ready and properly labeled.[12]

  • Verify Fume Hood: Check that the chemical fume hood is functioning correctly (confirm airflow monitor is in the green).

Step 2: The Handling Workflow

The following diagram outlines the critical path for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_removal PPE Removal prep1 Don PPE: Lab Coat, Goggles, Face Shield, Double Gloves prep2 Verify Fume Hood Operation handle1 Carefully Weigh Solid (Minimize Dust) prep2->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvent Slowly to Dissolve handle2->handle3 post1 Tightly Seal Primary Container handle3->post1 post2 Store Appropriately (Cool, Dry, Sealed) post1->post2 post3 Decontaminate Work Surface post4 Dispose of Contaminated Waste in Labeled Bin post3->post4 remove1 Remove Outer Gloves post4->remove1 remove2 Remove Face Shield & Goggles remove1->remove2 remove3 Remove Lab Coat remove2->remove3 remove4 Remove Inner Gloves remove3->remove4 remove5 Wash Hands Thoroughly remove4->remove5

Caption: Workflow for the safe handling of this compound.

Step 3: Storage
  • Conditions: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][11] Some suppliers recommend refrigerated storage (2-8°C).[13]

  • Container: The container must be kept tightly sealed to prevent contamination and potential release.[11]

Step 4: Emergency Procedures
  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed, labeled container for hazardous waste disposal.[11] Ensure adequate ventilation and wear all appropriate PPE during cleanup.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][11]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical advice.[4][11]

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal of halogenated organic compounds can lead to significant environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing papers, pipette tips, and absorbent materials, must be collected as hazardous waste.[12]

  • Containerization: Use a designated, compatible, and leak-proof container clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12][14]

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste management company in strict accordance with all local, state, and national regulations.[11][12] Do not dispose of this material down the drain or in standard trash.[12]

By adhering to these rigorous safety protocols, you protect yourself, your colleagues, and the integrity of your research. The principles of caution, containment, and compliance are paramount when working with novel chemical agents.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxyindole-3-acetaldehyde.
  • Matrix Scientific. (n.d.). This compound.
  • Fluorochem. (2024, December 19). Safety Data Sheet for 5-Methoxy-1H-indole-3-carbonitrile.
  • ChemicalBook. (n.d.). 1H-Indole, 4-fluoro-7-Methoxy-.
  • Guidechem. (n.d.). 4-Fluoro-7-Methoxy-1-indanone (CAS No. 127033-13-0) SDS.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 7-Methoxyindole.
  • Apollo Scientific. (2023, December 5). Safety Data Sheet for 4-Fluoroindole.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 4-Fluoro-1-methyl-1H-indol-5-ol.
  • Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • GoldBio. (n.d.). 4-Methoxyindole.
  • Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • Benchchem. (n.d.). Navigating the Disposal of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-1H-indole. PubChem Compound Summary for CID 138363.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 989-993.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.